Product packaging for Lauryl Myristate(Cat. No.:CAS No. 2040-64-4)

Lauryl Myristate

Cat. No.: B1605742
CAS No.: 2040-64-4
M. Wt: 396.7 g/mol
InChI Key: DFQOCHPHORLRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lauryl Myristate is a useful research compound. Its molecular formula is C26H52O2 and its molecular weight is 396.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Emollient; Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H52O2 B1605742 Lauryl Myristate CAS No. 2040-64-4

Properties

IUPAC Name

dodecyl tetradecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52O2/c1-3-5-7-9-11-13-15-16-18-20-22-24-26(27)28-25-23-21-19-17-14-12-10-8-6-4-2/h3-25H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQOCHPHORLRID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1062120
Record name Tetradecanoic acid, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2040-64-4
Record name Dodecyl myristate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2040-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lauryl myristate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002040644
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetradecanoic acid, dodecyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Tetradecanoic acid, dodecyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1062120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dodecyl myristate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.401
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LAURYL MYRISTATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W5V732TTKE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Lauryl Myristate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis and purification methodologies for lauryl myristate (dodecyl tetradecanoate), a wax ester with significant applications in the cosmetic, pharmaceutical, and food industries. This document details established chemical and enzymatic synthesis routes, outlines various purification techniques, and presents quantitative data to facilitate methodological comparison. Experimental protocols and process-flow visualizations are included to support practical application and process design.

Introduction to this compound

This compound (C₂₆H₅₂O₂) is the ester formed from the condensation of myristic acid (a C14 saturated fatty acid) and lauryl alcohol (a C12 saturated fatty alcohol). Its properties as an emollient, thickener, and skin-conditioning agent make it a valuable ingredient in a wide range of formulations. The synthesis and subsequent purification are critical steps that determine the final purity, yield, and suitability of this compound for its intended application. Key physical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 2040-64-4[1][2]
Molecular Formula C₂₆H₅₂O₂[1][2]
Molecular Weight 396.69 g/mol [1]
Boiling Point 438.7 °C at 760 mmHg
Density 0.86 g/cm³
Physical State Solid
Purity (Commercial) >99%

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical pathways, primarily direct acid-catalyzed esterification, enzymatic synthesis, and transesterification. Each method offers distinct advantages and disadvantages concerning reaction conditions, yield, purity, and environmental impact.

Direct Acid-Catalyzed Esterification (Fischer Esterification)

This classical method involves the reaction of myristic acid with lauryl alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible and driven to completion by removing the water byproduct, often through azeotropic distillation.

Fischer_Esterification Myristic_Acid Myristic Acid (Tetradecanoic Acid) Protonated_Carbonyl Protonated Carbonyl Intermediate Myristic_Acid->Protonated_Carbonyl + H⁺ (from Catalyst) Lauryl_Alcohol Lauryl Alcohol (Dodecanol) Tetrahedral_Intermediate Tetrahedral Intermediate Catalyst Acid Catalyst (e.g., H₂SO₄) Protonated_Carbonyl->Tetrahedral_Intermediate + Lauryl Alcohol (Nucleophilic Attack) Lauryl_Myristate This compound Tetrahedral_Intermediate->Lauryl_Myristate - H₂O, - H⁺ Water Water (H₂O) Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Biocatalytic Reaction cluster_separation Product Separation cluster_product Result Myristic_Acid Myristic Acid Reactor Stirred Tank Reactor (Solvent-free or Organic Solvent) Myristic_Acid->Reactor Lauryl_Alcohol Lauryl Alcohol Lauryl_Alcohol->Reactor Water_Removal Water Removal (Vacuum / Molecular Sieves) Reactor->Water_Removal Equilibrium Shift Filtration Filtration Reactor->Filtration Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reactor Crude_Product Crude this compound Filtration->Crude_Product Recovered_Lipase Recovered Lipase for Reuse Filtration->Recovered_Lipase Evaporation Solvent Evaporation (if applicable) Crude_Product->Evaporation if solvent used Purification_Workflow cluster_distillation Fractional Vacuum Distillation cluster_recrystallization Recrystallization (Optional) Crude_Ester Crude this compound (from Synthesis) Distilling_Flask Distilling Flask Crude_Ester->Distilling_Flask Heating Heating Mantle Heating->Distilling_Flask Fractionating_Column Fractionating Column Distilling_Flask->Fractionating_Column Vapors Condenser Condenser Fractionating_Column->Condenser Receiving_Flask Receiving Flask Condenser->Receiving_Flask Distillate Dissolution Dissolve in Hot Solvent (e.g., Acetone, Ethanol) Receiving_Flask->Dissolution Further Purification Pure_Product Purified this compound (>99%) Receiving_Flask->Pure_Product If sufficiently pure Vacuum_Pump Vacuum Pump Vacuum_Pump->Condenser Reduced Pressure Cooling Slow Cooling to Induce Crystallization Dissolution->Cooling Filtration Vacuum Filtration Cooling->Filtration Drying Drying of Crystals Filtration->Drying Drying->Pure_Product

References

In Vitro Mechanism of Action of Lauryl Myristate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauryl myristate, the ester of lauryl alcohol and myristic acid, is a lipophilic compound widely utilized in the cosmetic and pharmaceutical industries as an emollient and skin conditioning agent. While its physicochemical properties are well-documented, a comprehensive understanding of its specific in vitro mechanism of action at a molecular level remains an area of active investigation. This technical guide synthesizes the available preclinical data on the individual components of this compound—lauric acid and myristic acid—to elucidate its potential cellular and biochemical effects. This document provides an in-depth analysis of relevant signaling pathways, quantitative data from key studies, and detailed experimental protocols to facilitate further research and drug development applications.

Introduction

This compound (dodecyl tetradecanoate) is a saturated fatty acid ester. Due to its high lipophilicity, it is often incorporated into topical formulations and has been explored as a component in drug delivery systems.[1] While traditionally considered an inactive excipient, emerging research on its constituent fatty acids, lauric acid and myristic acid, suggests potential for direct biological activity. This guide will explore the in vitro mechanisms of these components to infer the potential bioactivity of this compound.

Potential Mechanisms of Action

Based on in vitro studies of its constituent fatty acids, the mechanism of action of this compound can be hypothesized to involve two primary areas: modulation of cellular signaling cascades and interaction with cellular membranes. Upon cellular uptake, this compound can be hydrolyzed into lauric acid and myristic acid, which can then exert their individual biological effects.

Activation of Protein Kinase C by Myristic Acid

Myristic acid (myristate) has been demonstrated to be a direct activator of Protein Kinase C (PKC), a family of serine/threonine kinases that are critical regulators of a wide array of cellular processes, including proliferation, differentiation, and apoptosis.

An in vitro study using partially purified rat brain PKC showed that myristate significantly activates the enzyme in a calcium and phospholipid-dependent manner.[2] This activation is analogous to that of diacylglycerol (DAG) and phorbol esters like phorbol 12-myristate 13-acetate (PMA).[2] The activation of PKC by myristate was associated with a decrease in the concentration of Ca2+ required for enzyme activation.[2]

Signaling Pathway for Myristate-Induced PKC Activation

PKC_Activation Myristate Myristate PKC Protein Kinase C (inactive) Myristate->PKC Binds to C1 domain? PKC_active Protein Kinase C (active) PKC->PKC_active Conformational Change Phosphorylation Phosphorylation PKC_active->Phosphorylation Ca2 Ca²⁺ Ca2->PKC PS Phosphatidylserine PS->PKC Downstream Downstream Substrates Downstream->Phosphorylation Cellular_Response Cellular Response Phosphorylation->Cellular_Response Lauric_Acid_Apoptosis Lauric_Acid Lauric Acid ROS ↑ Reactive Oxygen Species (ROS) Lauric_Acid->ROS ROCK ROCK Pathway Lauric_Acid->ROCK EGFR EGFR ROS->EGFR Phosphorylation ERK ERK EGFR->ERK Phosphorylation cJun c-Jun ERK->cJun Phosphorylation Apoptosis Apoptosis ERK->Apoptosis cfos ↑ c-fos expression cJun->cfos cfos->Apoptosis Stress_Fibers Stress Fiber Formation ROCK->Stress_Fibers Stress_Fibers->Apoptosis PKC_Assay_Workflow Start Start: Purified PKC Prepare_Reaction Prepare Reaction Mixture: - PKC Enzyme - Myristate (or control) - Phosphatidylserine - Ca²⁺ - [γ-³²P]ATP - Substrate (e.g., Histone H1) Start->Prepare_Reaction Incubate Incubate at 30°C Prepare_Reaction->Incubate Stop_Reaction Stop Reaction (e.g., add cold TCA) Incubate->Stop_Reaction Filter Filter and Wash (to remove unincorporated ATP) Stop_Reaction->Filter Quantify Quantify ³²P Incorporation (Scintillation Counting) Filter->Quantify End End: Determine PKC Activity Quantify->End

References

An In-Depth Technical Guide to the Solubility of Lauryl Myristate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of lauryl myristate, a widely used ester in the pharmaceutical, cosmetic, and chemical industries. This document details its solubility in various solvents, outlines experimental protocols for its solubility determination and synthesis, and provides a visual representation of the experimental workflow for solubility measurement.

Core Concepts: Understanding this compound Solubility

This compound (also known as dodecyl tetradecanoate) is the ester formed from the reaction of lauryl alcohol and myristic acid. Its long alkyl chains make it a non-polar, lipophilic compound, which dictates its solubility behavior. The principle of "like dissolves like" is central to understanding its solubility profile; it is readily soluble in non-polar and moderately polar organic solvents, while exhibiting very low solubility in polar solvents like water.

Hansen Solubility Parameters

A more nuanced understanding of this compound's solubility can be achieved through Hansen Solubility Parameters (HSP), which break down the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). Solvents with HSP values similar to those of this compound are more likely to be effective solvents.

The estimated Hansen Solubility Parameters for this compound are:

Hansen ParameterValue (MPa½)
δD (Dispersion)~16.7
δP (Polar)~3.5
δH (Hydrogen Bonding)~4.5
Total (δt) ~17.7

These parameters indicate that this compound's solubility is primarily influenced by dispersion forces, with smaller contributions from polar and hydrogen bonding interactions.

Data Presentation: Solubility of this compound in Various Solvents

While precise quantitative solubility data for this compound is not extensively available in public literature, the following table summarizes its qualitative solubility based on available information and its physicochemical properties.

SolventSolvent TypeSolubility
WaterPolar ProticInsoluble (Calculated solubility: ~3.481 x 10⁻⁷ mg/L at 25°C)[1]
EthanolPolar ProticSparingly Soluble to Insoluble
IsopropanolPolar ProticSparingly Soluble to Insoluble
MethanolPolar ProticInsoluble
AcetonePolar AproticSoluble
Mineral OilNon-polarSoluble[2][3]
TolueneNon-polarSoluble
HexaneNon-polarSoluble
Diethyl EtherNon-polarSoluble
Cosmetic Esters (e.g., Isopropyl Myristate)Non-polarSoluble

Note: "Soluble" indicates that this compound is expected to dissolve to a significant extent, while "Sparingly Soluble" and "Insoluble" indicate very limited to negligible dissolution. The lack of specific g/100mL values highlights a gap in the publicly available chemical data.

Experimental Protocols

Determination of this compound Solubility via the Shake-Flask Method

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, temperature-controlled vessel (e.g., a glass flask or vial).

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter) to obtain a clear, saturated solution.

  • Quantification of Solute: Determine the concentration of this compound in the saturated solution using a suitable analytical method.

  • Data Reporting: Express the solubility in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L) at the specified temperature.

Analytical Quantification - Gas Chromatography (GC):

A common method for quantifying fatty acid esters is Gas Chromatography with Flame Ionization Detection (GC-FID).

  • Sample Preparation: Dilute an aliquot of the saturated filtrate with a suitable solvent (e.g., hexane or another solvent in which this compound is highly soluble). Add an internal standard (e.g., a different long-chain fatty acid ester with a distinct retention time) of a known concentration to the diluted sample.

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations, each containing the same concentration of the internal standard.

  • GC Analysis: Inject the prepared samples and standards onto a GC system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column) and an FID detector.

  • Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards. Use this calibration curve to determine the concentration of this compound in the sample.

Synthesis of this compound via Fischer Esterification

Fischer esterification is a classic method for synthesizing esters by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst.

Methodology:

  • Reactant Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (to remove water), combine myristic acid (1 equivalent), lauryl alcohol (1.2-1.5 equivalents), and a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.

  • Reaction: Heat the mixture to reflux. The water produced during the reaction will be removed as an azeotrope with the solvent, collecting in the Dean-Stark trap and driving the equilibrium towards the formation of the ester.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or by measuring the acid value of the reaction mixture.

  • Work-up: Once the reaction is complete, cool the mixture and wash it with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water and brine.

  • Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.

Mandatory Visualization

experimental_workflow start Start: Prepare Solvent and Solute add_excess Add Excess this compound to Solvent start->add_excess shake Shake/Agitate at Constant Temperature (24-48 hours) add_excess->shake equilibrium Achieve Equilibrium shake->equilibrium centrifuge Centrifuge to Pellet Excess Solid equilibrium->centrifuge filter Filter Supernatant (e.g., 0.45 µm PTFE) centrifuge->filter saturated_solution Obtain Clear Saturated Solution filter->saturated_solution quantify Quantify Concentration (e.g., GC-FID or HPLC-ELSD) saturated_solution->quantify end End: Report Solubility Data quantify->end

Caption: Workflow for determining this compound solubility.

References

spectroscopic analysis of lauryl myristate (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic analysis of lauryl myristate (dodecyl tetradecanoate), a common long-chain ester utilized in the pharmaceutical and cosmetic industries. This document details the expected spectral data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for acquiring this data.

Introduction

This compound (CAS No. 2040-64-4), with the molecular formula C₂₆H₅₂O₂, is the ester of lauryl alcohol and myristic acid.[1] Its molecular weight is approximately 396.7 g/mol .[1] Accurate characterization of this compound is crucial for quality control, formulation development, and stability studies. Spectroscopic techniques provide a powerful toolkit for the unambiguous identification and structural elucidation of this compound. This guide outlines the key spectral features and the methodologies to obtain them.

Data Presentation

The following tables summarize the quantitative spectroscopic data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the different proton environments in its long aliphatic chains and ester functional group.

Assignment Chemical Shift (δ) ppm (CDCl₃) Multiplicity Integration
Terminal Methyl (CH₃)~ 0.88Triplet6H
Methylene Chain (-(CH₂)n-)~ 1.25Multiplet~40H
β-Methylene to C=O (CH₂-CH₂-C=O)~ 1.62Quintet2H
α-Methylene to C=O (CH₂-C=O)~ 2.28Triplet2H
Methylene attached to Ester Oxygen (O-CH₂)~ 4.05Triplet2H
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton of this compound.

Assignment Chemical Shift (δ) ppm (CDCl₃)
Terminal Methyl (CH₃)~ 14.1
Methylene Chain (-(CH₂)n-)~ 22.7 - 31.9
β-Methylene to C=O (CH₂-CH₂-C=O)~ 25.0
α-Methylene to Ester Oxygen (O-CH₂-CH₂)~ 28.7
α-Methylene to C=O (CH₂-C=O)~ 34.4
Methylene attached to Ester Oxygen (O-CH₂)~ 64.4
Carbonyl (C=O)~ 173.9
IR Spectral Data

The infrared spectrum of this compound is dominated by absorptions from the ester functional group and the long aliphatic chains.[2]

Vibrational Mode Frequency (cm⁻¹) Intensity
C-H Stretch (Aliphatic)2850 - 2960Strong
C=O Stretch (Ester)~ 1740Strong
C-H Bend (Methylene and Methyl)1465 - 1375Medium
C-O Stretch (Ester)1170 - 1250Strong
Mass Spectrometry Data

Mass spectrometry of this compound provides information on its molecular weight and fragmentation pattern, aiding in its identification.

m/z Assignment Notes
396[M]⁺Molecular Ion
229[CH₃(CH₂)₁₂CO]⁺Acylium ion from the myristoyl moiety
168[CH₃(CH₂)₁₁]⁺Alkyl fragment from the lauryl chain
43, 57Common alkyl fragments (base peaks)

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of this compound are provided below.

NMR Spectroscopy

Sample Preparation: [3][4]

  • Weigh approximately 20-30 mg of this compound directly into a clean, dry 5 mm NMR tube.

  • Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.

  • Cap the tube and gently invert it several times to ensure the sample is completely dissolved. A brief period of vortexing may be applied if necessary.

  • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

Instrument Parameters (¹H NMR):

  • Spectrometer: 400 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Standard single-pulse

  • Relaxation Delay: 1-2 seconds

  • Number of Scans: 16-32

Instrument Parameters (¹³C NMR):

  • Spectrometer: 100 MHz or higher

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Pulse Sequence: Proton-decoupled single-pulse

  • Relaxation Delay: 2-5 seconds

  • Number of Scans: 1024 or more, depending on sample concentration

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol and allowing it to dry completely.

  • Acquire a background spectrum of the clean, empty ATR crystal.

  • Place a small drop of liquid this compound directly onto the center of the ATR crystal, ensuring the crystal surface is covered.

Instrument Parameters (FT-IR):

  • Accessory: ATR

  • Spectral Range: 4000 - 650 cm⁻¹

  • Resolution: 4 cm⁻¹

  • Number of Scans: 16-32

Mass Spectrometry (GC-MS)

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a vial.

  • Dissolve the sample in 1 mL of a suitable volatile solvent such as hexane or ethyl acetate.

  • Vortex the mixture to ensure complete dissolution.

  • If necessary, filter the solution using a 0.45 µm syringe filter into a GC vial.

Instrument Parameters (GC-MS):

  • Gas Chromatograph:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless mode)

    • Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 300 °C and hold for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-500

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow Sample This compound Sample Prep Sample Preparation Sample->Prep NMR_Prep Dissolve in CDCl3 Prep->NMR_Prep for NMR IR_Prep Direct Application to ATR Prep->IR_Prep for IR MS_Prep Dissolve in Volatile Solvent Prep->MS_Prep for MS NMR_Acq NMR Data Acquisition (1H & 13C) NMR_Prep->NMR_Acq IR_Acq FT-IR Data Acquisition IR_Prep->IR_Acq MS_Acq GC-MS Data Acquisition MS_Prep->MS_Acq Analysis Spectroscopic Analysis Data_Proc Data Processing & Interpretation NMR_Acq->Data_Proc IR_Acq->Data_Proc MS_Acq->Data_Proc Report Final Report & Structural Confirmation Data_Proc->Report

References

thermal properties of lauryl myristate for phase change material research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl myristate (dodecyl tetradecanoate), a fatty acid ester, presents significant potential as an organic phase change material (PCM) for thermal energy storage applications. Its inherent properties, such as a potentially suitable melting point for various applications and high latent heat storage capacity, make it an attractive candidate for research and development in areas including thermal management of electronics, smart textiles, and controlled drug delivery systems. This technical guide provides a comprehensive overview of the thermal properties of this compound, detailed experimental protocols for their characterization, and a summary of its physicochemical characteristics.

It is important to note that while the theoretical potential of this compound as a PCM is high, specific, experimentally validated quantitative data for some of its key thermal properties are not extensively documented in publicly available literature. This guide, therefore, presents a combination of known properties and expected ranges based on chemically similar fatty acid esters and waxes, alongside detailed methodologies for researchers to determine these properties experimentally.

Physicochemical Properties

This compound is a wax ester with the molecular formula C26H52O2.[1][2][3] Its long-chain structure contributes to its solid form at room temperature and its potential for high latent heat of fusion.

PropertyValueSource
Molecular Formula C26H52O2[1]
Molecular Weight 396.69 g/mol
CAS Number 2040-64-4
Appearance White waxy solid

Thermal Properties

The thermal properties of a PCM are critical for its application. These include the melting temperature, latent heat of fusion, specific heat capacity, and thermal conductivity.

PropertyExpected/Reported ValueRemarks
Melting Point (°C) 30 - 80Specific experimental data for pure this compound is not widely available. The expected range is based on similar long-chain fatty acid esters.
Latent Heat of Fusion (J/g) 170 - 210This estimated range is based on data for similar fatty acid esters used as PCMs.
Specific Heat Capacity (J/g·K) Solid: ~2.0, Liquid: ~2.5These are typical values for similar organic PCMs like fatty alcohols and waxes.
Thermal Conductivity (W/m·K) Solid: ~0.3-0.4, Liquid: ~0.15-0.2Expected values based on data for similar fatty acids and their esters.

Experimental Protocols

Accurate determination of the thermal properties of this compound is essential for its application in PCM research. The following are detailed methodologies for key characterization techniques.

Differential Scanning Calorimetry (DSC) for Melting Point and Latent Heat of Fusion

Differential Scanning Calorimetry is a fundamental technique for determining the phase change temperature and latent heat of fusion of PCMs.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. Hermetically seal the pan to prevent any mass loss during heating. An empty, hermetically sealed aluminum pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a stable thermal environment.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 0°C).

    • Ramp the temperature up at a controlled rate (e.g., 5-10°C/min) to a temperature significantly above the melting point (e.g., 100°C).

    • Hold the sample at this temperature for a few minutes to ensure complete melting.

    • Cool the sample back down to the initial temperature at the same controlled rate.

    • A second heating scan is often performed to analyze the thermal properties after a controlled cooling cycle, which can provide information on thermal history effects.

  • Data Analysis: The melting point is typically determined as the onset or peak temperature of the endothermic melting peak on the DSC thermogram. The latent heat of fusion is calculated by integrating the area of the melting peak.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis p1 Weigh 5-10 mg of This compound p2 Place in Aluminum DSC Pan p1->p2 p3 Hermetically Seal Pan p2->p3 d1 Place Sample and Reference in DSC Cell p3->d1 d2 Purge with Inert Gas (e.g., Nitrogen) d1->d2 d3 Execute Thermal Program (Heat-Cool-Heat Cycle) d2->d3 a1 Obtain DSC Thermogram d3->a1 a2 Determine Melting Point (Onset/Peak of Endotherm) a1->a2 a3 Calculate Latent Heat of Fusion (Integrate Peak Area) a1->a3

DSC Experimental Workflow
Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis is used to evaluate the thermal stability and decomposition temperature of this compound.

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (10-20 mg) of this compound into a TGA pan (e.g., platinum or alumina).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge with an inert atmosphere (e.g., nitrogen) at a controlled flow rate to prevent oxidative degradation.

  • Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: The TGA curve plots the percentage of weight loss as a function of temperature. The onset temperature of weight loss indicates the beginning of decomposition or evaporation.

TGA_Workflow cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_analysis Data Analysis p1 Weigh 10-20 mg of This compound p2 Place in TGA Pan p1->p2 t1 Place Sample in TGA Furnace p2->t1 t2 Purge with Inert Atmosphere t1->t2 t3 Heat at a Constant Rate t2->t3 a1 Record Weight Loss vs. Temperature t3->a1 a2 Determine Onset of Decomposition a1->a2

TGA Experimental Workflow
Thermal Conductivity Measurement

The thermal conductivity of this compound in both solid and liquid states is a crucial parameter for designing thermal energy storage systems. Various methods can be employed for its measurement.

Methodology for Solid Phase (Guarded Hot Plate Method):

  • Sample Preparation: A solid, flat sample of this compound with a known thickness and surface area is prepared.

  • Apparatus: The sample is placed between a heated plate and a cooled plate. A "guard" heater surrounds the main heater and is maintained at the same temperature to prevent radial heat losses, ensuring one-dimensional heat flow through the sample.

  • Measurement: A known amount of heat flux is applied by the hot plate. Once a steady-state temperature difference is established across the sample, the temperatures of the hot and cold surfaces are measured using thermocouples.

  • Calculation: The thermal conductivity (k) is calculated using Fourier's law of heat conduction: k = (Q * d) / (A * ΔT) where Q is the heat flow rate, d is the sample thickness, A is the cross-sectional area, and ΔT is the temperature difference across the sample.

Methodology for Liquid Phase (Transient Plane Source Method):

  • Sample Preparation: The this compound is melted and maintained at a constant temperature above its melting point.

  • Sensor: A transient plane source (TPS) sensor, which acts as both a heat source and a temperature sensor, is submerged in the liquid this compound.

  • Measurement: A short heat pulse is emitted from the sensor, and the temperature increase of the sensor is recorded over time. The rate of temperature increase is dependent on the thermal transport properties of the surrounding liquid.

  • Calculation: The thermal conductivity is determined by fitting the recorded temperature transient to a theoretical model that describes the heat transfer from the sensor to the liquid.

Thermal_Conductivity_Methods cluster_solid Solid Phase: Guarded Hot Plate cluster_liquid Liquid Phase: Transient Plane Source s1 Prepare Solid Sample s2 Place between Hot and Cold Plates s1->s2 s3 Apply Known Heat Flux and Achieve Steady State s2->s3 s4 Measure Temperature Difference (ΔT) s3->s4 s5 Calculate Thermal Conductivity (k) s4->s5 l1 Melt this compound l2 Submerge TPS Sensor l1->l2 l3 Apply Short Heat Pulse l2->l3 l4 Record Temperature Transient l3->l4 l5 Calculate Thermal Conductivity (k) l4->l5

Thermal Conductivity Measurement Methods

Logical Relationships of Thermal Properties for PCM Application

The suitability of this compound as a PCM is determined by the interplay of its thermal properties. The following diagram illustrates the logical relationships between these properties and their impact on performance.

PCM_Properties_Relationship cluster_properties Core Thermal Properties cluster_performance PCM Performance Metrics mp Melting Point op_temp Operating Temperature Range mp->op_temp determines lh Latent Heat of Fusion storage_cap Energy Storage Capacity lh->storage_cap directly impacts cp Specific Heat Capacity cp->storage_cap contributes to tc Thermal Conductivity charge_discharge Charging/Discharging Rate tc->charge_discharge governs stability Thermal Stability stability->op_temp limits

Relationship between Thermal Properties and PCM Performance

Conclusion

This compound holds promise as a bio-based phase change material for various thermal energy storage applications. While a complete dataset of its thermal properties is not yet readily available, this guide provides the foundational knowledge and detailed experimental protocols necessary for researchers to fully characterize this material. The expected ranges for its melting point and latent heat of fusion suggest its suitability for applications requiring thermal management in the moderate temperature range. Further experimental investigation into the specific heat capacity and thermal conductivity of both solid and liquid phases is crucial for the accurate modeling and design of PCM-based systems utilizing this compound. The methodologies and diagrams presented herein offer a clear roadmap for such investigations, paving the way for the potential application of this compound in advanced thermal management and drug delivery technologies.

References

A Technical Guide to the Natural Sources and Extraction of Lauryl Myristate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl myristate, a fatty acid ester, is a versatile compound with significant applications in the pharmaceutical, cosmetic, and personal care industries. Its utility as an emollient, lubricant, and formulation aid stems from its unique physicochemical properties. While not naturally abundant in a pure form, its constituent precursors, lauric acid and myristyl alcohol, are readily derived from natural sources. This technical guide provides a comprehensive overview of the primary natural origins of these precursors and details the scientific methodologies for their extraction, synthesis, and subsequent conversion to this compound.

Natural Sources of this compound Precursors

This compound is synthesized from lauric acid (a 12-carbon saturated fatty acid) and myristyl alcohol (a 14-carbon saturated fatty alcohol). The primary natural sources for these precursors are vegetable oils, particularly coconut oil and palm kernel oil, which are rich in lauric and myristic acids.[1]

Coconut Oil (Cocos nucifera)

Coconut oil is a significant source of medium-chain fatty acids, with lauric acid being the most abundant.[2][3] The typical fatty acid composition of coconut oil is detailed in the table below. Myristic acid is also present in appreciable quantities, making coconut oil a valuable starting material for both this compound precursors.[3]

Palm Kernel Oil (Elaeis guineensis)

Derived from the kernel of the oil palm fruit, palm kernel oil has a fatty acid profile similar to that of coconut oil, characterized by high levels of lauric and myristic acids.[2]

Quantitative Data on Precursor Content and Product Yield

The following table summarizes the typical concentrations of lauric and myristic acids in their primary natural sources and provides indicative yields for the subsequent synthesis of this compound.

Natural SourceLauric Acid (% w/w)Myristic Acid (% w/w)Extraction/Synthesis MethodProductTypical Yield (%)Purity (%)
Coconut Oil 44.6 - 5216.8 - 20.4Soxhlet Extraction (n-Hexane)Lauric & Myristic Acids~92 (Oil Yield)-
Palm Kernel Oil ~48~16Fractional DistillationLauric & Myristic Acids>99 (Purity of fractions)>99
Myristic Acid --Catalytic HydrogenationMyristyl AlcoholHigh>98
Lauric Acid & Myristyl Alcohol --Fischer EsterificationThis compound~65-97>95
Myristic Acid & Myristyl Alcohol --Enzymatic EsterificationMyristyl MyristateHigh Conversion>99

Experimental Protocols

Extraction and Separation of Lauric and Myristic Acids from Coconut Oil

This protocol details the extraction of the oil followed by the separation of the constituent fatty acids.

3.1.1. Oil Extraction: Soxhlet Extraction

  • Sample Preparation: Dry coconut flesh (copra) is ground into a fine powder to increase the surface area for extraction.

  • Extraction: The powdered copra is placed in a thimble and extracted with n-hexane in a Soxhlet apparatus for 6 hours at the boiling point of the solvent (approximately 68°C).

  • Solvent Removal: The resulting oil-solvent mixture is subjected to rotary evaporation to remove the n-hexane, yielding the crude coconut oil. An oil yield of approximately 92% can be expected.

3.1.2. Fatty Acid Separation: Fractional Distillation

  • Hydrolysis: The extracted oil (triglycerides) is first hydrolyzed to yield free fatty acids and glycerol. This can be achieved by high-pressure steam splitting.

  • Distillation: The resulting mixture of free fatty acids is then subjected to fractional distillation under vacuum. The distillation is typically carried out in a series of columns, each operating at a specific temperature and pressure to separate the fatty acids based on their chain length and boiling points.

    • A C12-C14 cut, containing predominantly lauric and myristic acids, can be obtained at a purity of greater than 99.0% by weight.

Synthesis of Myristyl Alcohol from Myristic Acid

This protocol describes the conversion of myristic acid to myristyl alcohol via catalytic hydrogenation.

  • Reaction Setup: Myristic acid is dissolved in a suitable solvent in a high-pressure reactor. A hydrogenation catalyst, such as palladium or nickel, is added to the mixture.

  • Hydrogenation: The reactor is pressurized with hydrogen gas, and the mixture is heated under controlled temperature and pressure.

  • Purification: Upon completion of the reaction, the catalyst is removed by filtration. The solvent is then removed, and the crude myristyl alcohol is purified by distillation or crystallization to yield a product with high purity.

Synthesis of this compound

3.3.1. Method 1: Fischer Esterification

This classic acid-catalyzed esterification method is widely used for the synthesis of esters.

  • Reaction Mixture: Equimolar amounts of lauric acid and myristyl alcohol are combined in a round-bottom flask with a suitable solvent (e.g., toluene) and a catalytic amount of a strong acid, such as sulfuric acid.

  • Reaction Conditions: The mixture is heated to reflux, and the water produced during the reaction is removed using a Dean-Stark apparatus to drive the equilibrium towards the formation of the ester.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled and washed with a sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with water. The organic layer is then dried, and the solvent is removed under reduced pressure. The crude this compound can be further purified by recrystallization or column chromatography to achieve high purity.

3.3.2. Method 2: Enzymatic Esterification

This method utilizes lipases as biocatalysts, offering a milder and more specific synthesis route.

  • Reaction Setup: Myristic acid and myristyl alcohol are mixed, often in a solvent-free system. An immobilized lipase, such as Candida antarctica lipase B (Novozym 435), is added to the mixture.

  • Reaction Conditions: The reaction is typically carried out at a moderate temperature (e.g., 60°C) with continuous stirring. The removal of water, for example by applying a vacuum, can enhance the conversion rate.

  • Product Isolation: The immobilized enzyme can be easily recovered by filtration for reuse. The resulting myristyl myristate is typically of high purity, and further purification steps may not be necessary.

Quantitative Analysis by Gas Chromatography-Flame Ionization Detector (GC-FID)

The composition of the fatty acids in the natural oils and the purity of the final this compound product can be determined using GC-FID.

  • Sample Preparation (for fatty acids): The oil sample is transesterified to fatty acid methyl esters (FAMEs) using a reagent like methanolic sodium hydroxide.

  • GC-FID Analysis: The FAMEs or the this compound sample are dissolved in a suitable solvent and injected into a gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., ZB-WAX plus). The components are separated based on their boiling points and retention times, and the peak areas are used for quantification against a standard.

Visualizing the Process: Experimental Workflows

Extraction_and_Synthesis_of_Lauryl_Myristate cluster_Source Natural Source cluster_Extraction Extraction & Separation cluster_Precursors Precursors cluster_Synthesis Synthesis cluster_Intermediates Intermediates & Product Source Coconut / Palm Kernel Oil_Extraction Oil Extraction (Soxhlet) Source->Oil_Extraction Fatty_Acid_Separation Fatty Acid Separation (Fractional Distillation) Oil_Extraction->Fatty_Acid_Separation Lauric_Acid Lauric Acid Fatty_Acid_Separation->Lauric_Acid Myristic_Acid Myristic Acid Fatty_Acid_Separation->Myristic_Acid Esterification Esterification Lauric_Acid->Esterification Hydrogenation Hydrogenation Myristic_Acid->Hydrogenation Myristyl_Alcohol Myristyl Alcohol Hydrogenation->Myristyl_Alcohol Lauryl_Myristate This compound Esterification->Lauryl_Myristate Myristyl_Alcohol->Esterification

Caption: Overall workflow for this compound production.

Fischer_Esterification Reactants Lauric Acid + Myristyl Alcohol + Acid Catalyst (e.g., H₂SO₄) Heating Heat to Reflux (with water removal) Reactants->Heating Workup Neutralization & Washing Heating->Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification Product Pure this compound Purification->Product

Caption: Fischer esterification process for this compound.

Conclusion

While this compound is not directly extracted from natural sources, its precursors, lauric acid and myristyl alcohol, are abundantly available in coconut and palm kernel oils. The production of this compound is a multi-step process involving the extraction and separation of these fatty acids, the chemical modification of myristic acid to myristyl alcohol, and the final esterification reaction. This guide provides the foundational knowledge and detailed experimental protocols necessary for researchers and professionals to understand and implement the synthesis of this compound from its natural origins. The choice of extraction and synthesis methodology will depend on the desired scale, purity, and economic considerations of the final product.

References

lauryl myristate CAS number and safety data sheet information

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2040-64-4

This technical guide provides an in-depth overview of Lauryl Myristate, also known as dodecyl tetradecanoate, a fatty acid ester with the chemical formula C26H52O2.[1] It is widely used in the cosmetics industry as an emollient, skin-conditioning agent, and co-emulsifier in formulations like creams and lotions.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical and physical properties, safety data, and relevant experimental protocols.

Chemical and Physical Properties

This compound is a white, waxy solid at room temperature.[1] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueSource
CAS Number 2040-64-4[1][2]
Molecular Formula C26H52O2
Molecular Weight 396.69 g/mol
IUPAC Name dodecyl tetradecanoate
Synonyms Myristic acid, dodecyl ester; Dodecyl myristate; n-Dodecanyl myristate
Appearance White solid
Boiling Point 438.7 °C at 760 mmHg
Flash Point 225.6 °C
Density 0.86 g/cm³
Vapor Pressure 6.79E-08 mmHg at 25°C
logP (o/w) 11.994 (estimated)
Water Solubility 3.481e-007 mg/L at 25 °C (estimated)

Safety Data Sheet (SDS) Information

The safety profile of this compound has been evaluated, and it is generally considered safe for its intended use in cosmetics. The primary hazard identified is the potential for serious eye irritation.

GHS Hazard Information
Hazard ClassHazard StatementPictogramSignal Word
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritationGHS07Warning

Source:

Toxicological Summary

Toxicological studies on this compound and related fatty acid esters indicate a low potential for acute toxicity. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that myristic acid and its esters, including this compound, are safe as cosmetic ingredients in the present practices of use and concentration.

TestResultSpeciesSource
Acute Oral Toxicity (LD50) > 5000 mg/kg (for Lauryl Myristyl Alcohol)Rat
Acute Dermal Toxicity (LD50) > 10200 mg/kg (for Lauryl Myristyl Alcohol)Rabbit
Skin Irritation Not irritating to minimally irritatingRabbit
Eye Irritation Minimally to seriously irritatingRabbit

Experimental Protocols

The following sections detail the methodologies for key toxicological assessments based on OECD guidelines, which are standard procedures for evaluating the safety of chemical substances.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

  • Test Animal: Healthy, young adult albino rabbit.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk is clipped.

  • Application: A dose of 0.5 g of this compound (moistened with a small amount of water to ensure good contact with the skin) is applied to a small area of the skin (approximately 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure period is 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is observed for erythema and edema at 1, 24, 48, and 72 hours, and if necessary, for up to 14 days to assess the reversibility of any effects.

  • Scoring: The degree of skin reaction is rated according to a numerical scoring system.

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause eye irritation or damage.

  • Test Animal: Healthy, young adult albino rabbit.

  • Procedure: A single dose of 0.1 g of solid this compound is instilled into the conjunctival sac of one eye of the animal. The eyelids are then held together for about one second. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for corneal opacity, iris lesions, and conjunctival redness and swelling at 1, 24, 48, and 72 hours after application. Observations may continue for up to 21 days to determine the reversibility of any effects.

  • Scoring: Ocular lesions are scored using a standardized system. The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is used to assess the acute oral toxicity of a substance.

  • Test Animal: Healthy, young adult rats (usually females).

  • Dosing: The test substance is administered in a single dose by gavage. The procedure starts with a dose expected to produce some signs of toxicity without mortality, selected from fixed dose levels of 5, 50, 300, and 2000 mg/kg body weight.

  • Procedure: A stepwise procedure is used where the outcome of dosing at one level determines the dose for the next animal. This continues until the dose causing evident toxicity or no effects at the highest dose is identified.

  • Observation: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days. A gross necropsy is performed at the end of the study.

Mandatory Visualizations

General Signaling Pathway for Surfactant-Induced Skin Irritation

While specific signaling pathways for this compound-induced skin irritation are not well-documented, a general mechanism for surfactant-induced irritation involves the disruption of the skin barrier, leading to the release of inflammatory mediators.

Surfactant_Irritation_Pathway cluster_epidermis Epidermis cluster_inflammatory_response Inflammatory Response Surfactant Surfactant (e.g., this compound) Barrier Stratum Corneum Disruption Surfactant->Barrier disrupts Keratinocytes Keratinocytes Barrier->Keratinocytes exposes IL1a ↑ IL-1α Release Keratinocytes->IL1a iNOS ↑ iNOS Expression Keratinocytes->iNOS Histamine ↑ Histamine Release Keratinocytes->Histamine Inflammation Clinical Signs of Irritation (Erythema, Edema) IL1a->Inflammation iNOS->Inflammation Histamine->Inflammation

Caption: Hypothetical signaling pathway for surfactant-induced skin irritation.

Experimental Workflow for Safety Assessment of a Cosmetic Ingredient

The safety assessment of a cosmetic ingredient like this compound follows a structured workflow, starting from data collection to the final risk assessment.

Cosmetic_Safety_Workflow cluster_data_gathering Phase 1: Data Gathering & Hazard Identification cluster_in_vitro Phase 2: In Vitro Testing cluster_in_vivo Phase 3: In Vivo Testing (If Necessary) cluster_risk_assessment Phase 4: Risk Assessment A Ingredient Identification (this compound) B Literature Review (Physicochemical, Toxicological Data) A->B C In Silico Assessment (QSAR, Read-Across) B->C D Skin Irritation/Corrosion (e.g., Reconstructed Human Epidermis Test) C->D E Eye Irritation (e.g., BCOP, ICE) D->E F Genotoxicity (Ames Test, Micronucleus Test) E->F G Dermal Irritation (OECD 404) F->G if required J Exposure Assessment (Consumer Use Scenarios) F->J H Eye Irritation (OECD 405) G->H I Acute Toxicity (OECD 420) H->I I->J K Dose-Response Assessment J->K L Risk Characterization (Margin of Safety Calculation) K->L M Final Safety Report L->M

Caption: General workflow for the safety assessment of a cosmetic ingredient.

References

Methodological & Application

Application Notes and Protocols: Lauryl Myristate in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl myristate, a fatty acid ester, has garnered significant attention in the field of drug delivery for its versatile properties as both a lipid matrix component and a penetration enhancer. Its biocompatibility and ability to modify biological barriers make it a valuable excipient in the formulation of various drug delivery systems. These systems are designed to improve the therapeutic efficacy of drugs by enhancing their solubility, stability, and bioavailability, while enabling controlled or targeted release.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of drug delivery systems. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development. The information presented herein is curated from scientific literature and aims to provide a practical guide for the formulation and characterization of this compound-based drug carriers.

Applications of this compound in Drug Delivery

This compound is primarily employed in the following drug delivery systems:

  • Solid Lipid Nanoparticles (SLNs): this compound can serve as the solid lipid core of SLNs, which are colloidal carriers in the nanometer range.[1] SLNs are particularly useful for encapsulating lipophilic drugs, thereby improving their oral bioavailability and providing sustained release.[2] The solid nature of the lipid matrix at physiological temperatures helps to protect the encapsulated drug from degradation.[3]

  • Nanoemulsions: In nanoemulsion formulations, this compound can be a key component of the oil phase. Nanoemulsions are transparent or translucent systems of oil, water, and surfactants with droplet sizes typically in the range of 20-200 nm.[4] They are effective in enhancing the solubility and absorption of poorly water-soluble drugs.[5]

  • Transdermal Drug Delivery Systems: this compound and its analogs, such as isopropyl myristate, are widely recognized as effective penetration enhancers in transdermal formulations. They are believed to increase drug permeation through the stratum corneum, the outermost layer of the skin, by disrupting its highly ordered lipid structure. This facilitates the delivery of drugs through the skin and into the systemic circulation.

Data Presentation: Quantitative Analysis of this compound-Based Formulations

The following tables summarize key quantitative data from various studies on drug delivery systems incorporating this compound and its common analog, isopropyl myristate. This data is intended to provide a comparative overview of formulation parameters and performance.

Table 1: Physicochemical Properties of this compound-Based Nanoparticles

DrugFormulation TypeLipid/OilSurfactant(s)Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)Reference
Model DrugSLNMyristyl MyristatePoloxamer 188150 - 300< 0.3-20 to -30> 801 - 5
SilibininNanogelMyristoylated Chitosan-~20Not ReportedNot Reported85 - 95Not Reported
Bovine Serum AlbuminNanoemulsionIsopropyl MyristateCremophor EL-35, Propylene GlycolNot ReportedNot ReportedNot ReportedNot ReportedNot Reported
RopiniroleNanoemulsionIsopropyl MyristateLabrasol, CarbitolNot ReportedNot ReportedNot ReportedNot ReportedNot Reported

Table 2: In Vitro Drug Release and Permeation Enhancement with Myristate Esters

DrugFormulation TypeEnhancerEnhancer Conc. (%)Release/Permeation ModelEnhancement Ratio/FluxReference
AminophyllineGelLauric Acid1.7Higuchi2.12 ± 0.02
AminophyllineGelLauric Acid15Higuchi4.38 ± 0.03
KetoconazoleGelIsopropyl Myristate5Higuchi~11-fold increase in ERflux
MeloxicamTransdermal PatchIsopropyl MyristateNot SpecifiedNot Specified83.789 µg/cm²/h
ProgesteroneMicroemulsionIsopropyl MyristateMain ComponentNot Specified~2x permeation of commercial product
SilymarinMicroemulsionIsopropyl MyristateOil PhaseHiguchiProlonged Release
InsulinMicroemulsionIsopropyl MyristateOil PhaseKorsmeyer-PeppasLower flux than oleic acid

Experimental Protocols

This section provides detailed methodologies for key experiments related to the formulation and evaluation of this compound-based drug delivery systems.

Protocol 1: Preparation of Solid Lipid Nanoparticles (SLNs) using Hot Homogenization

This protocol describes the preparation of SLNs using this compound as the solid lipid via the hot homogenization technique followed by ultrasonication.

Materials:

  • This compound (or Myristyl Myristate)

  • Drug (lipophilic)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Deionized water

  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of the Lipid Phase:

    • Accurately weigh the desired amount of this compound and the lipophilic drug.

    • Heat the mixture in a beaker on a heating plate to a temperature 5-10°C above the melting point of this compound.

    • Stir gently with a magnetic stirrer until a clear, homogenous molten lipid phase is obtained.

  • Preparation of the Aqueous Phase:

    • Accurately weigh the desired amount of surfactant and dissolve it in deionized water in a separate beaker.

    • Heat the aqueous phase to the same temperature as the molten lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase dropwise to the molten lipid phase under continuous high-shear homogenization (e.g., 8,000-10,000 rpm).

    • Continue homogenization for 5-10 minutes to form a coarse oil-in-water (o/w) pre-emulsion.

  • Homogenization:

    • Immediately subject the hot pre-emulsion to high-energy homogenization using a probe sonicator.

    • Sonicate at a specific amplitude (e.g., 60-80%) for a defined period (e.g., 10-20 minutes) in a pulsed mode (e.g., 30 seconds on, 30 seconds off) to prevent overheating. The beaker should be kept in a water bath to maintain the temperature.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring.

    • As the lipid cools and solidifies, SLNs will be formed.

  • Purification (Optional):

    • To remove excess surfactant and unencapsulated drug, the SLN dispersion can be purified by methods such as dialysis against deionized water or centrifugation followed by resuspension of the nanoparticle pellet in fresh deionized water.

Protocol 2: Preparation of a Nanoemulsion using the Spontaneous Emulsification Method

This protocol outlines the preparation of an oil-in-water (o/w) nanoemulsion where this compound is a component of the oil phase.

Materials:

  • This compound (as part of the oil phase)

  • Other oil components (if any, e.g., medium-chain triglycerides)

  • Drug (lipophilic)

  • Surfactant (e.g., Tween 80)

  • Co-surfactant (e.g., Transcutol®, Ethanol)

  • Deionized water

  • Magnetic stirrer

  • Vortex mixer

Procedure:

  • Screening of Components:

    • Determine the solubility of the drug in various oils, surfactants, and co-surfactants to select the most suitable components.

  • Construction of Pseudo-ternary Phase Diagram:

    • Prepare various mixtures of the selected oil, surfactant, and co-surfactant at different weight ratios (e.g., 1:9, 2:8, ... 9:1 for surfactant:co-surfactant).

    • For each ratio, titrate the mixture with water dropwise while gently stirring.

    • Visually observe the formation of a clear or translucent nanoemulsion.

    • Plot the results on a ternary phase diagram to identify the nanoemulsion region.

  • Preparation of the Nanoemulsion:

    • Based on the phase diagram, select a composition within the nanoemulsion region.

    • Accurately weigh the oil phase (containing this compound and the dissolved drug), surfactant, and co-surfactant in a glass vial.

    • Mix the components thoroughly using a vortex mixer until a homogenous mixture is obtained.

    • Slowly add the required amount of deionized water to the mixture under gentle magnetic stirring.

    • Continue stirring until a transparent or translucent nanoemulsion is formed spontaneously.

Protocol 3: Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)

This protocol describes a common method to determine the amount of drug successfully encapsulated within nanoparticles.

Materials and Equipment:

  • Nanoparticle dispersion

  • Centrifugal filter units (e.g., Amicon® Ultra) with a suitable molecular weight cut-off (MWCO) to retain the nanoparticles.

  • High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer

  • Appropriate solvents for drug analysis

Procedure:

  • Separation of Free Drug:

    • Take a known volume of the nanoparticle dispersion.

    • Place it in a centrifugal filter unit.

    • Centrifuge at a specified speed and time (e.g., 10,000 rpm for 30 minutes) to separate the nanoparticles from the aqueous phase containing the unencapsulated (free) drug.

    • Carefully collect the filtrate (supernatant).

  • Quantification of Free Drug:

    • Measure the concentration of the drug in the filtrate using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry). This gives the amount of unencapsulated drug.

  • Quantification of Total Drug:

    • Take the same initial volume of the nanoparticle dispersion.

    • Disrupt the nanoparticles to release the encapsulated drug. This can be done by adding a suitable solvent (e.g., methanol, acetonitrile) that dissolves both the lipid matrix and the drug.

    • Measure the total concentration of the drug in this disrupted sample.

  • Calculation:

    • Encapsulation Efficiency (EE %): EE (%) = [(Total amount of drug - Amount of unencapsulated drug) / Total amount of drug] x 100

    • Drug Loading (DL %): DL (%) = [(Total amount of drug - Amount of unencapsulated drug) / Total weight of nanoparticles] x 100

Protocol 4: In Vitro Skin Permeation Study using a Franz Diffusion Cell

This protocol details the procedure for assessing the permeation of a drug from a this compound-based formulation through an excised skin membrane.

Materials and Equipment:

  • Franz diffusion cells

  • Excised skin (e.g., human, porcine, or rat skin)

  • Receptor medium (e.g., phosphate-buffered saline, pH 7.4, often with a solubilizing agent like ethanol or Tween 80 to maintain sink conditions)

  • Water bath with circulator

  • Magnetic stirrers

  • Syringes and needles

  • HPLC or other suitable analytical instrument

Procedure:

  • Skin Preparation:

    • Excise the skin from the donor.

    • Carefully remove any subcutaneous fat and connective tissue.

    • Cut the skin into sections large enough to be mounted on the Franz diffusion cells.

  • Franz Cell Assembly:

    • Mount the prepared skin section between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.

    • Fill the receptor compartment with degassed receptor medium, ensuring no air bubbles are trapped beneath the skin.

    • Place a small magnetic stir bar in the receptor compartment.

    • Place the assembled cells in a water bath maintained at 32 ± 1°C to simulate the skin surface temperature.

    • Allow the skin to equilibrate for at least 30 minutes.

  • Application of Formulation:

    • Apply a known amount of the this compound-based formulation onto the surface of the skin in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample of the receptor medium through the sampling port.

    • Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.

  • Sample Analysis:

    • Analyze the drug concentration in the collected samples using a validated analytical method.

  • Data Analysis:

    • Calculate the cumulative amount of drug permeated per unit area of skin (µg/cm²) at each time point.

    • Plot the cumulative amount of drug permeated versus time.

    • Determine the steady-state flux (Jss) from the slope of the linear portion of the plot.

    • The lag time (tL) can be determined by extrapolating the linear portion of the curve to the x-axis.

    • The permeability coefficient (Kp) can be calculated as Jss divided by the initial drug concentration in the donor compartment.

Visualization of Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts related to the use of this compound in drug delivery.

G cluster_0 Mechanism of this compound as a Penetration Enhancer sc Stratum Corneum (Highly Ordered Lipids) disrupted_sc Disrupted Stratum Corneum (Fluidized Lipids) sc->disrupted_sc Disrupts lipid packing Increases fluidity lm This compound lm->sc Intercalates into lipid bilayers permeation Enhanced Permeation disrupted_sc->permeation drug Drug Molecule drug->disrupted_sc G cluster_1 Workflow for Solid Lipid Nanoparticle (SLN) Preparation start Start prep_lipid Prepare Lipid Phase: Melt this compound + Drug start->prep_lipid prep_aq Prepare Aqueous Phase: Dissolve Surfactant in Water start->prep_aq heat Heat both phases (T > M.P. of Lipid) prep_lipid->heat prep_aq->heat pre_emulsion Form Pre-emulsion: High-Shear Homogenization heat->pre_emulsion homogenize High-Energy Homogenization (e.g., Ultrasonication) pre_emulsion->homogenize cool Cooling in Ice Bath homogenize->cool sln SLN Formation cool->sln end End sln->end G cluster_2 Structure of a Drug-Loaded Nanoemulsion center Oil Droplet (this compound + Drug) s1 Surfactant center->s1 s2 Surfactant center->s2 s3 Surfactant center->s3 s4 Surfactant center->s4 s5 Surfactant center->s5 s6 Surfactant center->s6 water Continuous Aqueous Phase

References

Application Notes and Protocols for Lauryl Myristate in Cosmetic and Pharmaceutical Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the versatile applications of lauryl myristate in cosmetic and pharmaceutical formulations. This document details its functions, relevant quantitative data, and standardized experimental protocols for evaluation.

Introduction to this compound

This compound (dodecyl tetradecanoate) is a fatty acid ester derived from lauryl alcohol and myristic acid.[1] It is a waxy, solid material at room temperature, characterized by its oily texture.[2] In cosmetic and pharmaceutical formulations, it is a multifunctional ingredient valued for its emollient, thickening, stabilizing, and hair conditioning properties.[1][3] Its lipophilic nature also makes it a candidate for drug delivery systems, where it can act as a carrier for lipophilic drugs and as a penetration enhancer.[1] The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that this compound is safe as a cosmetic ingredient in the current practices of use and concentration.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C26H52O2
Molecular Weight 396.69 g/mol
Appearance White to yellowish waxy solid
Melting Point ~38°C / 100°F
Solubility Insoluble in water
LogP (o/w) 11.994 (estimated)

Applications in Cosmetic Formulations

This compound is a widely used ingredient in a variety of cosmetic products, including creams, lotions, hair conditioners, and makeup. Its primary functions in these formulations are detailed below.

Emollient and Skin Conditioning Agent

As an emollient, this compound helps to soften and smooth the skin by forming a protective barrier on the surface, which helps to trap moisture. This action improves skin hydration and barrier function.

Texture Enhancer and Thickener

This compound contributes to the viscosity and texture of cosmetic formulations. It can reduce the watery feel of lotions and creams, imparting a richer sensory experience. In some soap systems, an excess of a similar compound, myristyl myristate (around 3.5%), can produce a pearlescent effect.

Emulsion Stabilizer

In oil-in-water emulsions, this compound acts as a co-emulsifier and stabilizer, preventing the separation of oil and water phases and enhancing the overall stability of the product.

Hair Conditioning Agent

In hair care products, this compound functions as a conditioning agent, improving the texture and manageability of hair.

A summary of the typical usage levels of a related compound, myristyl myristate, which can serve as a guideline for this compound, is provided below.

ApplicationTypical Concentration Range (%)
Emulsion Makeups0.5 - 1.0
Hand and Body Lotions1.0 - 1.5
General Cosmetic Use1.0 - 10.0
Wax Base Preparationsup to 25.0

Applications in Pharmaceutical Formulations

In pharmaceutical formulations, particularly in topical and transdermal drug delivery systems, this compound's lipophilic properties are leveraged to enhance the delivery of active pharmaceutical ingredients (APIs).

Vehicle for Drug Delivery

Due to its oily nature and biocompatibility with the skin, this compound can serve as a vehicle in topical formulations, aiding in the solubilization and delivery of lipophilic drugs.

Penetration Enhancer

This compound can act as a chemical penetration enhancer, which reversibly alters the barrier properties of the stratum corneum to facilitate the permeation of drugs into the deeper layers of the skin and systemic circulation. Surfactants and other lipophilic compounds can penetrate the intercellular lipid matrix of the stratum corneum, disrupting its highly ordered structure and thereby increasing skin permeability.

Experimental Protocols

The following section provides detailed methodologies for key experiments to evaluate the performance of this compound in cosmetic and pharmaceutical formulations.

Protocol for Preparation of an Oil-in-Water (O/W) Cream

This protocol outlines the preparation of a basic O/W cream to evaluate the effects of this compound.

Materials and Equipment:

  • Beakers

  • Water bath

  • Homogenizer/emulsifier

  • Stirring apparatus

  • Weighing balance

  • Oil phase ingredients (e.g., this compound, cetyl alcohol, stearic acid, liquid paraffin)

  • Water phase ingredients (e.g., deionized water, glycerin, preservative)

  • Emulsifying agent (e.g., polysorbate 80)

Procedure:

  • Preparation of the Oil Phase:

    • Accurately weigh the oil-soluble ingredients, including this compound, and place them in a beaker.

    • Heat the oil phase in a water bath to 75°C until all components are melted and homogenous.

  • Preparation of the Water Phase:

    • In a separate beaker, accurately weigh the water-soluble ingredients and heat to 75°C in a water bath.

  • Emulsification:

    • Slowly add the water phase to the oil phase while continuously stirring with a homogenizer at a moderate speed.

    • Continue homogenization for 10-15 minutes until a uniform emulsion is formed.

  • Cooling:

    • Allow the emulsion to cool down to room temperature with gentle stirring.

  • Final Adjustments:

    • Add any temperature-sensitive ingredients, such as fragrance or specific actives, once the emulsion has cooled to below 40°C.

    • Adjust the pH if necessary.

G cluster_prep Preparation of O/W Cream oil_phase Prepare Oil Phase (this compound, etc.) Heat to 75°C emulsification Emulsification (Add Water to Oil Phase) Homogenize oil_phase->emulsification water_phase Prepare Water Phase (Water, Glycerin, etc.) Heat to 75°C water_phase->emulsification cooling Cooling (Gentle Stirring) emulsification->cooling final_adjust Final Adjustments (Add Actives, pH) cooling->final_adjust

Workflow for O/W Cream Preparation
Protocol for Evaluating Skin Hydration (Corneometry)

This protocol describes the use of a Corneometer to measure the hydration level of the stratum corneum after the application of a formulation containing this compound.

Materials and Equipment:

  • Corneometer

  • Test formulation (cream or lotion with this compound)

  • Control formulation (without this compound)

  • Climate-controlled room (20-22°C, 40-60% relative humidity)

  • Volunteer subjects with healthy, dry skin

Procedure:

  • Subject Acclimatization:

    • Subjects should acclimatize in the climate-controlled room for at least 30 minutes before measurements are taken.

  • Baseline Measurement:

    • Define test areas on the volar forearm of each subject.

    • Take baseline skin hydration measurements using the Corneometer.

  • Product Application:

    • Apply a standardized amount of the test and control formulations to the designated test areas.

  • Post-Application Measurements:

    • Measure skin hydration at specified time points (e.g., 1, 2, 4, and 8 hours) after product application.

  • Data Analysis:

    • Calculate the change in Corneometer units from baseline for both the test and control formulations.

    • Statistically analyze the data to determine the significance of the hydration effect.

Protocol for Measuring Transepidermal Water Loss (TEWL)

This protocol details the measurement of TEWL to assess the effect of this compound on the skin's barrier function.

Materials and Equipment:

  • TEWL measurement device (e.g., Tewameter)

  • Test formulation

  • Control formulation

  • Climate-controlled room

  • Volunteer subjects

Procedure:

  • Subject Acclimatization:

    • As described in the Corneometry protocol.

  • Baseline Measurement:

    • Measure baseline TEWL on the defined test areas.

  • Product Application:

    • Apply a standardized amount of the test and control formulations.

  • Post-Application Measurements:

    • Measure TEWL at specified time points. A reduction in TEWL indicates an improvement in skin barrier function.

  • Data Analysis:

    • Calculate the percentage change in TEWL from baseline for both formulations and compare the results.

G cluster_eval Skin Hydration and Barrier Function Evaluation acclimatize Subject Acclimatization (30 mins) baseline Baseline Measurement (Corneometry & TEWL) acclimatize->baseline application Product Application (Test & Control) baseline->application post_measure Post-Application Measurements (Specified Time Points) application->post_measure analysis Data Analysis (Change from Baseline) post_measure->analysis

Workflow for Skin Bio-instrumental Analysis
Protocol for Sensory Analysis of a Cream

This protocol outlines a method for the sensory evaluation of a cosmetic cream, focusing on texture and skin feel.

Materials and Equipment:

  • Test formulation

  • Reference/control formulation

  • Standardized application tools (e.g., spatulas)

  • Sensory evaluation booths with controlled lighting and temperature

  • Trained sensory panel (10-15 panelists)

  • Evaluation forms with a defined lexicon and rating scales

Procedure:

  • Panelist Training:

    • Train panelists on the sensory lexicon for creams, covering attributes such as firmness, spreadability, stickiness, and after-feel.

  • Sample Presentation:

    • Present coded samples of the test and control formulations to the panelists in a randomized order.

  • Evaluation Stages:

    • Appearance: Panelists visually assess attributes like gloss, color, and consistency.

    • Pick-up: Panelists use a spatula to assess firmness and cohesiveness.

    • Rub-out: Panelists apply a standardized amount of the product to the back of their hand or forearm and evaluate spreadability, absorbency, and slipperiness.

    • After-feel: After a set time (e.g., 2 minutes), panelists evaluate the residual feel on the skin, including oiliness, greasiness, and softness.

  • Data Collection and Analysis:

    • Panelists rate the intensity of each attribute on a structured scale (e.g., a 15-point scale).

    • Analyze the data statistically (e.g., using ANOVA) to identify significant differences between the formulations.

Protocol for In Vitro Skin Permeation Study

This protocol describes an in vitro method using Franz diffusion cells to evaluate the potential of this compound to enhance the permeation of an API.

Materials and Equipment:

  • Franz diffusion cells

  • Excised human or animal skin (e.g., porcine ear skin)

  • Test formulation (with API and this compound)

  • Control formulation (with API, without this compound)

  • Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent)

  • Stirring apparatus

  • Water bath maintained at 32 ± 0.5°C

  • Analytical instrument for API quantification (e.g., HPLC)

Procedure:

  • Skin Preparation:

    • Thaw frozen skin and cut it into sections to fit the Franz diffusion cells.

    • Mount the skin between the donor and receptor compartments of the cell, with the stratum corneum facing the donor compartment.

  • Cell Assembly and Equilibration:

    • Fill the receptor compartment with the receptor solution, ensuring no air bubbles are trapped beneath the skin.

    • Place the cells in a water bath to maintain a skin surface temperature of 32°C and allow the system to equilibrate.

  • Product Application:

    • Apply a finite dose of the test and control formulations to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh receptor solution.

  • API Quantification:

    • Analyze the collected samples to determine the concentration of the API that has permeated through the skin.

  • Data Analysis:

    • Calculate the cumulative amount of API permeated per unit area over time.

    • Determine the steady-state flux (Jss) and the permeability coefficient (Kp).

    • Calculate the enhancement ratio (ER) by dividing the flux of the test formulation by the flux of the control formulation.

G cluster_permeation In Vitro Skin Permeation Study skin_prep Skin Preparation (Excised Skin) cell_setup Franz Cell Assembly & Equilibration skin_prep->cell_setup application Product Application (Donor Compartment) cell_setup->application sampling Receptor Solution Sampling (Time Intervals) application->sampling analysis API Quantification (e.g., HPLC) sampling->analysis data_analysis Data Analysis (Flux, Kp, ER) analysis->data_analysis

Workflow for In Vitro Skin Permeation Study

Safety Evaluation

This compound is generally considered safe for use in cosmetic products. However, as with any cosmetic ingredient, it is essential to assess the irritation and sensitization potential of the final formulation.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a standard method to assess the potential of a product to cause skin sensitization and allergic contact dermatitis.

Procedure Outline:

  • Induction Phase: A small amount of the test product is applied to the skin of human volunteers under an occlusive or semi-occlusive patch. This is repeated several times (e.g., 9 applications over 3 weeks) on the same site.

  • Rest Phase: A rest period of 10-21 days follows the induction phase, during which no product is applied.

  • Challenge Phase: A challenge patch is applied to a naive skin site to determine if sensitization has occurred.

  • Evaluation: Skin reactions are scored by a trained professional at 24 and 48 hours after patch removal.

Conclusion

This compound is a valuable and versatile ingredient in both cosmetic and pharmaceutical formulations. Its multifunctional properties as an emollient, texture enhancer, and stabilizer contribute significantly to the aesthetic and performance characteristics of cosmetic products. In the pharmaceutical realm, its potential as a drug delivery vehicle and penetration enhancer warrants further investigation for the development of effective topical and transdermal therapies. The experimental protocols provided in these application notes offer a framework for the comprehensive evaluation of formulations containing this compound.

References

Analysis of Lauryl Myristate: Detailed Application Notes and Protocols using HPLC and GC Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of lauryl myristate, a fatty acid ester commonly used in cosmetics, pharmaceuticals, and other industries. The following sections outline methodologies for both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering flexibility for various laboratory settings and analytical requirements.

Section 1: Gas Chromatography (GC) Method

Gas chromatography, particularly with Flame Ionization Detection (GC-FID), is a robust and widely used technique for the analysis of volatile and semi-volatile compounds like fatty acid esters.[1] For this compound, which is sufficiently volatile, derivatization may not be necessary, simplifying sample preparation.[2]

Application Note: GC-FID for this compound Quantification

This method is suitable for the routine quality control of raw materials and the quantification of this compound in finished products.

Principle: The sample containing this compound is dissolved in an appropriate organic solvent and injected into the gas chromatograph. The compound is vaporized and separated from other components based on its boiling point and interaction with the stationary phase of the GC column. The eluted compound is then detected by a Flame Ionization Detector (FID), which generates a signal proportional to the amount of analyte.

Experimental Protocol: GC-FID Analysis

1. Sample Preparation:

  • Materials:

    • Hexane or Dichloromethane (GC grade)

    • Anhydrous Sodium Sulfate

    • 0.45 µm PTFE syringe filters

    • 2 mL glass GC autosampler vials with inserts

    • Vortex mixer

    • Centrifuge

  • Procedure:

    • Accurately weigh approximately 100 mg of the sample into a glass centrifuge tube.

    • Add 5 mL of hexane to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure complete dissolution of this compound.

    • Centrifuge at 3000 rpm for 10 minutes to pellet any insoluble material.

    • Carefully transfer the hexane supernatant to a clean tube.

    • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

    • Filter the final extract through a 0.45 µm PTFE syringe filter into a GC vial.

2. GC-FID Instrumentation and Conditions:

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B or equivalent with FID
Column HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column
Carrier Gas Helium, constant flow rate of 1.2 mL/min
Injector Split/Splitless, Split ratio 20:1
Injector Temp. 280 °C
Oven Program Initial temp 150°C, hold for 1 min, ramp at 10°C/min to 300°C, hold for 10 min
Detector Flame Ionization Detector (FID)
Detector Temp. 300 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min
Injection Volume 1 µL

3. Data Analysis:

  • Quantification is typically performed using an external standard calibration curve. Prepare a series of this compound standards of known concentrations in hexane and inject them to generate a calibration curve of peak area versus concentration.

Section 2: High-Performance Liquid Chromatography (HPLC) Method

Application Note: HPLC-CAD for this compound Analysis

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. Separation is achieved on a reversed-phase column using a mobile phase gradient. The column eluent is nebulized, and the resulting aerosol is charged. The charged particles are then detected, generating a signal that is proportional to the quantity of the analyte.

Experimental Protocol: HPLC-CAD Analysis

1. Sample Preparation:

  • Materials:

    • Acetonitrile (HPLC grade)

    • Isopropanol (HPLC grade)

    • 0.22 µm PTFE syringe filters

    • 2 mL HPLC vials

  • Procedure:

    • Accurately weigh approximately 100 mg of the sample into a volumetric flask.

    • Dissolve the sample in and dilute to volume with a suitable solvent mixture (e.g., Acetonitrile/Isopropanol 50:50 v/v).

    • Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.

2. HPLC-CAD Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Thermo Scientific Vanquish or equivalent
Detector Charged Aerosol Detector (CAD)
Column C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient 0-10 min, 80-100% B; 10-15 min, 100% B; 15.1-20 min, 80% B (equilibration)
Flow Rate 1.0 mL/min
Column Temp. 40 °C
Injection Vol. 10 µL
CAD Settings Evaporation Temp: 35°C, Nebulizer Gas: Nitrogen at 35 psi

3. Data Analysis:

  • As with the GC method, quantification is achieved by constructing a calibration curve using external standards of this compound.

Section 3: Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of fatty acid esters using GC and HPLC methods, providing an expected range for this compound analysis.

ParameterGC-FID (for Fatty Acid Methyl Esters)HPLC-ELSD (for Lauric Acid/Glycerides)HPLC-DAD (for related esters)
Linearity (r²) > 0.999> 0.999> 0.999
LOD 0.21 - 0.54 µg/mL0.040 - 0.421 mg/mL~0.96 µg/g
LOQ 0.63 - 1.63 µg/mL0.122 - 1.277 mg/mL~2.91 µg/g
Repeatability (%RSD) < 2%Not specified< 7%
Recovery Not specifiedAcceptable90.2 - 102.1%

Section 4: Visualized Workflows

The following diagrams illustrate the general workflows for the chromatographic analysis of this compound.

cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve vortex Vortex/Mix dissolve->vortex clean Centrifuge/Filter vortex->clean inject Inject into GC/HPLC clean->inject separate Separation on Column inject->separate detect Detection (FID/CAD) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Generate Report quantify->report

Caption: General workflow for chromatographic analysis.

Sample Sample Matrix (e.g., Cream, Raw Material) Extraction Solvent Extraction (Hexane) Sample->Extraction Dissolution Filtration Filtration (0.45 µm PTFE) Extraction->Filtration Cleanup GC_Vial GC Vial Filtration->GC_Vial GC_System GC-FID System GC_Vial->GC_System Injection Data_Analysis Data Analysis & Quantification GC_System->Data_Analysis Chromatogram Analyte This compound Method Analytical Method (HPLC or GC) Analyte->Method Outcome1 Purity Assessment Method->Outcome1 Outcome2 Quantitative Analysis Method->Outcome2 Outcome3 Quality Control Method->Outcome3

References

Application Notes and Protocols for the Preparation of Lauryl Myristate-Based Nanoparticles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for lipophilic active pharmaceutical ingredients (APIs). Their lipid core is biocompatible and biodegradable, offering advantages such as controlled drug release, protection of labile drugs from degradation, and the potential for targeted delivery. Lauryl myristate, a wax ester, is a suitable lipid for the formulation of SLNs due to its solid state at room temperature and physiological compatibility.

This document provides a detailed protocol for the preparation of this compound-based nanoparticles using the hot high-pressure homogenization (HPH) technique. This method is widely used due to its reliability, scalability, and the avoidance of organic solvents.[1] Additionally, it outlines the key characterization techniques to assess the quality and performance of the resulting nanoparticle formulation.

Materials and Equipment

Materials:

  • This compound (or a similar solid lipid like Myristyl Myristate, Glyceryl Monostearate, or Cetyl Palmitate)

  • Lipophilic Active Pharmaceutical Ingredient (API) - e.g., Paclitaxel, Docetaxel

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water (Milli-Q® or equivalent)

  • Phosphate-Buffered Saline (PBS), pH 7.4

Equipment:

  • High-Pressure Homogenizer

  • High-Shear Homogenizer (e.g., Ultra-Turrax®)

  • Magnetic Stirrer with Heating Plate

  • Water Bath

  • Dynamic Light Scattering (DLS) Instrument for particle size and Polydispersity Index (PDI) analysis

  • Zeta Potential Analyzer

  • High-Performance Liquid Chromatography (HPLC) system

  • Centrifugal Filter Units (e.g., Amicon® Ultra, 10 kDa MWCO)

  • Dialysis Tubing (e.g., 12-14 kDa MWCO)

  • Transmission Electron Microscope (TEM) (Optional)

Experimental Protocols

I. Preparation of this compound-Based Solid Lipid Nanoparticles by Hot High-Pressure Homogenization

This protocol describes the formulation of drug-loaded this compound nanoparticles.

1. Preparation of the Lipid Phase: a. Accurately weigh the this compound and the lipophilic API. A common starting drug-to-lipid ratio is between 1:5 and 1:10.[1] b. Heat the mixture in a beaker in a water bath 5-10°C above the melting point of this compound until a clear, homogenous lipid melt is formed.

2. Preparation of the Aqueous Phase: a. Dissolve the surfactant (e.g., 2.5% w/v Poloxamer 188) in purified water. b. Heat the aqueous phase to the same temperature as the lipid phase.

3. Formation of the Pre-emulsion: a. Add the hot lipid phase to the hot aqueous phase under continuous high-speed stirring (e.g., 8000 rpm for 5 minutes) using a high-shear homogenizer. This will form a coarse oil-in-water emulsion.

4. High-Pressure Homogenization: a. Immediately transfer the hot pre-emulsion to a high-pressure homogenizer pre-heated to the same temperature. b. Homogenize the emulsion at high pressure (e.g., 500-1500 bar) for a set number of cycles (typically 3-5 cycles).

5. Nanoparticle Formation: a. Transfer the resulting hot nanoemulsion to an ice bath or disperse it in cold purified water (2-5°C) under gentle stirring.[2] This rapid cooling facilitates the recrystallization of the lipid, forming the Solid Lipid Nanoparticles.

6. Storage: a. Store the final SLN dispersion at 4°C for subsequent analysis.

G cluster_lipid Lipid Phase Preparation cluster_aqueous Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_formation Nanoparticle Formation weigh_lipid Weigh this compound and Lipophilic API melt_lipid Heat to 5-10°C above Melting Point weigh_lipid->melt_lipid pre_emulsion Combine Phases with High-Shear Homogenization melt_lipid->pre_emulsion Hot Lipid Phase dissolve_surfactant Dissolve Surfactant in Purified Water heat_aqueous Heat to Same Temperature as Lipid Phase dissolve_surfactant->heat_aqueous heat_aqueous->pre_emulsion Hot Aqueous Phase hph High-Pressure Homogenization (HPH) pre_emulsion->hph cooling Rapid Cooling in Ice Bath hph->cooling Hot Nanoemulsion storage Store SLN Dispersion at 4°C cooling->storage

Figure 1: Experimental workflow for the synthesis of this compound-based nanoparticles.

II. Characterization of this compound-Based Nanoparticles

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential: a. Dilute the SLN dispersion with purified water to achieve an optimal scattering intensity. b. Analyze the sample using a Dynamic Light Scattering (DLS) instrument at a controlled temperature (e.g., 25°C). c. For zeta potential, inject the diluted sample into a specific folded capillary cell for measurement. d. Perform measurements in triplicate.

2. Encapsulation Efficiency (EE) and Drug Loading (DL): a. Separation of Free Drug: i. Take a known volume of the SLN dispersion (e.g., 2 mL). ii. Place it in a centrifugal filter unit (e.g., Amicon® Ultra, 10 kDa MWCO). iii. Centrifuge at a specified speed and time (e.g., 4000 rpm for 15 minutes) to separate the nanoparticles from the aqueous phase containing the unencapsulated drug. iv. Collect the filtrate (supernatant). b. Quantification of Free Drug: i. Quantify the amount of free drug in the filtrate using a validated HPLC method. c. Calculation:

  • Encapsulation Efficiency (%): EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100 * Drug Loading (%): DL (%) = [(Total Drug - Free Drug) / Total Weight of Nanoparticles] x 100

3. In Vitro Drug Release Study: a. Use the dialysis bag diffusion technique. b. Place a known volume of the SLN dispersion into a dialysis bag (e.g., 12-14 kDa MWCO). c. Immerse the sealed bag in a release medium (e.g., PBS, pH 7.4) maintained at 37°C with constant stirring to maintain sink conditions. d. At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium. e. Quantify the concentration of the released drug in the collected samples using HPLC. f. Calculate the cumulative percentage of drug released over time.

G cluster_sample Sample Preparation cluster_physicochemical Physicochemical Characterization cluster_encapsulation Encapsulation Efficiency cluster_release In Vitro Drug Release sln_dispersion This compound SLN Dispersion dls DLS Analysis sln_dispersion->dls zeta Zeta Potential Analysis sln_dispersion->zeta centrifugation Ultrafiltration/ Centrifugation sln_dispersion->centrifugation dialysis Dialysis Bag Method sln_dispersion->dialysis dls_results Particle Size PDI dls->dls_results zeta_results Colloidal Stability zeta->zeta_results hplc_ee HPLC Analysis of Supernatant centrifugation->hplc_ee ee_calc Calculate EE (%) and DL (%) hplc_ee->ee_calc hplc_release HPLC Analysis of Release Medium dialysis->hplc_release release_profile Generate Release Profile hplc_release->release_profile

Figure 2: Workflow for the characterization of this compound-based nanoparticles.

Data Presentation

The following tables present representative data for solid lipid nanoparticles formulated with lipids structurally similar to this compound, such as myristyl myristate and glyceryl monostearate. These values can be used as a benchmark for the characterization of this compound-based nanoparticles.

Table 1: Physicochemical Properties of Representative Solid Lipid Nanoparticles

ParameterRepresentative ValueReference
Particle Size (nm)118
Polydispersity Index (PDI)< 0.2
Zeta Potential (mV)-4.0

Data based on myristyl myristate solid lipid nanoparticles.

Table 2: Encapsulation Efficiency and Drug Loading of a Model Lipophilic Drug (Paclitaxel) in Glyceryl Monostearate SLNs

ParameterRepresentative ValueReference
Encapsulation Efficiency (%)92.43
Drug Loading (%)1.65

Table 3: In Vitro Drug Release Profile of a Model Lipophilic Drug (Docetaxel) from Glyceryl Monostearate SLNs

Time (hours)Cumulative Release (%)Reference
115.2
225.8
438.5
851.3
1260.1
2468.0

The release profile demonstrates a sustained release of the encapsulated drug over 24 hours.

Conclusion

This application note provides a comprehensive protocol for the synthesis and characterization of this compound-based nanoparticles. By following these methodologies, researchers can formulate and evaluate SLNs for various drug delivery applications. The provided representative data serves as a useful reference for assessing the quality and performance of the prepared nanoparticles. Further optimization of the formulation parameters may be necessary depending on the specific lipophilic API and the desired final product characteristics.

References

Application Notes and Protocols for Lauryl Myristate as a Skin Penetration Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl myristate, the ester of lauryl alcohol and myristic acid, is a lipophilic compound with significant potential as a skin penetration enhancer for topical and transdermal drug delivery. Its mechanism of action is primarily attributed to its ability to disrupt the highly organized lipid structure of the stratum corneum, the outermost layer of the skin and the principal barrier to drug absorption. By fluidizing the intercellular lipid lamellae, this compound can facilitate the permeation of a wide range of active pharmaceutical ingredients (APIs). These application notes provide a comprehensive overview of the use of this compound, including its efficacy, safety profile, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound enhances skin penetration primarily by interacting with and disrupting the lipid matrix of the stratum corneum. This process involves the following key steps:

  • Intercalation into Lipid Bilayers: this compound, being a lipophilic molecule, partitions into the intercellular lipid lamellae of the stratum corneum.

  • Disruption of Lipid Packing: The presence of this compound disrupts the tight, ordered packing of the endogenous lipids, primarily ceramides, cholesterol, and free fatty acids. This increases the fluidity of the lipid bilayers.

  • Creation of Permeable Pathways: The fluidization of the lipid matrix creates less tortuous and more permeable pathways for drug molecules to diffuse through the stratum corneum and into the deeper layers of the skin.

This disruption of the stratum corneum's barrier function is reversible, allowing the skin to regain its normal protective properties after the enhancer is no longer present.

Data Presentation: Efficacy of this compound and Related Esters

The following table summarizes the quantitative data on the skin penetration enhancement effect of this compound and its close analog, isopropyl myristate, for various APIs. The enhancement ratio (ER) is a common metric used to quantify the increase in drug permeation in the presence of an enhancer compared to a control formulation without the enhancer.

Penetration EnhancerActive Pharmaceutical Ingredient (API)Concentration of EnhancerSkin ModelEnhancement Ratio (ER)
Isopropyl MyristateKetoconazole5% w/wRabbit Skin~11
Isopropyl MyristateNaproxenNot SpecifiedSnake SkinSignificant increase in permeability
Isopropyl MyristateIbuprofen5%Not SpecifiedIncreased transdermal absorption by ~70% after 24 hours[1]
Sucrose LaurateIbuprofenNot SpecifiedNot Specified2.15
Lauric AcidAminophylline1.7%Snake Skin2.12 ± 0.02[2]
Lauric AcidAminophylline15%Snake Skin4.38 ± 0.03[2]

Safety and Toxicology Profile

This compound and related myristate esters have been extensively evaluated for their safety in cosmetic and pharmaceutical applications. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that myristic acid and its esters, including this compound, are safe as cosmetic ingredients in the present practices of use and concentration.

Toxicological EndpointResult
Acute Oral ToxicityExpected to be greater than 5 g/kg (for Lauryl Laurate)[3]
Acute Dermal ToxicityExpected to be greater than 2 g/kg (for Lauryl Laurate)[3]
Skin IrritationNot expected to be an irritant
Eye IrritationNot expected to be an eye irritant
SensitizationNot a skin sensitizer
CarcinogenicityNo data available
GenotoxicityIsopropyl myristate was negative in genotoxicity tests

Experimental Protocols

Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes a standard method for evaluating the effect of this compound on the in vitro skin permeation of a model drug.

1. Materials and Equipment:

  • Franz diffusion cells

  • Full-thickness skin (e.g., human cadaver, porcine, or rodent)

  • Receptor solution (e.g., phosphate-buffered saline, PBS, pH 7.4, potentially with a solubilizing agent for lipophilic drugs)

  • Test formulation (API in a vehicle with and without this compound)

  • Control formulation (API in the vehicle without this compound)

  • Magnetic stirrers and stir bars

  • Water bath with temperature control

  • Syringes and needles for sampling

  • HPLC or other suitable analytical method for drug quantification

  • Parafilm

2. Experimental Workflow Diagram:

G prep_skin Skin Preparation (Excision, dermatomization, storage) setup_franz Franz Cell Setup (Mount skin, add receptor solution, equilibrate) prep_skin->setup_franz apply_form Formulation Application (Apply test and control formulations to donor chamber) setup_franz->apply_form run_exp Run Experiment (Maintain temperature, stir receptor solution) apply_form->run_exp sampling Sampling (Withdraw aliquots from receptor chamber at time points) run_exp->sampling analysis Sample Analysis (Quantify drug concentration using HPLC) sampling->analysis data_analysis Data Analysis (Calculate flux, permeability coefficient, enhancement ratio) analysis->data_analysis G cluster_SC Stratum Corneum cluster_Keratinocyte Keratinocyte LM This compound Lipids Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) LM->Lipids Intercalates Disruption Disruption of Lipid Packing Increased Fluidity Lipids->Disruption Alters Fatty_Acids Increased Intracellular Fatty Acids Disruption->Fatty_Acids Increases availability of PPAR PPAR Differentiation Keratinocyte Differentiation (e.g., Involucrin, Loricrin) PPAR->Differentiation Regulates LXR LXR Lipid_Synth Lipid Synthesis (e.g., Ceramides) LXR->Lipid_Synth Regulates Barrier Improved Barrier Function Differentiation->Barrier Lipid_Synth->Barrier Fatty_Acids->PPAR Activates Fatty_Acids->LXR Activates

References

Application Notes and Protocols: Lauryl Myristate as a Substrate for Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of lauryl myristate in enzymatic reactions. While direct literature on this compound as a substrate is limited, this document compiles and adapts protocols and data from closely related wax esters. The information presented herein offers a robust starting point for researchers investigating the enzymatic synthesis, hydrolysis, and modification of this compound for applications in cosmetics, pharmaceuticals, and biofuels.

Introduction

This compound (dodecyl tetradecanoate) is a wax ester with applications as an emollient, skin-conditioning agent, and a potential component in drug delivery systems. Enzymatic catalysis, primarily utilizing lipases and esterases, offers a green and highly specific alternative to chemical synthesis and modification of such esters. These enzymes can catalyze both the synthesis of this compound from its constituent lauryl alcohol and myristic acid (esterification) or other esters (transesterification), as well as its breakdown into these components (hydrolysis). The mild reaction conditions and high selectivity of enzymatic processes reduce byproduct formation and energy consumption, making them attractive for industrial applications.

The most commonly employed enzymes for reactions involving wax esters are lipases (EC 3.1.1.3), particularly from microbial sources such as Candida antarctica (often immobilized, e.g., Novozym 435), Pseudomonas species, and Rhizomucor miehei. Cutinases (EC 3.1.1.74) also show potential due to their activity on a broad range of esters. The catalytic mechanism for lipase-mediated esterification typically follows a Ping-Pong Bi-Bi kinetic model.

Data Presentation: Reaction Parameters for Enzymatic Wax Ester Synthesis

The following tables summarize key quantitative data from studies on the enzymatic synthesis of wax esters structurally similar to this compound. These parameters provide a valuable starting point for the optimization of this compound synthesis.

Table 1: Optimized Reaction Conditions for the Enzymatic Synthesis of Various Wax Esters.

ProductEnzymeAcyl DonorAcyl AcceptorMolar Ratio (Acid:Alcohol)Temperature (°C)Enzyme Load (% w/w of substrates)Reaction Time (h)Conversion (%)Reference
Lauryl PalmitateNovozym 435 (Candida antarctica)Palmitic AcidLauryl Alcohol1:2400.4 g (variable)0.17>90[1][2]
Lauryl StearateImmobilized LipaseStearic AcidLauryl Alcohol1:1 (starting)40-605-104-24High[3]
Cetyl MyristateNovozym 435 (Candida antarctica)Myristic AcidCetyl AlcoholNot specified600.1 g (variable)Not specified>98.5[4]
Cetyl OleateCandida sp. 99-125Oleic AcidCetyl Alcohol1:0.94010898[5]
Octyl EstersNovozym 435 (Candida antarctica)Free Fatty AcidsOctanolNot specifiedNot specifiedNot specifiedNot specifiedHigh

Table 2: Kinetic Parameters for Lipase-Catalyzed Reactions with Structurally Related Substrates.

EnzymeSubstratesReaction TypeKmVmaxReference
Novozym 435 (Candida antarctica)5-Hydroxymethylfurfural & Lauric AcidEsterificationNot specifiedReached at 50°C
Immobilized Thermomyces lanuginosus Lipase5-Hydroxymethylfurfural & Lauric AcidEsterificationNot specifiedReached at 50°C
Porcine Pancreas LipaseLauric Acid & Lauryl AlcoholEsterificationNot specifiedNot specified
Pseudomonas sp. Lipasep-Nitrophenyl PalmitateHydrolysis0.77 mM49.5 U/mL
Streptomyces scabies Sub1 (Cutinase)p-Nitrophenyl ButyrateHydrolysis0.57 mM2.36 µmol/g/min
Streptomyces fradiae Wax Ester HydrolaseCetyl-PalmitateHydrolysis850 µMNot specified

Experimental Protocols

The following protocols are adapted from established methods for the enzymatic synthesis and hydrolysis of similar wax esters and can be optimized for reactions involving this compound.

Protocol 1: Enzymatic Synthesis of this compound via Esterification

This protocol describes a solvent-free synthesis of this compound using an immobilized lipase.

Materials:

  • Myristic Acid (≥99% purity)

  • Lauryl Alcohol (≥99% purity)

  • Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)

  • Hexane (for recovery and analysis)

  • Ethanol

  • Saturated Sodium Carbonate Solution

  • Molecular Sieves (3Å, optional for water removal)

  • Glass reactor with magnetic stirrer and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Substrate Preparation: In the glass reactor, combine myristic acid and lauryl alcohol. A starting molar ratio of 1:1 to 1:2 (acid:alcohol) is recommended. For a solvent-free system, gently heat the mixture to melt the substrates (approximately 50-60°C).

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme load is 5-10% (w/w) of the total substrate mass.

  • Reaction Incubation: Incubate the reaction mixture at a controlled temperature, for instance, between 40°C and 60°C, with constant stirring (e.g., 200 rpm). The reaction time can range from 4 to 24 hours. To drive the reaction towards product formation, water can be removed by adding molecular sieves to the reaction mixture or by conducting the reaction under a vacuum.

  • Monitoring the Reaction: Periodically take small aliquots of the reaction mixture to monitor the progress. The consumption of myristic acid can be determined by titration with a standard NaOH solution. Alternatively, the formation of this compound can be monitored by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Enzyme Recovery: Upon completion of the reaction, separate the immobilized enzyme by filtration. The enzyme can be washed with a solvent like hexane and dried for potential reuse.

  • Product Purification: The filtrate contains the this compound product and unreacted substrates. If a solvent was used, it can be removed by rotary evaporation. To remove unreacted myristic acid, the crude product can be washed with a saturated sodium carbonate solution, followed by washing with distilled water to remove any remaining salts. The purified this compound is then dried.

Analytical Characterization:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the identity and purity of the synthesized this compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the ester bond (a strong C=O stretch around 1740 cm⁻¹) and the disappearance of the carboxylic acid O-H stretch.

Protocol 2: Enzymatic Hydrolysis of this compound

This protocol outlines a method for the lipase-catalyzed hydrolysis of this compound in an aqueous emulsion.

Materials:

  • This compound (substrate)

  • Lipase (e.g., from Pseudomonas fluorescens or porcine pancreas)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • Emulsifying agent (e.g., gum arabic or Triton X-100)

  • Chloroform or other suitable organic solvent for extraction

  • Standard solution of KOH in ethanol (for titration)

  • Phenolphthalein indicator

  • Shaking water bath or incubator

Procedure:

  • Substrate Emulsion Preparation: Prepare an emulsion of this compound in the phosphate buffer. For example, dissolve a known amount of this compound in a minimal amount of a suitable solvent (e.g., ethanol) and then add it to the buffer containing an emulsifying agent while vortexing or sonicating to create a stable emulsion.

  • Enzyme Solution Preparation: Dissolve the lipase in the phosphate buffer to a desired concentration.

  • Initiation of Reaction: Add the enzyme solution to the substrate emulsion to start the reaction. The final reaction mixture should be incubated in a shaking water bath at a controlled temperature (e.g., 37°C) for a specific duration.

  • Termination of Reaction: Stop the reaction by adding an excess of an organic solvent like chloroform to denature the enzyme and extract the lipids.

  • Quantification of Hydrolysis: The extent of hydrolysis can be determined by measuring the amount of myristic acid released.

    • Titration Method: After extraction, the organic phase can be separated, and the solvent evaporated. The residue is then dissolved in a neutral solvent mixture (e.g., ethanol/ether), and the liberated fatty acid is titrated with a standardized KOH solution using phenolphthalein as an indicator.

    • Chromatographic Methods: Alternatively, the extracted lipids can be analyzed by GC or HPLC to quantify the remaining this compound and the liberated lauryl alcohol and myristic acid.

Visualizations

The following diagrams illustrate the experimental workflow for the enzymatic synthesis of this compound and the general kinetic mechanism of lipase-catalyzed esterification.

Enzymatic_Synthesis_Workflow cluster_prep 1. Substrate Preparation cluster_reaction 2. Enzymatic Reaction cluster_purification 3. Product Recovery & Purification cluster_analysis 4. Analysis A Myristic Acid C Mix and Melt Substrates A->C B Lauryl Alcohol B->C D Add Immobilized Lipase C->D E Incubate with Stirring (e.g., 40-60°C, 4-24h) D->E F Filter to Recover Enzyme E->F G Wash with Na2CO3 & Water F->G H Dry to Obtain Pure this compound G->H I GC-MS & FTIR H->I

Experimental workflow for the enzymatic synthesis of this compound.

Ping_Pong_Bi_Bi_Mechanism cluster_substrates cluster_products E Lipase (E) EA E-Myristic Acid Complex E->EA + A FP E-Acyl Intermediate (F) EA->FP - P FB E-Acyl-Lauryl Alcohol Complex FP->FB + B EQ E-Lauryl Myristate Complex FB->EQ EQ->E - Q A Myristic Acid (A) B Lauryl Alcohol (B) P Water (P) Q This compound (Q)

Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.

References

Application Notes and Protocols: Investigating Lauryl Myristate as a Novel Lubricant in Pharmaceutical Tableting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective lubrication is critical in the pharmaceutical manufacturing of solid dosage forms to ensure a smooth and efficient tableting process. Lubricants are essential excipients that reduce the friction between the tablet surface and the die wall during ejection, prevent sticking of the formulation to the punches and dies, and improve powder flowability.[1][2][3] The most commonly used lubricant, magnesium stearate, is highly effective but can present challenges such as decreased tablet hardness, prolonged disintegration times, and potential incompatibilities with certain active pharmaceutical ingredients (APIs).[4][5] This has led to an ongoing search for alternative lubricants with improved performance profiles.

Lauryl myristate, a fatty acid ester, presents a potential alternative to traditional lubricants. Its chemical structure suggests properties that could be beneficial in tableting, such as hydrophobicity and a waxy nature, which are characteristic of boundary lubricants. These application notes provide a comprehensive guide for the investigation of this compound as a lubricant in tableting processes. The protocols outlined below are designed to systematically evaluate its performance in comparison to the industry-standard lubricant, magnesium stearate.

Physicochemical Properties of this compound

This compound, also known as dodecyl tetradecanoate, is an ester of lauryl alcohol and myristic acid. Its key properties are summarized in the table below.

PropertyValueReference
Chemical Name Dodecyl tetradecanoate
CAS Number 2040-64-4
Molecular Formula C26H52O2
Molecular Weight 396.69 g/mol
Appearance White to pale yellow solid/waxy flakes
Melting Point ~38-41°C

Proposed Mechanism of Lubrication

It is hypothesized that this compound will function as a boundary lubricant. During the blending process, its particles are expected to coat the surfaces of the excipients and the API. Upon compression, this coating will form a thin, shearable film at the interface between the tablet and the die wall, thereby reducing the frictional forces during tablet ejection.

G cluster_0 Blending Stage cluster_1 Compression Stage cluster_2 Lubrication Mechanism cluster_3 Ejection Stage Powder_Blend Powder Blend (API + Excipients) Blended_Mixture Homogeneous Mixture with Coated Particles Powder_Blend->Blended_Mixture Mixing Lauryl_Myristate This compound (Lubricant) Lauryl_Myristate->Blended_Mixture Compression Application of Compressional Force Blended_Mixture->Compression Tablet_Formation Tablet Formation Compression->Tablet_Formation Lubricant_Film Formation of a Shearable Lubricant Film at the Tablet-Die Wall Interface Tablet_Formation->Lubricant_Film Reduced_Friction Reduced Frictional Forces Lubricant_Film->Reduced_Friction Smooth_Ejection Smooth Tablet Ejection Reduced_Friction->Smooth_Ejection

Caption: Proposed mechanism of this compound lubrication.

Experimental Protocols

The following protocols are designed to evaluate the efficacy of this compound as a tablet lubricant in a direct compression formulation. A standard formulation composition is provided for initial studies.

Formulation Components:

  • Active Pharmaceutical Ingredient (API): Acetaminophen (a model BCS Class I drug)

  • Filler: Microcrystalline Cellulose (MCC) PH-102

  • Disintegrant: Croscarmellose Sodium

  • Lubricant: this compound or Magnesium Stearate (for comparison)

Experimental Workflow:

G Start Start: Formulation Design Blending Blending of API, Filler, and Disintegrant Start->Blending Lubricant_Addition Addition of Lubricant (this compound or MgSt) Blending->Lubricant_Addition Final_Blending Final Blending Lubricant_Addition->Final_Blending Compression Tablet Compression Final_Blending->Compression Evaluation Tablet Quality Evaluation Compression->Evaluation Data_Analysis Data Analysis and Comparison Evaluation->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion

References

Troubleshooting & Optimization

improving the yield and purity of lauryl myristate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of lauryl myristate. Our goal is to help you improve the yield and purity of your product through detailed experimental protocols, data-driven insights, and clear visual guides.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s) Analytical Confirmation
Low Yield of this compound 1. Incomplete Reaction: The Fischer esterification is a reversible reaction that may not have reached completion.[1] 2. Suboptimal Temperature: The reaction temperature might be too low for an adequate reaction rate or too high, leading to decomposition.[2] 3. Catalyst Inactivity/Insufficiency: The acid or enzyme catalyst may be deactivated or used in an insufficient amount.[2] 4. Presence of Water: Water as a byproduct can shift the equilibrium back towards the reactants.[1]1. Increase reaction time. 2. Use a slight excess of one reactant (e.g., lauryl alcohol). 3. Optimize the reaction temperature.[2] 4. Use a fresh batch or increase the loading of the catalyst. 5. Remove water during the reaction using a Dean-Stark trap or molecular sieves.- GC-MS analysis showing significant amounts of unreacted lauric acid and myristyl alcohol. - TLC monitoring of the reaction progress.
Product Discoloration (Yellow or Brown) 1. Decomposition: Starting materials or the product may be decomposing at high reaction temperatures. 2. Catalyst-Related Side Reactions: Strong acid catalysts can cause charring at elevated temperatures.1. Lower the reaction temperature. 2. Reduce the reaction time. 3. Use a milder catalyst (e.g., p-toluenesulfonic acid instead of sulfuric acid).- Visual inspection. - UV-Vis spectroscopy may show absorption at higher wavelengths.
Presence of Unexpected Peaks in GC-MS/NMR 1. Formation of Symmetrical Ethers: Two molecules of lauryl alcohol can react to form an ether, especially under strong acidic conditions and high temperatures. 2. Anhydride Formation: Two molecules of lauric acid can dehydrate to form an anhydride. 3. Alcohol Dehydration: Dehydration of lauryl alcohol to form an alkene (less common for primary alcohols).1. Lower the reaction temperature and use a milder catalyst. 2. Ensure an appropriate molar ratio of alcohol to carboxylic acid.- Mass spectrometry data of unexpected peaks consistent with the fragmentation pattern of ethers or anhydrides. - FTIR spectrum showing characteristic peaks for anhydrides (around 1760 cm⁻¹ and 1820 cm⁻¹).
Difficulty in Product Isolation 1. Emulsion Formation During Workup: The presence of unreacted fatty acids can lead to the formation of stable emulsions. 2. Product is Water-Soluble: While unlikely for this compound, incomplete reaction could leave more polar intermediates.1. Add brine (saturated NaCl solution) to break the emulsion during aqueous workup. 2. Use a more non-polar extraction solvent and perform multiple extractions.- Visual observation of a stable emulsion layer in the separatory funnel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for synthesizing this compound with high purity?

A1: Both chemical and enzymatic methods can yield high-purity this compound. Fischer esterification, reacting lauric acid with myristyl alcohol using an acid catalyst like sulfuric acid or p-toluenesulfonic acid, is a common chemical method. To improve yield, it's crucial to remove the water byproduct, for instance, by using a Dean-Stark apparatus. Enzymatic synthesis using a lipase, such as Candida antarctica lipase B (CALB), offers a greener alternative with high selectivity and milder reaction conditions, which can reduce the formation of byproducts.

Q2: How can I effectively remove the water produced during the esterification reaction?

A2: The removal of water is critical to drive the reaction equilibrium towards the formation of the ester. This can be achieved by:

  • Azeotropic Distillation: Using a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene).

  • Molecular Sieves: Adding activated molecular sieves to the reaction mixture to adsorb water.

  • Vacuum: For enzymatic reactions, applying a vacuum can facilitate water removal.

Q3: What are the most common side reactions in this compound synthesis and how can I minimize them?

A3: The most common side reactions, particularly in acid-catalyzed synthesis, are the formation of symmetrical ethers from the alcohol and the formation of anhydrides from the carboxylic acid. To minimize these:

  • Control Temperature: Maintain the lowest effective temperature to favor esterification.

  • Catalyst Choice: Use a milder acid catalyst and the lowest effective concentration.

  • Stoichiometry: Use an appropriate molar ratio of reactants.

Q4: What is the best way to purify the final this compound product?

A4: A typical purification workflow involves:

  • Neutralization: Washing the reaction mixture with a weak base solution, such as 5% sodium bicarbonate, to remove the acid catalyst and any unreacted lauric acid.

  • Washing: Washing with water and then brine to remove any remaining water-soluble impurities and help break emulsions.

  • Drying: Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Solvent Removal: Removing the solvent using a rotary evaporator.

  • Distillation: For very high purity, vacuum distillation can be employed to separate the this compound from non-volatile impurities.

Q5: Can I use an enzymatic method for this compound synthesis? What are the advantages?

A5: Yes, enzymatic synthesis is an excellent method. Using lipases, such as immobilized Candida antarctica lipase B (Novozym 435), offers several advantages including milder reaction conditions (lower temperature), higher specificity which reduces byproducts, and easier catalyst removal and recycling. This method is also considered more environmentally friendly.

Experimental Protocols

Protocol 1: Acid-Catalyzed Synthesis of this compound via Fischer Esterification

Materials:

  • Lauric Acid

  • Myristyl Alcohol

  • Concentrated Sulfuric Acid (or p-toluenesulfonic acid)

  • Toluene (or another suitable solvent for azeotropic water removal)

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride (Brine) Solution

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine lauric acid (1 molar equivalent) and myristyl alcohol (1.1 molar equivalents).

  • Add toluene to the flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).

  • Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap.

  • Continue the reaction until no more water is collected, or monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (until no more gas evolves), and finally with brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to obtain the crude this compound.

  • For higher purity, the crude product can be purified by vacuum distillation.

Protocol 2: Enzymatic Synthesis of this compound

Materials:

  • Lauric Acid

  • Myristyl Alcohol

  • Immobilized Lipase (e.g., Novozym 435, Candida antarctica lipase B)

  • Molecular Sieves (optional, for solvent-free systems)

  • Hexane (or other suitable organic solvent, optional)

Procedure:

  • In a reaction vessel, combine equimolar amounts of lauric acid and myristyl alcohol.

  • The reaction can be run solvent-free or in a non-polar organic solvent like hexane.

  • Add the immobilized lipase (e.g., 1-10% by weight of the total reactants).

  • If the reaction is solvent-free, add activated molecular sieves to remove water. Alternatively, conduct the reaction under a vacuum to facilitate water removal.

  • Maintain the reaction at a controlled temperature (e.g., 60-70 °C) with constant stirring.

  • Monitor the reaction progress by measuring the decrease in acid value or by GC analysis.

  • Once the reaction is complete, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.

  • If a solvent was used, remove it via rotary evaporation.

  • The resulting this compound is often of high purity, but can be further purified if necessary by washing with a dilute basic solution to remove any residual fatty acid.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Parameter Acid-Catalyzed (Fischer Esterification) Enzymatic Synthesis (Lipase)
Catalyst Sulfuric Acid, p-Toluenesulfonic AcidImmobilized Lipase (e.g., Candida antarctica lipase B)
Temperature Higher (Reflux, often >100 °C)Milder (Typically 40-70 °C)
Reaction Time 1-4 hours2-24 hours
Byproduct Formation Higher potential for ethers and anhydridesMinimal due to high enzyme specificity
Water Removal Dean-Stark trap, azeotropic distillationVacuum, molecular sieves, N₂ sparging
Catalyst Removal Neutralization and aqueous workupSimple filtration
Environmental Impact Use of strong acids and potentially hazardous solvents"Green" process with biodegradable catalyst

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Esterification Reaction cluster_purification Purification lauric_acid Lauric Acid reaction Reaction Vessel (with Catalyst and Heat) lauric_acid->reaction myristyl_alcohol Myristyl Alcohol myristyl_alcohol->reaction workup Aqueous Workup (Neutralization & Washing) reaction->workup Crude Product drying Drying workup->drying solvent_removal Solvent Removal drying->solvent_removal distillation Vacuum Distillation (Optional) solvent_removal->distillation product High-Purity This compound solvent_removal->product Sufficient Purity distillation->product

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting_Tree start Low Yield or Impure Product check_reaction Check Reaction Completion (TLC/GC-MS) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction Complete check_reaction->complete Yes cause_incomplete Potential Causes: - Insufficient Time/Temp - Inactive Catalyst - Water Present incomplete->cause_incomplete check_purity Analyze Purity (GC-MS/NMR) complete->check_purity solution_incomplete Solutions: - Increase Time/Temp - Add Fresh Catalyst - Remove Water cause_incomplete->solution_incomplete side_products Side Products Detected check_purity->side_products Yes no_side_products No Significant Side Products check_purity->no_side_products No cause_side_products Potential Causes: - Temp Too High - Strong Catalyst side_products->cause_side_products workup_issue Issue Likely in Workup/Purification no_side_products->workup_issue solution_side_products Solutions: - Lower Temperature - Use Milder Catalyst cause_side_products->solution_side_products solution_workup Solutions: - Optimize Washing Steps - Use Brine for Emulsions - Check Drying Agent workup_issue->solution_workup

Caption: A troubleshooting decision tree for this compound synthesis.

References

troubleshooting crystallization issues with lauryl myristate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lauryl myristate crystallization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the crystallization of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its crystallization important?

This compound, also known as dodecyl tetradecanoate, is a wax ester of lauric acid and myristyl alcohol.[1][2] It is a white, waxy solid at room temperature.[1][3][4] In the pharmaceutical industry, it can be used as an excipient in formulations, potentially influencing drug solubility and stability. Controlling its crystallization is crucial as the crystal form, size, and purity can significantly impact the final product's performance, including its dissolution rate and bioavailability.

Q2: What are the key challenges when crystallizing this compound?

Like many fatty acid esters, this compound can exhibit polymorphism, meaning it can exist in different crystalline forms with distinct physical properties such as melting point and solubility. Controlling polymorphism is a primary challenge, as different polymorphs can affect the stability and efficacy of the final product. Other common issues include difficulty in obtaining well-defined crystals, oiling out, and batch-to-batch inconsistency.

Q3: What solvents are suitable for crystallizing this compound?

  • Good solvents (for dissolving at higher temperatures): Heptane, hexane, cyclohexane, toluene, chloroform, and ethyl acetate.

  • Poor solvents (antisolvents): Acetone, ethanol, methanol, and water.

A successful crystallization often involves dissolving this compound in a minimal amount of a hot "good" solvent and then allowing it to cool, or by dissolving it in a "good" solvent and gradually adding a "poor" solvent (antisolvent) to induce precipitation.

Q4: How does the cooling rate affect the crystallization of this compound?

The cooling rate is a critical parameter in controlling the crystal size and potentially the polymorphic form.

  • Slow cooling generally promotes the formation of larger, more well-defined crystals as it allows molecules more time to arrange themselves into a stable crystal lattice.

  • Rapid cooling (crash cooling) often leads to the formation of smaller, less-ordered crystals and may trap impurities within the crystal structure. This can sometimes lead to the formation of metastable polymorphs.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your this compound crystallization experiments.

Issue Potential Cause(s) Troubleshooting Steps
No Crystals Form 1. Solution is not supersaturated (too much solvent).2. Cooling is not sufficient.3. Presence of impurities inhibiting nucleation.1. Evaporate some of the solvent to increase the concentration.2. Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).3. Try scratching the inside of the flask with a glass rod to induce nucleation.4. Add a seed crystal of this compound if available.5. Ensure the starting material is of high purity. Consider a pre-purification step if necessary.
Oiling Out (Formation of a liquid instead of solid crystals) 1. The solution is too concentrated.2. The cooling rate is too fast.3. The chosen solvent is not optimal.1. Add a small amount of hot solvent to dissolve the oil and attempt to recrystallize at a lower concentration.2. Allow the solution to cool more slowly at room temperature before further cooling.3. Try a different solvent system. A solvent in which this compound is slightly less soluble at elevated temperatures might be beneficial.
Poor Crystal Quality (Small, needle-like, or clumped crystals) 1. Rapid crystallization.2. High degree of supersaturation.3. Agitation during crystal growth.1. Slow down the cooling rate. Let the solution cool to room temperature undisturbed before moving to a colder environment.2. Use a slightly larger volume of solvent to reduce the level of supersaturation.3. Avoid disturbing the solution while crystals are forming.
Inconsistent Results Between Batches 1. Variations in starting material purity.2. Inconsistent solvent volumes or cooling profiles.3. Presence of trace impurities that vary between batches.1. Ensure consistent purity of the starting this compound.2. Standardize the crystallization protocol with precise solvent volumes, heating temperatures, and cooling rates.3. Be mindful of any potential sources of contamination in the experimental setup.
Suspected Polymorphism (Different melting points or crystal habits observed) 1. Different crystallization conditions (e.g., solvent, cooling rate) favoring different polymorphs.1. Use analytical techniques like Differential Scanning Calorimetry (DSC) to characterize the thermal behavior and identify different polymorphs.2. X-ray Diffraction (XRD) can be used to determine the crystal structure of the different forms.3. To obtain a specific polymorph, consistently use the same crystallization protocol that has been shown to produce it.

Experimental Protocols

Protocol 1: Cooling Crystallization of this compound

This protocol provides a general procedure for the purification of this compound by cooling crystallization.

1. Solvent Selection:

  • Based on preliminary solubility tests, select a solvent in which this compound is sparingly soluble at room temperature but readily soluble when heated. Heptane or ethanol are common starting points for wax esters.

2. Dissolution:

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate with a water bath) while stirring until the solid dissolves completely.

  • If the solid does not dissolve, add small portions of the hot solvent until a clear solution is obtained. Avoid adding a large excess of solvent.

3. Hot Filtration (Optional):

  • If any insoluble impurities are present in the hot solution, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

4. Cooling and Crystallization:

  • Cover the flask and allow the solution to cool slowly to room temperature on a benchtop, undisturbed.

  • Once the flask has reached room temperature, you can place it in an ice bath or refrigerator for a period to maximize the yield of crystals.

5. Crystal Isolation and Washing:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove any remaining impurities from the mother liquor.

6. Drying:

  • Dry the purified crystals, for example, in a desiccator under vacuum, to remove any residual solvent.

Protocol 2: Characterization of this compound Polymorphs using Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to investigate the thermal properties of this compound and identify the presence of different polymorphs.

1. Sample Preparation:

  • Accurately weigh a small amount (typically 3-5 mg) of the this compound crystals into an aluminum DSC pan.

  • Seal the pan hermetically.

2. DSC Analysis:

  • Place the sample pan and an empty reference pan into the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) over a temperature range that encompasses the expected melting point of this compound (e.g., from room temperature to 100 °C).

  • Record the heat flow as a function of temperature.

3. Data Interpretation:

  • Melting points will appear as endothermic peaks on the DSC thermogram. The presence of multiple melting peaks or exothermic recrystallization events followed by melting can indicate polymorphism.

  • The area under the melting peak can be used to calculate the enthalpy of fusion. Different polymorphs will typically have different melting points and enthalpies of fusion.

Data Presentation

Due to the limited availability of specific quantitative data in the public domain for this compound's solubility and polymorphic melting points, the following tables are presented as templates. Researchers are encouraged to populate these tables with their own experimental data for internal consistency and troubleshooting.

Table 1: Solubility of this compound in Various Solvents (Template)

SolventTemperature (°C)Solubility ( g/100g solvent)
Hexane25Enter Experimental Data
50Enter Experimental Data
Ethanol25Enter Experimental Data
50Enter Experimental Data
Acetone25Enter Experimental Data
50Enter Experimental Data
Toluene25Enter Experimental Data
50Enter Experimental Data

Table 2: Thermal Properties of this compound Polymorphs (Template)

Polymorphic FormMelting Point (°C)Enthalpy of Fusion (J/g)
Form IEnter Experimental DataEnter Experimental Data
Form IIEnter Experimental DataEnter Experimental Data
Form IIIEnter Experimental DataEnter Experimental Data

Visualizations

experimental_workflow cluster_prep Preparation cluster_cryst Crystallization cluster_analysis Analysis & Troubleshooting Crude this compound Crude this compound Dissolution (Heating) Dissolution (Heating) Crude this compound->Dissolution (Heating) Solvent Selection Solvent Selection Solvent Selection->Dissolution (Heating) Hot Filtration (Optional) Hot Filtration (Optional) Dissolution (Heating)->Hot Filtration (Optional) Slow Cooling Slow Cooling Hot Filtration (Optional)->Slow Cooling Crystal Formation Crystal Formation Slow Cooling->Crystal Formation Isolation & Drying Isolation & Drying Crystal Formation->Isolation & Drying Characterization (DSC, XRD, Microscopy) Characterization (DSC, XRD, Microscopy) Isolation & Drying->Characterization (DSC, XRD, Microscopy) Pure Crystals Pure Crystals Characterization (DSC, XRD, Microscopy)->Pure Crystals Troubleshooting Troubleshooting Characterization (DSC, XRD, Microscopy)->Troubleshooting Troubleshooting->Solvent Selection Troubleshooting->Slow Cooling troubleshooting_logic Start Start Crystallization Attempt Crystallization Attempt Start->Crystallization Attempt Crystals Formed? Crystals Formed? Crystallization Attempt->Crystals Formed? Good Quality? Good Quality? Crystals Formed?->Good Quality? Yes Adjust Concentration/Cooling Adjust Concentration/Cooling Crystals Formed?->Adjust Concentration/Cooling No Characterize (DSC/XRD) Characterize (DSC/XRD) Good Quality?->Characterize (DSC/XRD) Yes Modify Cooling Rate/Solvent Modify Cooling Rate/Solvent Good Quality?->Modify Cooling Rate/Solvent No No No No Yes Yes Yes Adjust Concentration/Cooling->Crystallization Attempt End End Characterize (DSC/XRD)->End Modify Cooling Rate/Solvent->Crystallization Attempt

References

Technical Support Center: Optimizing Lauryl Myristate Emulsion Stability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the stability of lauryl myristate emulsions. This resource is tailored for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions to address challenges encountered during formulation and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its role in an emulsion?

A1: this compound is an ester formed from the combination of myristyl alcohol and myristic acid, which are naturally occurring fatty acids.[1] In emulsions, it primarily functions as an emollient, texture enhancer, and co-emulsifier.[1] Its inclusion can thicken creams and lotions, impart a silky, soft feel, and enhance the emulsion's stability, particularly against temperature fluctuations and in formulations with high oil content.[1] It also contributes to a bright, white, and glossy appearance in the final product.[1]

Q2: What are the common signs of instability in a this compound emulsion?

A2: Emulsion instability can manifest in several ways. The most common phenomena include:

  • Creaming or Sedimentation: The migration of dispersed droplets under gravity, forming a concentrated layer at the top (creaming) or bottom (sedimentation).[2]

  • Flocculation: Droplets clumping together without merging, which can be a precursor to coalescence.

  • Coalescence: The merging of droplets to form larger ones, leading to a permanent loss of the emulsion structure and eventual phase separation.

  • Ostwald Ripening: The growth of larger droplets at the expense of smaller ones due to differences in solubility.

  • Phase Inversion: The emulsion switches from oil-in-water (O/W) to water-in-oil (W/O), or vice-versa.

  • Changes in Appearance: A grainy texture can indicate crystallization, while shifts in color or odor may suggest oxidation or microbial contamination.

Q3: What is the required Hydrophile-Lipophile Balance (HLB) for creating a stable this compound emulsion?

A3: The precise required HLB for this compound is not definitively published in a single source. However, it can be estimated or determined experimentally. The required HLB for lauryl alcohol, a component of this compound, is 14 for an oil-in-water (O/W) emulsion. For similar esters like isopropyl myristate, the required HLB is 11.5. This suggests that for a stable O/W this compound emulsion, a relatively high HLB emulsifier system is necessary. The most reliable method is to determine the optimal HLB experimentally by preparing a series of emulsions with emulsifier blends of varying HLB values and identifying which blend provides the highest stability.

Q4: Which types of emulsifiers are effective for stabilizing this compound emulsions?

A4: A combination of emulsifiers is often more effective than a single one. For O/W emulsions, a blend of a high HLB emulsifier (e.g., Polysorbates like Tween 80, PEG-100 Stearate) and a low HLB co-emulsifier (e.g., Glyceryl Stearate, Cetearyl Alcohol, Sorbitan Stearate) is typically used. Myristyl myristate itself can act as a co-emulsifier to bolster stability. The choice depends on the desired texture, other ingredients in the formulation, and whether the system is non-ionic, anionic, or cationic.

Q5: How do processing parameters influence the stability of my this compound emulsion?

A5: Processing parameters are critical for emulsion formation and long-term stability. Key factors include:

  • Homogenization: The energy input during homogenization (e.g., speed and duration of a high-shear mixer, pressure in a high-pressure homogenizer) directly impacts the initial droplet size. Smaller droplets generally enhance stability.

  • Temperature: The oil and water phases must be heated sufficiently, typically 5-10°C above the melting point of the highest-melting ingredient, to ensure all components are liquid before emulsification.

  • Cooling Rate: The rate of cooling can affect the crystallization of lipid components and the structure of the interfacial film. Introducing a holding period at a specific temperature during the cooling phase can significantly improve stability.

  • Mixing Speed and Order of Addition: The speed of mixing and whether the oil phase is added to the water phase or vice-versa can influence the final emulsion type and stability. Using shear-sensitive polymers requires careful control of mixing intensity to avoid degradation.

Q6: What are the essential analytical techniques for evaluating the stability of this compound emulsions?

A6: A comprehensive stability assessment involves multiple techniques:

  • Macroscopic Observation: Visual inspection for phase separation, creaming, or changes in appearance.

  • Microscopy: To visualize droplet structure, detect flocculation, and identify crystallization.

  • Droplet Size Analysis: Techniques like Dynamic Light Scattering (DLS) or laser diffraction measure the mean droplet size and polydispersity index (PDI). An increase in droplet size over time indicates instability.

  • Zeta Potential Measurement: This determines the surface charge of the droplets. A high absolute zeta potential (typically > |30| mV) suggests good electrostatic stability.

  • Rheology Studies: Measuring the viscosity and flow properties helps characterize the emulsion's structure and resistance to creaming or sedimentation.

  • Accelerated Stability Testing: Exposing samples to stress conditions like elevated temperatures (e.g., 40-50°C), freeze-thaw cycles, and centrifugation can predict long-term stability more quickly.

Troubleshooting Guide

Issue EncounteredPotential CausesRecommended Solutions & Optimizations
Phase Separation or Creaming 1. Incorrect HLB Value: The emulsifier system's HLB does not match the required HLB of the this compound oil phase. 2. Insufficient Emulsifier Concentration: Not enough emulsifier to adequately cover the surface of the oil droplets. 3. Low Viscosity of Continuous Phase: Droplets can move and coalesce more freely.1. Adjust HLB: Prepare a series of test emulsions with emulsifier blends of varying HLB values (e.g., from 10 to 14) to find the optimal value. 2. Increase Emulsifier Level: Incrementally increase the total emulsifier concentration (e.g., in 0.5% steps). 3. Add a Thickener: Incorporate a viscosity modifier like xanthan gum, carbomer, or hydroxyethyl cellulose into the aqueous phase to hinder droplet movement.
Fails High-Temperature Stability (e.g., 45-50°C) 1. Emulsifier System Breakdown: The chosen emulsifiers are not stable at elevated temperatures. 2. Increased Droplet Collision: Higher kinetic energy leads to more frequent droplet collisions and potential coalescence. 3. Component Crystallization/Melting: Waxes or fatty alcohols in the formula may melt or change structure, disrupting the emulsion.1. Use Polymeric Emulsifiers: Consider robust polymeric emulsifiers like Cetyl PEG/PPG-10/1 Dimethicone or PEG-30 Dipolyhydroxystearate for better thermal stability. 2. Add Stabilizers: Incorporate co-emulsifiers like Myristyl Myristate or fatty alcohols (Cetyl, Stearyl) to strengthen the interfacial film. 3. Optimize Cooling: Introduce a holding period at a temperature just above the solidification point of the internal phase (e.g., 35°C) during cooling to allow for more stable structuring.
Droplet Size Increases Over Time (Coalescence) 1. Insufficient Homogenization: The initial energy input was too low to create small, stable droplets. 2. Weak Interfacial Film: The emulsifier layer around the droplets is not strong enough to prevent them from merging upon collision. 3. Low Zeta Potential: Insufficient electrostatic repulsion between droplets.1. Optimize Homogenization: Increase the homogenization speed, pressure, or duration. Evaluate droplet size after each adjustment. 2. Strengthen Interfacial Film: Use a combination of high and low HLB emulsifiers. Ensure fatty alcohols or waxes are fully melted. The elasticity of the interface is key to preventing coalescence. 3. Modify Surface Charge: If applicable, adjust the pH to move further from the isoelectric point or incorporate an ionic emulsifier to increase zeta potential.
Grainy or Gritty Texture 1. Incomplete Solubilization: Fatty alcohols or waxes in the oil phase were not fully melted before emulsification. 2. Recrystallization: A component is crystallizing out of the solution during cooling or over time. This can sometimes occur with certain ionic emulsifiers.1. Ensure Proper Heating: Heat both the oil and water phases to a temperature at least 5-10°C above the melting point of the highest-melting ingredient and hold for a period (e.g., 20 minutes) to ensure complete melting. 2. Control Cooling: Employ a slower, controlled cooling process. Rapid cooling can sometimes shock the system and induce crystallization. 3. Evaluate Emulsifier Compatibility: Check for potential incompatibilities between your emulsifier system and other ingredients that could lead to precipitation.

Quantitative Data Summary

Table 1: Required HLB Values for this compound & Related Components (for O/W Emulsions)

Oil Phase ComponentRequired HLB Value
Lauryl Alcohol14
Isopropyl Myristate11.5
Stearic Acid15 - 16
Cetyl Alcohol15
Mineral Oil11

Note: These values are indicative and the optimal HLB for a complex mixture should be determined experimentally.

Table 2: Key Analytical Techniques and Stability Indicators

TechniqueParameter MeasuredIndication of Stability
Dynamic Light Scattering (DLS) Mean Droplet Size & Polydispersity Index (PDI)Stable: Small, consistent droplet size (<500 nm for many applications) and low PDI (<0.3). Unstable: Increasing size or high PDI.
Zeta Potential Analysis Surface Charge (mV)Stable: High absolute value (e.g., > |30| mV) indicates strong electrostatic repulsion. Unstable: Value close to zero.
Turbiscan Analysis Backscattering & Transmission ProfilesStable: Minimal changes in the profile over time. Unstable: Significant variations indicating creaming, sedimentation, or size changes.
Rheology (Viscometer) Viscosity (cP or Pa·s)Stable: Consistent viscosity profile. Unstable: Significant decrease or increase in viscosity.
Accelerated Aging (Oven Test) Visual & Physical Changes at 40-50°CStable: No phase separation, color change, or significant viscosity drop after a set period (e.g., 1-3 months).

Experimental Protocols

Protocol 1: Preparation of a this compound O/W Emulsion via Hot Homogenization

  • Phase Preparation:

    • Oil Phase: In a beaker, combine this compound, low-HLB co-emulsifiers (e.g., glyceryl stearate, cetyl alcohol), and any other oil-soluble ingredients.

    • Aqueous Phase: In a separate beaker, combine purified water, high-HLB emulsifiers (e.g., polysorbate 80), and any water-soluble ingredients (e.g., glycerin, preservatives).

  • Heating: Heat both phases separately in a water bath to 75-80°C. Hold at this temperature for 20 minutes to ensure all components, especially waxes, are fully melted.

  • Emulsification: Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer (e.g., Ultra-Turrax) at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to form a coarse pre-emulsion.

  • Homogenization (Optional but Recommended): For finer, more stable emulsions, pass the pre-emulsion through a high-pressure homogenizer.

  • Cooling: Allow the emulsion to cool while stirring gently with a propeller mixer. A controlled cooling rate is crucial. Consider a holding period at ~35°C if stability issues arise.

  • Final Additions: Once the emulsion has cooled to below 40°C, add any temperature-sensitive ingredients like fragrances or active compounds.

  • Characterization: Analyze the final emulsion for droplet size, pH, and viscosity. Place samples in different temperature conditions (e.g., Room Temperature, 45°C, 4°C, Freeze-Thaw) for stability monitoring.

Protocol 2: Assessing Emulsion Stability via Accelerated Aging

  • Sample Preparation: Dispense the freshly prepared emulsion into multiple identical, sealed containers (e.g., glass vials).

  • Baseline Measurement: Immediately measure and record the initial properties of a control sample: visual appearance, pH, viscosity, and droplet size distribution.

  • Storage Conditions: Place the samples in controlled-environment chambers under various conditions:

    • Elevated Temperature: 40°C or 45°C to accelerate chemical degradation and coalescence.

    • Freeze-Thaw Cycling: Alternate samples between -15°C for 12 hours and room temperature for 12 hours. Repeat for at least 3-5 cycles. This tests stability against crystallization and phase separation.

  • Evaluation: At predetermined intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove a sample from each condition. Allow it to equilibrate to room temperature.

  • Analysis: Re-measure the physical properties (visual appearance, pH, viscosity, droplet size) and compare them to the baseline measurements. Significant changes indicate instability.

Visualizations

G cluster_prep Preparation Phase cluster_eval Evaluation Phase A 1. Prepare Oil Phase (this compound, Co-Emulsifiers) C 3. Heat Both Phases (e.g., 75-80°C) A->C B 2. Prepare Aqueous Phase (Water, Emulsifiers, Thickeners) B->C D 4. Combine & Homogenize (High-Shear Mixing) C->D E 5. Cool Under Gentle Agitation D->E F Initial Characterization (Particle Size, Viscosity, pH) E->F G Accelerated Stability Testing (High Temp, Freeze-Thaw) F->G H Long-Term Monitoring (Visual, Physical Properties) G->H

Caption: Workflow for this compound emulsion preparation and testing.

G Instability Emulsion Instability Observed (e.g., Separation, Creaming) CheckHLB Is HLB Optimized? Instability->CheckHLB CheckConc Is Emulsifier Concentration Sufficient? CheckHLB->CheckConc Yes AdjustHLB Adjust Emulsifier Blend CheckHLB->AdjustHLB No CheckProcess Are Processing Parameters Correct? CheckConc->CheckProcess Yes IncreaseConc Increase Emulsifier % CheckConc->IncreaseConc No CheckViscosity Is Viscosity Adequate? CheckProcess->CheckViscosity Yes ModifyProcess Optimize Homogenization & Cooling Rate CheckProcess->ModifyProcess No AddThickener Add Viscosity Modifier CheckViscosity->AddThickener No Stable Stable Emulsion CheckViscosity->Stable Yes AdjustHLB->Instability IncreaseConc->Instability ModifyProcess->Instability AddThickener->Instability G Stability This compound Emulsion Stability Properties Resulting Physical Properties Stability->Properties Formulation Formulation Factors Formulation->Stability HLB Emulsifier HLB Formulation->HLB EmulsifierType Emulsifier Type & Concentration Formulation->EmulsifierType OilPhaseRatio Oil/Water Ratio Formulation->OilPhaseRatio ViscosityMod Viscosity Modifier Formulation->ViscosityMod Processing Processing Parameters Processing->Stability Homogenization Homogenization (Speed, Duration) Processing->Homogenization Temperature Temperature Profile (Heating & Cooling) Processing->Temperature DropletSize Droplet Size Distribution Properties->DropletSize ZetaPotential Zeta Potential Properties->ZetaPotential Viscosity Continuous Phase Viscosity Properties->Viscosity

References

Technical Support Center: Addressing Solubility Challenges of Lauryl Myristate in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for lauryl myristate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for challenges related to the solubility of this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so difficult to dissolve in water?

A1: this compound, also known as dodecyl tetradecanoate, is a wax ester composed of lauryl alcohol and myristic acid.[1][2] Its long hydrocarbon chains make it a highly lipophilic (fat-loving) and non-polar molecule.[1][3] Consequently, it has extremely low solubility in water, a polar solvent.[3] The estimated water solubility is as low as 3.481 x 10⁻⁷ mg/L at 25°C.

Q2: What are the primary strategies for incorporating this compound into aqueous formulations?

A2: Due to its lipophilic nature, direct dissolution in water is not feasible. The primary strategies involve:

  • Co-solvents: Using a water-miscible organic solvent to create a solvent system in which this compound is soluble.

  • Surfactant-based systems: Employing surfactants to form emulsions, microemulsions, or micellar solutions that can disperse this compound in an aqueous phase.

  • Lipid-based delivery systems: Incorporating this compound into liposomes or nanoparticles for drug delivery applications.

Q3: What is the required Hydrophile-Lipophile Balance (HLB) for emulsifying this compound?

A3: The exact required HLB for this compound is not readily published. However, for similar esters like isopropyl myristate, the required HLB for an oil-in-water (O/W) emulsion is approximately 10.0-11.5. This value serves as an excellent starting point for selecting an appropriate emulsifier or blend of emulsifiers. A combination of a low HLB and a high HLB surfactant is often used to achieve the desired HLB and improve emulsion stability.

Data Presentation

Physicochemical Properties of this compound
PropertyValueReference(s)
Chemical Name Dodecyl tetradecanoate
CAS Number 2040-64-4
Molecular Formula C₂₆H₅₂O₂
Molecular Weight 396.69 g/mol
Appearance White to yellowish waxy solid
logP (o/w) ~11.9
Water Solubility Extremely low (~3.481e-07 mg/L at 25°C)
Qualitative Solubility of this compound in Common Solvents
SolventSolvent TypeExpected Solubility
WaterPolar ProticInsoluble
EthanolPolar ProticLow to Moderate
Propylene GlycolPolar ProticLow
Polyethylene Glycol 400 (PEG 400)Polar ProticLow to Moderate
AcetonePolar AproticModerate to High
Isopropyl MyristateNon-polarHigh
ChloroformNon-polarHigh
HexaneNon-polarHigh

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Co-solvents

This protocol outlines a method to quantitatively determine the solubility of this compound in various co-solvents at different temperatures.

Materials:

  • This compound (high purity)

  • Selected co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400)

  • Analytical balance

  • Temperature-controlled shaker or water bath

  • Vials with screw caps

  • 0.45 µm syringe filters (solvent compatible)

  • Syringes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to several vials.

    • Add a known volume of the selected co-solvent to each vial.

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25°C, 37°C).

    • Equilibrate the samples for 24-48 hours to ensure saturation.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours at the set temperature for the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean vial. This step is crucial to remove any undissolved particles.

    • Dilute the filtered sample with a suitable solvent for analysis by HPLC or GC.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Analyze the diluted samples using a validated HPLC or GC method.

    • Determine the concentration of this compound in the samples from the calibration curve.

  • Calculation of Solubility:

    • Calculate the solubility in g/100mL or other desired units, taking into account the dilution factor.

experimental_workflow_solubility Workflow for Determining this compound Solubility cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to vials prep2 Add known volume of co-solvent prep1->prep2 equil Equilibrate at constant temperature (24-48 hours with shaking) prep2->equil sample1 Settle undissolved solid equil->sample1 sample2 Withdraw supernatant sample1->sample2 sample3 Filter through 0.45 µm filter sample2->sample3 analysis1 Dilute filtered sample sample3->analysis1 analysis2 Analyze by HPLC or GC analysis1->analysis2 analysis3 Quantify using calibration curve analysis2->analysis3 result Calculate Solubility (g/100mL) analysis3->result

Workflow for Determining this compound Solubility
Protocol 2: Preparation of a this compound Oil-in-Water (O/W) Emulsion

This protocol provides a starting point for creating a stable O/W emulsion of this compound using a blend of Tween 80 and Span 80.

Materials:

  • This compound

  • Tween 80 (High HLB surfactant)

  • Span 80 (Low HLB surfactant)

  • Purified Water

  • Beakers

  • Homogenizer (or high-shear mixer)

  • Hot plate with magnetic stirrer

  • Thermometer

Procedure:

  • Calculate Surfactant Blend:

    • To achieve a target HLB of approximately 11, a blend of Tween 80 (HLB = 15) and Span 80 (HLB = 4.3) can be used.

    • Use the following formula to calculate the percentage of each surfactant:

      • %Tween 80 = 100 * (Required HLB - HLB of Span 80) / (HLB of Tween 80 - HLB of Span 80)

      • %Span 80 = 100 - %Tween 80

  • Preparation of Phases:

    • Oil Phase: In one beaker, combine this compound, Span 80, and Tween 80. Heat to 70-75°C while stirring until all components are melted and homogenous.

    • Aqueous Phase: In a separate beaker, heat the purified water to 70-75°C.

  • Emulsification:

    • Slowly add the oil phase to the aqueous phase while mixing with a homogenizer at high speed.

    • Continue homogenization for 5-10 minutes to ensure the formation of fine droplets.

  • Cooling:

    • Reduce the heat and continue to stir the emulsion gently with a standard mixer as it cools to room temperature. Rapid cooling can cause instability.

experimental_workflow_emulsion Workflow for Preparing this compound O/W Emulsion cluster_phase_prep Phase Preparation cluster_emulsification Emulsification cluster_cooling Cooling cluster_final_product Final Product oil_phase Prepare Oil Phase: This compound + Surfactants Heat to 70-75°C emulsify Slowly add Oil Phase to Aqueous Phase with high-shear homogenization oil_phase->emulsify water_phase Prepare Aqueous Phase: Purified Water Heat to 70-75°C water_phase->emulsify cool Cool to room temperature with gentle stirring emulsify->cool final_product Stable O/W Emulsion cool->final_product

Workflow for Preparing this compound O/W Emulsion

Troubleshooting Guide

Issue 1: this compound precipitates out of the co-solvent system upon addition to the aqueous medium.

  • Question: Why is my this compound crashing out of solution when I dilute my stock solution?

  • Answer: This is a common issue when a concentrated stock of a lipophilic compound in an organic solvent is diluted into an aqueous buffer. The this compound is no longer soluble as the percentage of the organic co-solvent decreases significantly.

  • Solutions:

    • Increase the amount of co-solvent in the final aqueous solution, if permissible for your experiment.

    • Use a surfactant to create a micellar solution or a microemulsion that can encapsulate the this compound.

    • Prepare a more dilute stock solution of this compound to minimize the concentration shock upon dilution.

Issue 2: The this compound emulsion shows signs of instability (creaming, coalescence, or phase separation).

  • Question: My emulsion is separating over time. What can I do to improve its stability?

  • Answer: Emulsion instability can be caused by several factors, including an incorrect HLB, insufficient mixing, or inappropriate storage conditions.

  • Solutions:

    • Optimize the HLB: Experimentally determine the optimal HLB for this compound by preparing a series of emulsions with surfactant blends of varying HLB values (e.g., from 9 to 13). The most stable emulsion will indicate the required HLB.

    • Increase Homogenization: Increase the speed and/or duration of homogenization to reduce the oil droplet size, which can improve stability.

    • Add a Stabilizer: Incorporate a thickening agent (e.g., xanthan gum, carbomer) into the aqueous phase to increase its viscosity and slow down the movement of oil droplets.

    • Control Temperature: Avoid extreme temperatures and freeze-thaw cycles during storage, as these can disrupt the emulsion.

troubleshooting_workflow Troubleshooting this compound Formulation Issues cluster_precipitation Precipitation on Dilution cluster_instability Emulsion Instability start Problem Encountered precip_q Is the final co-solvent concentration sufficient? start->precip_q instab_q1 Is the HLB value of the surfactant blend optimal? start->instab_q1 precip_sol1 Increase co-solvent in final solution precip_q->precip_sol1 No precip_sol2 Incorporate a surfactant precip_q->precip_sol2 Yes precip_sol3 Use a more dilute stock solution precip_q->precip_sol3 Alternatively instab_sol1 Experimentally determine the required HLB instab_q1->instab_sol1 No instab_q2 Is the droplet size sufficiently small? instab_q1->instab_q2 Yes instab_sol2 Increase homogenization speed and/or time instab_q2->instab_sol2 No instab_q3 Is the viscosity of the aqueous phase high enough? instab_q2->instab_q3 Yes instab_sol3 Add a thickening agent instab_q3->instab_sol3 No

References

Technical Support Center: Refining Lauryl Myristate Particle Size

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Lauryl Myristate Particle Size Refinement. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental work. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation and characterization of this compound nanoparticles.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for refining the particle size of this compound?

A1: The most common and effective techniques for refining the particle size of this compound, particularly for applications in drug delivery systems like solid lipid nanoparticles (SLNs), are high-pressure homogenization (HPH), microfluidization, and ultrasonication. Crystallization techniques can also be employed to control particle size from the bottom-up.

Q2: Why is controlling the particle size of this compound important in drug delivery?

A2: Controlling the particle size of this compound is crucial as it directly impacts the physicochemical properties and in vivo performance of drug delivery systems. A smaller particle size can lead to increased surface area, which may enhance dissolution rates and bioavailability of poorly soluble drugs. For parenteral formulations, particle size must be controlled to prevent embolisms.

Q3: What is a typical target particle size for this compound-based nanoparticles?

A3: For many drug delivery applications, the target particle size for this compound nanoparticles, such as SLNs, is typically between 50 nm and 500 nm. A polydispersity index (PDI) below 0.3 is generally desired, as it indicates a narrow and uniform particle size distribution.

Q4: How does surfactant concentration affect the particle size and stability of this compound nanoparticles?

A4: Surfactant concentration is a critical factor. An optimal concentration is required to adequately cover the surface of the nanoparticles, preventing aggregation through steric or electrostatic stabilization. Insufficient surfactant can lead to particle growth and instability.[1] Conversely, an excessively high concentration does not necessarily lead to a smaller particle size and can introduce toxicity concerns.

Q5: What are the key parameters to control during high-pressure homogenization of this compound?

A5: The key parameters to control during high-pressure homogenization are homogenization pressure, the number of homogenization cycles, and the processing temperature. Higher pressure and more cycles generally lead to smaller particle sizes, but there is an optimal range beyond which further processing can lead to particle aggregation.[2] The temperature should be maintained above the melting point of this compound during hot homogenization.

Troubleshooting Guides

Issue 1: Large and Inconsistent Particle Size
Potential Cause Recommended Solution
Insufficient Homogenization Energy Increase the homogenization pressure or the number of passes through the homogenizer. For ultrasonication, increase the amplitude or sonication time.
Sub-optimal Surfactant Concentration Perform a concentration optimization study for your chosen surfactant. Start with a concentration range and measure the particle size and PDI at each concentration to find the optimal point.
Particle Aggregation Ensure the chosen surfactant provides sufficient steric or electrostatic stabilization. Measure the zeta potential; a value greater than |±30 mV| suggests good electrostatic stability. Consider using a combination of surfactants.
Incorrect Processing Temperature (Hot Homogenization) Ensure the temperature of both the lipid and aqueous phases is maintained at least 5-10°C above the melting point of this compound throughout the homogenization process to prevent premature crystallization.
Inefficient Pre-emulsion Before high-pressure homogenization, ensure a fine pre-emulsion is formed using a high-shear mixer. This will improve the efficiency of the final homogenization step.
Issue 2: Low Drug Encapsulation Efficiency
Potential Cause Recommended Solution
Poor Drug Solubility in Molten this compound Ensure the drug is sufficiently soluble in the molten lipid. If solubility is low, consider creating a solid dispersion of the drug in a suitable carrier before incorporating it into the lipid.
Drug Expulsion During Lipid Crystallization The cooling rate after homogenization can influence drug encapsulation. Rapid cooling (e.g., using an ice bath) can sometimes help to trap the drug within the lipid matrix before it can be expelled.
High Drug Loading Reduce the initial drug concentration. The drug-to-lipid ratio is a critical parameter that needs to be optimized for each specific drug.
Lipid Polymorphism The crystalline structure of this compound can affect drug loading. Different cooling rates and the presence of surfactants can influence the polymorphic form. Characterize the crystallinity using techniques like DSC or XRD.
Issue 3: Physical Instability During Storage (e.g., Particle Growth, Aggregation)
Potential Cause Recommended Solution
Insufficient Surfactant Coverage Re-evaluate the surfactant type and concentration. A combination of a non-ionic and an ionic surfactant can sometimes provide better long-term stability.
Ostwald Ripening This phenomenon, where larger particles grow at the expense of smaller ones, can be minimized by achieving a narrow particle size distribution (low PDI) during preparation.
Changes in Crystalline Structure This compound can undergo polymorphic transitions upon storage, which can lead to drug expulsion and particle aggregation. Store the formulation at a controlled temperature and monitor the particle size and drug content over time.
Inappropriate Storage Temperature Store the nanoparticle dispersion at a temperature that minimizes the risk of lipid recrystallization and particle aggregation. Refrigerated storage (4°C) is often suitable.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Lipid Nanoparticles (SLNs) by Hot High-Pressure Homogenization

Materials:

  • This compound

  • Surfactant (e.g., Polysorbate 80, Poloxamer 188)

  • Co-surfactant (e.g., Soy lecithin) - optional

  • Purified water

  • Active Pharmaceutical Ingredient (API) - lipophilic

Equipment:

  • High-pressure homogenizer

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • Water bath or heating mantle

  • Magnetic stirrer with hot plate

  • Analytical balance

Procedure:

  • Preparation of the Lipid Phase:

    • Weigh the desired amount of this compound.

    • If using, weigh the co-surfactant.

    • Melt the lipid phase in a beaker at a temperature approximately 10°C above the melting point of this compound (around 55-60°C).

    • If encapsulating an API, dissolve it in the molten lipid phase.

  • Preparation of the Aqueous Phase:

    • Weigh the surfactant and dissolve it in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of the Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase while stirring with a high-shear homogenizer at a speed of 8,000-10,000 rpm for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to the high-pressure homogenizer, which has been pre-heated to the same temperature.

    • Homogenize the emulsion at a pressure of 500-1500 bar for 3-5 cycles. The optimal pressure and number of cycles should be determined experimentally.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to facilitate the recrystallization of this compound and the formation of SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

    • Analyze the morphology using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Determine the encapsulation efficiency using a suitable analytical technique (e.g., HPLC, UV-Vis spectroscopy) after separating the free drug from the SLNs.

Protocol 2: Particle Size Refinement using Ultrasonication

Materials:

  • Pre-formed this compound dispersion or pre-emulsion

  • Surfactant solution

Equipment:

  • Probe sonicator

  • Beaker

  • Ice bath

Procedure:

  • Sample Preparation:

    • Place the beaker containing the this compound dispersion or pre-emulsion in an ice bath to dissipate the heat generated during sonication.

  • Ultrasonication:

    • Immerse the tip of the probe sonicator into the dispersion. Ensure the tip is not touching the bottom or sides of the beaker.

    • Apply ultrasonic energy at a specific amplitude (e.g., 40-70% of the maximum amplitude) for a defined period (e.g., 5-15 minutes). The process can be performed in continuous or pulsed mode.

    • The optimal amplitude and duration need to be determined experimentally to achieve the desired particle size without causing degradation.

  • Characterization:

    • After sonication, allow the sample to return to room temperature.

    • Characterize the particle size, PDI, and zeta potential using DLS.

Quantitative Data Summary

The following tables summarize the expected trends in particle size based on varying key process parameters. The exact values will depend on the specific experimental setup and formulation components.

Table 1: Effect of High-Pressure Homogenization Parameters on Particle Size

Homogenization Pressure (bar)Number of CyclesExpected Mean Particle Size (nm)Expected PDI
5003300 - 5000.3 - 0.4
10003200 - 3500.2 - 0.3
15003150 - 250< 0.25
10001350 - 600> 0.4
10005180 - 300< 0.25

Table 2: Effect of Surfactant Concentration on Particle Size

This compound Conc. (w/v%)Surfactant (Polysorbate 80) Conc. (w/v%)Expected Mean Particle Size (nm)Expected Zeta Potential (mV)
5%0.5%> 500 (potential aggregation)-10 to -15
5%1.0%250 - 400-20 to -25
5%2.0%150 - 250-25 to -30
5%3.0%150 - 250 (minimal further reduction)-28 to -35

Visualizations

Experimental_Workflow_HPH cluster_prep Phase Preparation cluster_process Processing cluster_char Characterization A Melt this compound (+ API) C High-Shear Mixing (Pre-emulsion) A->C B Prepare Aqueous Surfactant Solution B->C D High-Pressure Homogenization C->D E Cooling & Crystallization D->E F Particle Size (DLS) E->F G Morphology (SEM/TEM) E->G H Encapsulation Efficiency E->H

Caption: Workflow for this compound SLN preparation by HPH.

Troubleshooting_Logic Start Experiment Start Problem Large Particle Size? Start->Problem Cause1 Insufficient Energy? Problem->Cause1 Yes Success Desired Particle Size Problem->Success No Cause2 Surfactant Issue? Cause1->Cause2 No Solution1 Increase Pressure/ Cycles/Amplitude Cause1->Solution1 Yes Solution2 Optimize Surfactant Concentration Cause2->Solution2 Yes Solution1->Problem Solution2->Problem

Caption: Troubleshooting logic for large particle size issues.

References

identifying and characterizing impurities in synthetic lauryl myristate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with synthetic lauryl myristate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in synthetic this compound?

The most common impurities in synthetic this compound typically arise from the synthesis process, which is often a Fischer esterification of lauric acid and myristyl alcohol.[1] Potential impurities include:

  • Unreacted Starting Materials: Residual lauryl alcohol and myristic acid that did not react during synthesis.

  • Other Fatty Acids and Alcohols: If technical-grade starting materials are used, other fatty acids (like palmitic acid and dodecanoic acid) and alcohols may be present.[2][3]

  • Hydrolysis Products: this compound can hydrolyze back to lauric acid and myristyl alcohol in the presence of water.[1]

  • Catalyst Residues: If an acid catalyst such as sulfuric acid is used, trace amounts may remain.

  • Byproducts of Side Reactions: Depending on the reaction conditions, other esters or ethers could potentially form in small amounts.

Q2: What are the initial steps to identify an unknown impurity in my this compound sample?

A systematic approach is recommended. Start with a chromatographic screening, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), to separate the impurities from the main this compound peak. The mass spectrometry data from GC-MS can provide the molecular weight and fragmentation pattern of the impurity, which is crucial for preliminary identification. For HPLC, fractions containing the impurity can be collected for further analysis by techniques like Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

Q3: What purity levels should I expect for commercially available this compound?

Purity levels can vary depending on the grade. For research and pharmaceutical applications, a purity of >99% is often required.[4] Cosmetic grade this compound may have slightly lower purity specifications. Always refer to the certificate of analysis provided by the supplier for detailed information on the purity and identified impurities.

Troubleshooting Guides

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Issue 1: Poor peak shape (tailing) for this compound or impurity peaks.

  • Question: My chromatogram shows significant peak tailing for the this compound peak. What could be the cause and how can I fix it?

  • Answer: Peak tailing in the GC analysis of fatty acid esters is often due to active sites in the GC system. Here are some potential causes and solutions:

    • Contaminated or Active Inlet Liner: The glass liner in the injector can become contaminated or active over time. Solution: Clean or replace the inlet liner. Using a deactivated liner with glass wool can help trap non-volatile residues.

    • Column Contamination: Buildup of non-volatile residues at the head of the column can cause peak tailing. Solution: Bake out the column at a high temperature (within the column's limits). If that doesn't work, you may need to trim a small portion (10-20 cm) from the front of the column.

    • Active Sites on the Column: The stationary phase of the column can degrade over time, exposing active sites. Solution: If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Issue 2: Inconsistent peak areas and poor reproducibility.

  • Question: I am getting inconsistent peak areas for my this compound standard injections. What should I check?

  • Answer: Inconsistent peak areas can lead to inaccurate quantification. Common causes include:

    • Injector Problems: A leaking septum or a poorly installed O-ring in the inlet can cause sample loss. Solution: Replace the septum and ensure all fittings in the injector are tight and properly installed.

    • Sample Preparation Inconsistency: Variations in sample dilution or injection volume will lead to inconsistent peak areas. Solution: Use a calibrated autosampler for injections and ensure your sample preparation workflow is consistent.

    • Improper Derivatization (if applicable): If you are derivatizing your sample (e.g., to FAMEs), incomplete or inconsistent reactions will affect reproducibility. Solution: Ensure your derivatization protocol is robust and followed precisely for all samples and standards.

Troubleshooting Logic for GC-MS Peak Tailing

start Peak Tailing Observed liner Check Inlet Liner start->liner column_contam Check for Column Contamination liner->column_contam Liner is OK clean_liner Clean or Replace Liner liner->clean_liner Dirty or Active? column_degrad Consider Column Degradation column_contam->column_degrad Column is Clean bake_column Bake Out Column column_contam->bake_column Suspected Contamination replace_column Replace Column column_degrad->replace_column Old or Damaged? resolved Issue Resolved clean_liner->resolved trim_column Trim Column Head bake_column->trim_column Tailing Persists bake_column->resolved trim_column->resolved replace_column->resolved

Caption: Troubleshooting workflow for GC-MS peak tailing.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Broad or split peaks for this compound.

  • Question: My this compound peak is very broad in my reverse-phase HPLC analysis. What could be the issue?

  • Answer: Broad or split peaks in HPLC can be caused by a variety of factors:

    • Mismatch Between Injection Solvent and Mobile Phase: Injecting the sample in a solvent that is much stronger than the mobile phase can cause peak distortion. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Overload: Injecting too much sample can lead to broad, fronting peaks. Solution: Reduce the injection volume or dilute your sample.

    • Column Void or Contamination: A void at the head of the column or a blocked inlet frit can cause split peaks. Solution: Try backflushing the column. If this does not resolve the issue, the column may need to be replaced.

Issue 2: Difficulty in separating this compound from similar impurities.

  • Question: I have an impurity that co-elutes with my this compound peak. How can I improve the resolution?

  • Answer: Improving resolution between closely eluting peaks often requires method optimization:

    • Adjust Mobile Phase Composition: For reverse-phase HPLC, decreasing the amount of organic solvent (e.g., acetonitrile or methanol) in the mobile phase will increase retention times and may improve separation.

    • Change the Organic Modifier: Sometimes switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.

    • Use a Different Column: A column with a different stationary phase (e.g., C8 instead of C18) or a longer column can provide better resolution.

    • Implement a Gradient: If you are running an isocratic method, switching to a shallow gradient can often improve the separation of closely eluting compounds.

HPLC Troubleshooting for Poor Peak Shape

start Poor Peak Shape (Broad/Split) solvent_mismatch Check Injection Solvent vs. Mobile Phase start->solvent_mismatch overload Check for Column Overload solvent_mismatch->overload Solvent is OK prepare_in_mp Dissolve Sample in Mobile Phase solvent_mismatch->prepare_in_mp Stronger than Mobile Phase? column_health Assess Column Health overload->column_health Load is OK reduce_load Reduce Injection Volume or Dilute Sample overload->reduce_load High Concentration? backflush Backflush Column column_health->backflush Possible Blockage? resolved Issue Resolved prepare_in_mp->resolved reduce_load->resolved replace_column Replace Column backflush->replace_column Problem Persists backflush->resolved replace_column->resolved

Caption: Troubleshooting guide for HPLC peak shape issues.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue 1: Overlapping peaks in the 1H NMR spectrum.

  • Question: The proton signals of my impurity are overlapping with the this compound signals, making interpretation difficult. What can I do?

  • Answer: Peak overlap is a common issue in the NMR spectra of long-chain aliphatic compounds.

    • Use a Different Deuterated Solvent: Changing the solvent (e.g., from chloroform-d to benzene-d6 or acetone-d6) can alter the chemical shifts of your compound and impurities, potentially resolving the overlap.

    • Increase the Magnetic Field Strength: If available, acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.

    • 2D NMR Experiments: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help to identify which protons and carbons are connected, aiding in the assignment of signals even when they are overlapped in the 1D spectrum.

Issue 2: Broad peaks in the NMR spectrum.

  • Question: My NMR spectrum has very broad peaks. What is the likely cause?

  • Answer: Broad peaks in NMR can result from several factors:

    • Poor Shimming: The magnetic field homogeneity needs to be optimized before each experiment. Solution: Re-shim the spectrometer.

    • Sample Concentration: A sample that is too concentrated can lead to broad peaks due to viscosity effects. Solution: Dilute your sample.

    • Presence of Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant peak broadening. Solution: Ensure your glassware is clean and your sample has not been in contact with sources of paramagnetic metals.

Experimental Protocols

GC-MS Protocol for Impurity Profiling
  • Sample Preparation: Dissolve 10 mg of the synthetic this compound in 1 mL of hexane.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • GC Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Injector Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp to 300 °C at 10 °C/min.

      • Hold at 300 °C for 10 minutes.

  • MS Conditions:

    • Ion Source Temperature: 230 °C.

    • Mass Range: m/z 40-500.

    • Scan Mode: Full scan.

HPLC Protocol for Quantification of Free Fatty Acid Impurities
  • Sample Preparation: Accurately weigh 50 mg of this compound and dissolve in 10 mL of the mobile phase.

  • Instrumentation: An HPLC system with a UV detector.

  • HPLC Conditions:

    • Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Acetonitrile:Water (85:15 v/v) with 0.1% phosphoric acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 205 nm (for saturated fatty acids).

    • Injection Volume: 20 µL.

NMR Protocol for Structural Characterization
  • Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in 0.7 mL of deuterated chloroform (CDCl3).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Experiments:

    • 1H NMR: Acquire a standard proton spectrum to observe the overall structure and identify characteristic signals.

    • 13C NMR: Obtain a carbon spectrum to determine the number of unique carbon environments.

    • DEPT-135: This experiment helps to differentiate between CH, CH2, and CH3 groups.

    • COSY: To establish proton-proton correlations.

    • HSQC: To determine direct one-bond proton-carbon correlations.

Data Presentation

Table 1: Potential Impurities and their Characterization Data

ImpurityPotential SourceGC-MS Elution (relative to this compound)Key Mass Fragments (m/z)Approximate 1H NMR Chemical Shifts (CDCl3)
Lauryl AlcoholUnreacted starting materialEarlier168, 140, 125, 69, 55, 41~3.64 ppm (-CH2OH)
Myristic AcidUnreacted starting material/HydrolysisEarlier228 (M+), 185, 129, 73, 60~2.35 ppm (-CH2COOH), ~11-12 ppm (-COOH)
Palmitic AcidImpurity in starting materialLater (as methyl ester)270 (M+ as methyl ester)~2.35 ppm (-CH2COOH)
Dodecanoic AcidImpurity in starting materialEarlier (as methyl ester)214 (M+ as methyl ester)~2.35 ppm (-CH2COOH)

Table 2: Typical GC-MS Operating Parameters

ParameterSetting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm
Injector Temp. 280 °C
Carrier Gas Helium, 1.0 mL/min
Oven Program 150°C (2 min), then 10°C/min to 300°C (10 min)
MS Mass Range 40-500 m/z

Table 3: Typical HPLC Operating Parameters for Free Fatty Acid Analysis

ParameterSetting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (85:15) + 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Detection 205 nm
Injection Volume 20 µL

References

Technical Support Center: Enhancing Drug Encapsulation in Lauryl Myristate Carriers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with lauryl myristate as a drug delivery carrier. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the encapsulation of therapeutic agents within this compound-based formulations, such as Solid Lipid Nanoparticles (SLNs).

Frequently Asked Questions (FAQs)

Q1: What is the most suitable method for encapsulating drugs in this compound carriers?

A1: For lipophilic compounds, high-pressure homogenization (HPH), particularly the hot homogenization technique, is a widely adopted and reliable method for forming Solid Lipid Nanoparticles (SLNs) with a this compound matrix.[1][2] This method is advantageous as it avoids the use of organic solvents and is scalable.[1] The process involves melting the this compound with the active pharmaceutical ingredient (API), dispersing this molten lipid phase in a hot aqueous surfactant solution to create a pre-emulsion, and then subjecting this pre-emulsion to high-pressure homogenization. As the resulting nanoemulsion cools, the this compound recrystallizes, forming solid nanoparticles that encapsulate the drug.[1][3]

Q2: Which factors are most critical for achieving high encapsulation efficiency with this compound?

A2: Several factors significantly impact the encapsulation efficiency (EE). The most critical are:

  • Drug-to-Lipid Ratio: The solubility of the drug in molten this compound is paramount. Exceeding the saturation point can lead to drug expulsion upon lipid recrystallization.

  • Lipid Concentration: The amount of this compound determines the available space for drug incorporation.

  • Surfactant Type and Concentration: The choice and concentration of surfactant are crucial for stabilizing the nanoparticles and preventing aggregation, which can indirectly affect encapsulation.

Q3: How is Encapsulation Efficiency (EE) calculated for this compound nanoparticles?

A3: Encapsulation Efficiency (EE) is typically determined by separating the unencapsulated (free) drug from the nanoparticle dispersion and quantifying both the total and free drug amounts. The most common method involves ultracentrifugation or centrifugal filtration to pellet the nanoparticles. The amount of free drug in the supernatant is then measured, often by HPLC. The EE is calculated using the following formula:

EE (%) = [(Total Drug Amount - Free Drug Amount) / Total Drug Amount] x 100

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments, offering potential causes and recommended solutions.

IssuePotential Cause(s)Recommended Solution(s)
Low Encapsulation Efficiency (<70%) Drug Expulsion: The initial drug concentration is too high for the this compound matrix, leading to its expulsion as the lipid cools and recrystallizes.Decrease the initial amount of the drug. Optimize the drug-to-lipid ratio; a common starting point is between 1:5 and 1:10.
Poor Drug Solubility in Lipid: The drug has limited solubility in molten this compound.If possible, modify the drug to a more lipophilic form. Consider the addition of a liquid lipid (oil) to create a Nanostructured Lipid Carrier (NLC), which can improve drug solubility and loading.
Insufficient Surfactant: The surfactant concentration may be too low to properly emulsify the lipid phase, leading to inefficient drug entrapment.Increase the surfactant concentration in increments. Screen different types of surfactants (e.g., Poloxamer 188, Tween 80, Soya lecithin) to find one that provides optimal emulsification for your system.
Large Particle Size or High Polydispersity Index (PDI > 0.3) Particle Aggregation: The surfactant concentration is too low to provide adequate steric or electrostatic stabilization, causing nanoparticles to clump together.Increase the surfactant concentration. Select a surfactant that imparts a sufficient surface charge, aiming for a Zeta Potential greater than ±30 mV for electrostatic stabilization.
Over-processing: Excessive homogenization time or pressure can sometimes lead to particle coalescence and an increase in particle size.Systematically vary the number of homogenization cycles and pressure settings. Measure the particle size at each step to identify the optimal processing conditions.
Lipid Recrystallization Issues: The cooling rate can affect the final particle size and structure.Control the cooling process. A rapid cooling step (e.g., using an ice bath) after homogenization can sometimes lead to smaller, more uniform particles.
Drug Expulsion During Storage Lipid Polymorphism: this compound, like other solid lipids, can undergo polymorphic transitions over time, changing from a less ordered to a more stable, crystalline form. This can reduce the imperfections in the lipid matrix, squeezing out the encapsulated drug.Consider formulating a Nanostructured Lipid Carrier (NLC) by including a liquid lipid with the this compound. The presence of the liquid lipid disrupts the crystal lattice, creating an imperfect matrix that is less prone to drug expulsion during storage.
Inadequate Stabilization: The formulation may lack long-term stability, leading to aggregation and subsequent drug leakage.Ensure the surfactant concentration is optimal for long-term stability. Store the nanoparticle dispersion at a suitable temperature (e.g., 4°C) to minimize lipid mobility and polymorphic transitions.

Experimental Protocols

Protocol 1: Preparation of Drug-Loaded this compound SLNs via Hot Homogenization

Materials:

  • This compound

  • Active Pharmaceutical Ingredient (API)

  • Surfactant (e.g., Poloxamer 188, Tween 80)

  • Purified Water

Procedure:

  • Preparation of Lipid Phase: Weigh the this compound and the API (e.g., at a 10:1 ratio). Heat the mixture 5-10°C above the melting point of this compound until a clear, homogenous molten liquid is formed.

  • Preparation of Aqueous Phase: Dissolve the surfactant in purified water (e.g., 1-2% w/v) and heat it to the same temperature as the lipid phase.

  • Formation of Pre-emulsion: Add the hot lipid phase to the hot aqueous phase while stirring at high speed (e.g., 8000 rpm) using a high-shear homogenizer for 5-10 minutes. This will form a coarse oil-in-water emulsion.

  • High-Pressure Homogenization: Immediately subject the hot pre-emulsion to a high-pressure homogenizer. Homogenize at a pressure of 500-1500 bar for 3-5 cycles. The temperature should be maintained above the melting point of the lipid throughout this process.

  • Formation of SLNs: Cool the resulting nanoemulsion down to room temperature while stirring gently. The this compound will recrystallize, forming the solid lipid nanoparticles. The SLN dispersion can then be stored at 4°C.

Protocol 2: Determination of Encapsulation Efficiency (EE)

Procedure:

  • Separation of Free Drug: Take a known volume of the SLN dispersion. Use a centrifugal filter unit with a molecular weight cut-off appropriate to retain the nanoparticles (e.g., 10 kDa).

  • Centrifugation: Centrifuge the sample according to the filter manufacturer's instructions to separate the supernatant (containing the unencapsulated drug) from the nanoparticles.

  • Quantification: Carefully collect the filtrate and quantify the concentration of the free drug using a validated analytical method, such as HPLC.

  • Calculation: Calculate the Encapsulation Efficiency (%) using the formula provided in FAQ A3.

Data Presentation

Table 1: Influence of Formulation Parameters on Encapsulation Efficiency and Particle Size (Illustrative Data)

Drug:Lipid RatioSurfactant Conc. (% w/v)Homogenization Pressure (bar)Avg. Particle Size (nm)PDIEncapsulation Efficiency (%)
1:101.05002500.3575
1:102.010001800.2285
1:52.010002000.2892
1:52.015001600.1990
1:22.010002800.4565

Note: This table presents illustrative data based on general principles of SLN formulation. Actual results will vary depending on the specific drug and experimental conditions.

Visualizations

G cluster_prep Preparation cluster_process Processing cluster_result Result prep_lipid Prepare Lipid Phase (this compound + Drug) pre_emulsion Create Pre-emulsion (High-Shear Mixing) prep_lipid->pre_emulsion prep_aq Prepare Aqueous Phase (Water + Surfactant) prep_aq->pre_emulsion hph High-Pressure Homogenization pre_emulsion->hph cooling Cooling and Recrystallization hph->cooling sln Drug-Loaded SLN Dispersion cooling->sln

Caption: Workflow for SLN preparation via hot homogenization.

G start Low Encapsulation Efficiency (<70%) cause1 Potential Cause: Drug Expulsion? start->cause1 cause2 Potential Cause: Poor Drug Solubility? start->cause2 cause3 Potential Cause: Inefficient Emulsification? start->cause3 solution1 Solution: Decrease Drug:Lipid Ratio cause1->solution1 solution2 Solution: Consider NLC Formulation cause2->solution2 solution3 Solution: Increase/Optimize Surfactant cause3->solution3

Caption: Troubleshooting logic for low encapsulation efficiency.

References

Technical Support Center: Overcoming Polymorphism in Solid Lauryl Myristate Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming challenges associated with polymorphism in solid lauryl myristate formulations. This compound, a wax ester utilized in cosmetics and pharmaceuticals, can exist in different crystalline forms, or polymorphs, which may impact the physical properties and stability of the final product.[1][2] This resource offers practical advice and detailed experimental protocols to characterize and control the polymorphic behavior of this compound.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism and why is it a concern for this compound formulations?

A1: Polymorphism is the ability of a solid material to exist in multiple crystalline forms. These different polymorphs can have distinct physical properties, including melting point, solubility, and stability. For this compound formulations, uncontrolled polymorphic transitions can lead to changes in texture, drug release profiles, and overall product stability over time.

Q2: What are the known polymorphic forms of this compound?

A2: While specific data for all polymorphic forms of this compound is not extensively documented in publicly available literature, it is known to exist as a white, waxy solid with a melting point of approximately 38°C (100°F).[3][4] Like other wax esters, it is expected to exhibit different crystalline structures, such as the α, β', and β forms commonly observed in lipids, with the β form generally being the most stable.

Q3: How can I identify the different polymorphic forms of this compound in my samples?

A3: Several analytical techniques can be used to identify and characterize the polymorphic forms of this compound. The most common methods are:

  • Differential Scanning Calorimetry (DSC): To determine the melting points and enthalpies of fusion of different polymorphs.

  • X-ray Diffraction (XRD): To analyze the crystal lattice structure and obtain unique diffraction patterns for each polymorph.

  • Raman Spectroscopy: To identify different molecular vibrations and conformations associated with each crystalline form.

Detailed protocols for these techniques are provided in the "Experimental Protocols" section of this guide.

Q4: How can I control the crystallization of this compound to obtain a desired polymorph?

A4: Controlling the crystallization process is key to obtaining a specific polymorph. Key parameters to control include:

  • Cooling Rate: A slower cooling rate generally favors the formation of more stable polymorphs, while rapid cooling can trap the material in a less stable form.

  • Solvent System: The choice of solvent can influence which polymorphic form preferentially crystallizes.

  • Agitation: The level of stirring during crystallization can affect nucleation and crystal growth.

  • Additives: The presence of other excipients or impurities can either promote or inhibit the formation of certain polymorphs.

Troubleshooting Guide

This section addresses common issues encountered during the formulation and analysis of solid this compound.

Problem Potential Cause(s) Suggested Solution(s)
Unexpected peaks or broad melting range in DSC thermogram. Presence of multiple polymorphs. Impurities in the sample. Thermal history of the sample.Anneal the sample by holding it at a temperature just below the melting point to encourage conversion to a more stable form. Purify the this compound. Control the heating and cooling rates during sample preparation to ensure a consistent thermal history.
Phase separation or "oiling out" in the formulation upon storage. Polymorphic transition to a less stable form that has lower compatibility with other ingredients. Temperature fluctuations during storage.Characterize the polymorphic form present after formulation. Adjust the formulation or storage conditions to favor the most stable polymorph. Include a stabilizing agent in the formulation.
Batch-to-batch variability in product texture or performance. Inconsistent polymorphic form of the this compound raw material. Variations in the manufacturing process (e.g., cooling rates).Implement a quality control step to characterize the polymorphism of incoming this compound batches using DSC or XRD. Standardize and control the cooling and mixing parameters during production.
Difficulty in obtaining consistent, reproducible crystals. Use of an inappropriate solvent or solvent mixture. Cooling rate is too fast or too slow. Lack of nucleation sites.Experiment with different solvent systems. Optimize the cooling rate; try a slower, more controlled cooling process. Introduce a seed crystal of the desired polymorph.
XRD pattern shows broad peaks or an amorphous halo. The sample has a low degree of crystallinity or is partially amorphous. The particle size of the powder is too large.Anneal the sample to increase crystallinity. Grind the sample to a fine powder (typically <10 µm) to ensure random orientation of the crystallites.[5]
Raman spectra are inconsistent or have high fluorescence background. Sample degradation due to laser heating. Inherent fluorescence of the sample or impurities.Reduce the laser power and/or exposure time. Use a laser with a longer wavelength (e.g., 785 nm) to minimize fluorescence. Purify the sample.

Data Presentation

Polymorph Expected Melting Point (°C) Expected Enthalpy of Fusion (J/g) Characteristics
α (alpha)LowerLowerLess stable, often formed upon rapid cooling from the melt.
β' (beta prime)IntermediateIntermediateIntermediate stability.
β (beta)HigherHigherMost stable form, typically desired for formulation stability.

Note: The melting point of commercially available myristyl myristate is approximately 38°C, which likely corresponds to the most stable β form.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Polymorph Analysis

Objective: To determine the melting points and enthalpies of fusion of this compound polymorphs and to study polymorphic transitions.

Methodology:

  • Sample Preparation: Accurately weigh 2-5 mg of the this compound sample into a standard aluminum DSC pan.

  • Instrument Setup:

    • Place an empty, hermetically sealed aluminum pan as the reference.

    • Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program:

    • Heating Scan: Heat the sample from room temperature to a temperature approximately 20°C above the final melting point at a controlled rate (e.g., 5-10°C/min). This will erase the sample's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 5-10°C/min) to a temperature well below the crystallization point to observe recrystallization behavior.

    • Second Heating Scan: Reheat the sample at the same rate as the first heating scan to observe the melting of the polymorphs formed during the controlled cooling step.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic melting peaks and exothermic crystallization peaks. Determine the onset temperature, peak temperature, and enthalpy of fusion for each thermal event.

X-ray Diffraction (XRD) for Polymorph Identification

Objective: To identify the different crystalline forms of this compound based on their unique crystal lattice structures.

Methodology:

  • Sample Preparation:

    • Gently grind the solid this compound sample into a fine, uniform powder using a mortar and pestle. The ideal particle size is typically below 10 micrometers to ensure random orientation.

    • Carefully pack the powdered sample into a sample holder, ensuring a flat and smooth surface that is level with the holder's top edge. Back-loading the sample can help minimize preferred orientation.

  • Instrument Setup:

    • Use a powder diffractometer with a copper (Cu) Kα radiation source.

    • Set the instrument parameters, such as the voltage and current, according to the manufacturer's recommendations.

  • Data Collection:

    • Scan the sample over a 2θ range appropriate for observing the characteristic diffraction peaks of fatty acid esters (e.g., 5° to 40°).

    • Use a step size and scan speed that provide good resolution and signal-to-noise ratio.

  • Data Analysis: Analyze the resulting diffractogram to identify the angular positions (2θ) and intensities of the diffraction peaks. Compare the obtained pattern with known patterns of lipid polymorphs. The short-spacing region is particularly useful for identifying the sub-cell packing (α, β', β).

Raman Spectroscopy for Conformational Analysis

Objective: To probe the molecular vibrations and conformational differences between this compound polymorphs.

Methodology:

  • Sample Preparation: Place a small amount of the solid this compound sample on a microscope slide or in a suitable sample holder.

  • Instrument Setup:

    • Use a Raman spectrometer equipped with a laser of appropriate wavelength (e.g., 532 nm or 785 nm). A 785 nm laser is often preferred for lipid analysis to reduce fluorescence.

    • Calibrate the spectrometer using a known standard (e.g., silicon).

  • Data Collection:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum over a relevant spectral range (e.g., 200-1800 cm⁻¹ and 2800-3100 cm⁻¹).

    • Adjust the laser power and acquisition time to obtain a good quality spectrum without causing thermal damage to the sample.

  • Data Analysis: Analyze the positions, intensities, and widths of the Raman bands. Key regions to examine for lipid polymorphism include the C-H stretching region (~2800-3000 cm⁻¹), the C=O stretching region (~1730-1750 cm⁻¹), and the skeletal C-C stretching region (~1000-1150 cm⁻¹). Changes in these regions can indicate differences in chain packing and conformation.

Visualizations

Polymorphic_Transition_Pathway Melt Molten this compound Alpha α-Polymorph (Metastable) Melt->Alpha Rapid Cooling BetaPrime β'-Polymorph (Intermediate Stability) Melt->BetaPrime Moderate Cooling Beta β-Polymorph (Stable) Melt->Beta Slow Cooling Alpha->BetaPrime Spontaneous Transition BetaPrime->Beta Spontaneous Transition Troubleshooting_Workflow Start Inconsistent Formulation Properties Observed Check_Raw_Material Characterize Polymorphism of Incoming this compound (DSC/XRD) Start->Check_Raw_Material Consistent Polymorph is Consistent Check_Raw_Material->Consistent Yes Inconsistent Polymorph is Inconsistent Check_Raw_Material->Inconsistent No Check_Process Review Manufacturing Process (Cooling Rate, Agitation) Consistent->Check_Process Implement_QC Implement Raw Material QC for Polymorphism Inconsistent->Implement_QC End Consistent Formulation Achieved Implement_QC->End Process_Controlled Process is Controlled Check_Process->Process_Controlled Yes Process_Variable Process is Variable Check_Process->Process_Variable No Check_Formulation Evaluate Formulation Compatibility Process_Controlled->Check_Formulation Standardize_Process Standardize and Validate Manufacturing Process Process_Variable->Standardize_Process Standardize_Process->End Compatible Formulation is Compatible Check_Formulation->Compatible Yes Incompatible Formulation is Incompatible Check_Formulation->Incompatible No Compatible->End Reformulate Consider Reformulation (e.g., add stabilizers) Incompatible->Reformulate Reformulate->End

References

Validation & Comparative

A Comparative Guide to the Efficacy of Lauryl Myristate as an Emollient

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of lauryl myristate's potential performance as an emollient against other commonly used alternatives. Due to a lack of publicly available, direct quantitative data for this compound's effect on Transepidermal Water Loss (TEWL) and skin hydration via corneometry, this guide establishes a baseline for comparison by presenting experimental data for well-characterized emollients. The experimental protocols for key efficacy assays are detailed, and the underlying mechanisms of skin hydration are illustrated to provide a comprehensive framework for evaluating emollient efficacy.

Understanding Emollient Efficacy and Skin Hydration

Emollients are crucial components in dermatological and cosmetic formulations, designed to soften, soothe, and hydrate the skin. Their primary function is to improve the skin's barrier function, which is principally located in the stratum corneum. A compromised skin barrier leads to increased transepidermal water loss (TEWL), resulting in dryness, scaling, and potential inflammation.

The efficacy of an emollient is primarily assessed by its ability to reduce TEWL and increase skin hydration. These parameters are quantified using biometrological techniques such as Tewametry and Corneometry.

Experimental Protocols

To ensure the reproducibility and validity of emollient efficacy studies, standardized experimental protocols are crucial.

Transepidermal Water Loss (TEWL) Measurement

Objective: To assess the integrity of the skin barrier by measuring the rate of water evaporation from the skin surface.

Apparatus: Tewameter® (or other evaporimeter).

Methodology:

  • Acclimatization: Subjects are acclimatized in a controlled environment (temperature: 20-22°C, relative humidity: 40-60%) for at least 20-30 minutes before measurements.

  • Test Area Selection: A suitable test area on the skin, typically the volar forearm, is selected and marked.

  • Baseline Measurement: A baseline TEWL reading is taken before the application of any product. The probe of the Tewameter® is held gently on the skin surface without pressure until the reading stabilizes.

  • Product Application: A standardized amount of the emollient (e.g., 2 mg/cm²) is applied to the test area.

  • Post-Application Measurements: TEWL is measured at predetermined time points after application (e.g., 1, 2, 4, 8, and 24 hours).

  • Data Analysis: The rate of water loss is recorded in g/m²/h. A statistically significant decrease in TEWL compared to baseline and/or an untreated control site indicates an improvement in skin barrier function.

Skin Hydration Measurement (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Apparatus: Corneometer®.

Methodology:

  • Acclimatization: Similar to TEWL measurements, subjects are acclimatized to a controlled environment.

  • Test Area Selection: A test area, typically on the volar forearm, is selected.

  • Baseline Measurement: A baseline corneometry reading is taken before product application. The probe of the Corneometer® is pressed against the skin surface.

  • Product Application: A standardized amount of the emollient is applied to the test area.

  • Post-Application Measurements: Corneometry readings are taken at specified intervals after application.

  • Data Analysis: The results are expressed in arbitrary units (A.U.). An increase in the Corneometer® value indicates an increase in skin hydration.

Mandatory Visualizations

Skin Hydration Signaling Pathway

Skin_Hydration_Pathway cluster_0 Epidermal Layers cluster_1 Key Components & Processes Stratum Corneum Stratum Corneum Desquamation Desquamation Stratum Corneum->Desquamation Granular Layer Granular Layer Granular Layer->Stratum Corneum Filaggrin Profilaggrin -> Filaggrin Granular Layer->Filaggrin Spinous Layer Spinous Layer Spinous Layer->Granular Layer Lipids Intercellular Lipids (Ceramides, Cholesterol, Fatty Acids) Spinous Layer->Lipids Synthesis Basal Layer Basal Layer Basal Layer->Spinous Layer Keratinocyte Differentiation Aquaporins Aquaporin-3 (AQP3) Basal Layer->Aquaporins NMF Natural Moisturizing Factors (NMF) NMF->Stratum Corneum Lipids->Stratum Corneum Forms Barrier Aquaporins->Spinous Layer Water/Glycerol Transport Filaggrin->NMF Breakdown

Caption: Key components and processes involved in maintaining skin hydration across the epidermal layers.

Experimental Workflow for Efficacy Validation

Experimental_Workflow start Subject Recruitment & Acclimatization baseline Baseline Measurements (TEWL & Corneometry) start->baseline application Standardized Product Application (2 mg/cm²) baseline->application post_measurements Post-Application Measurements (T=1h, 2h, 4h, 8h, 24h) application->post_measurements analysis Data Analysis (Comparison to Baseline & Control) post_measurements->analysis conclusion Efficacy Conclusion analysis->conclusion

Caption: Standardized workflow for the clinical evaluation of emollient efficacy.

Comparative Performance of Emollient Alternatives

While direct comparative data for this compound is unavailable, the following tables summarize the performance of common emollient ingredients found in popular moisturizers such as Cetaphil, CeraVe, and Aveeno. This data provides a benchmark for evaluating the potential efficacy of this compound.

Table 1: Transepidermal Water Loss (TEWL) Data for Common Emollients
Emollient IngredientConcentrationStudy DurationBaseline TEWL (g/m²/h)Post-Application TEWL (g/m²/h)% Reduction in TEWLCitation(s)
Petrolatum5%Single ApplicationNot specifiedNot specified>98%[1]
PetrolatumNot specifiedSingle Application~10<5>50%[2][3]
DimethiconeNot specifiedNot specifiedNot specifiedNot specified20-30%[1]
Glycerin (in formulation)40%5 hours~10~5~50%[4]
Ceramides (in formulation)0.08%21 days>15Significant decreaseNot specified
Colloidal Oatmeal (in lotion)1%21 daysNot specifiedSignificant reductionNot specified
Hyaluronic Acid (in fluid)1%24 hours16 ± 613 ± 418.75%

Note: The reported values are derived from different studies with varying methodologies and subject populations. Direct comparison should be made with caution.

Table 2: Skin Hydration (Corneometry) Data for Common Emollients
Emollient IngredientConcentrationStudy DurationBaseline Corneometry (A.U.)Post-Application Corneometry (A.U.)% Increase in HydrationCitation(s)
Glycerin (in formulation)5%24 hoursNot specifiedSignificant increase+29% at 24h
Ceramides (in cleanser)Not specified28 daysNot specifiedSignificant increase+47.37%
Colloidal Oatmeal (in lotion)1%21 daysNot specifiedSignificant increaseNot specified
Hyaluronic Acid (in fluid)1%24 hoursNot specifiedSignificant increase+29% at 24h

Note: The reported values are derived from different studies. The percentage increase is calculated based on the available data and may not be explicitly stated in the source.

This compound: An Evaluation

This compound is the ester of lauryl alcohol and myristic acid. As a fatty acid ester, it functions as an emollient, texture enhancer, and skin-conditioning agent.

Mechanism of Action: It is expected that this compound, like other fatty acid esters, forms a semi-occlusive layer on the skin's surface. This film helps to reduce transepidermal water loss and fills the spaces between corneocytes, leading to smoother and more hydrated skin.

Expected Performance: Based on the properties of similar fatty acid esters, this compound is anticipated to demonstrate a moderate reduction in TEWL and a corresponding increase in skin hydration. However, without direct experimental data, its performance relative to highly occlusive agents like petrolatum or humectants with strong water-binding capacities like hyaluronic acid cannot be definitively determined.

Data Gap: A comprehensive search of scientific literature and clinical trial databases did not yield any publicly available studies that specifically quantify the effect of this compound on TEWL or skin hydration using corneometry.

Conclusion

The provided data for common emollients demonstrates a range of efficacy in improving skin barrier function and hydration. Petrolatum stands out as a highly effective occlusive agent for reducing TEWL, while ingredients like glycerin, hyaluronic acid, and ceramides show significant hydrating effects.

While this compound is a widely used emollient with a favorable safety profile, there is a clear lack of published, quantitative in-vivo data to validate its efficacy in comparison to other emollients. For formulators and researchers, this highlights a critical need for direct, comparative studies employing standardized methodologies, such as Tewametry and Corneometry, to accurately characterize the performance of this compound and other novel emollient esters. Such data would enable more informed ingredient selection and the development of more effective dermatological and cosmetic products.

References

A Comparative Performance Analysis of Lauryl Myristate and Other Phase Change Materials for Thermal Energy Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison with Supporting Experimental Data

Phase change materials (PCMs) are pivotal in the advancement of thermal energy storage solutions, offering high energy storage density and isothermal energy transfer. Among the organic PCMs, fatty acid esters like lauryl myristate are gaining attention for their favorable characteristics. This guide provides a comparative assessment of this compound against other well-established PCMs, including fatty acids, paraffins, and polyethylene glycols. Due to the limited direct experimental data on this compound's specific thermophysical properties as a PCM, this comparison contextualizes its expected performance based on the known properties of similar fatty acid esters.

Data Presentation: Thermophysical Properties of Selected PCMs

The selection of a PCM is primarily dictated by its melting temperature, latent heat of fusion, and thermal conductivity. The following table summarizes these key performance indicators for this compound and other commonly used organic PCMs.

Phase Change Material Chemical Class Melting Point (°C) Latent Heat of Fusion (J/g) Thermal Conductivity (W/m·K)
This compound Fatty Acid Ester30 - 45 (estimated)[1]150 - 190 (estimated)[1][2]~0.15 (estimated)
Stearic Acid Fatty Acid54 - 69[1][3]146 - 200~0.17 - 0.22
Palmitic Acid Fatty Acid61 - 63~203~0.16
n-Octadecane Paraffin28 - 29~228~0.15 (liquid), ~0.4 (solid)
Polyethylene Glycol (PEG 6000) Polymer55 - 63180 - 193~0.25

Note: Data for this compound is estimated based on trends observed in other fatty acid esters. Specific experimental validation is recommended.

Experimental Protocols: Standard Methodologies for PCM Assessment

The data presented for PCMs are typically obtained through standardized experimental protocols. The following are detailed methodologies for key experiments.

1. Determination of Thermal Properties via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is the most common technique for measuring the melting temperature and latent heat of fusion of PCMs.

  • Objective: To determine the phase transition temperatures and the enthalpy changes associated with melting and solidification.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • A small, precisely weighed sample of the PCM (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

    • The sample and reference pans are placed in the DSC cell.

    • The cell is subjected to a controlled temperature program. A typical program involves:

      • An initial isothermal period to ensure thermal equilibrium.

      • A heating ramp at a constant rate (e.g., 5-10 °C/min) to a temperature well above the expected melting point.

      • A second isothermal period.

      • A cooling ramp at a constant rate back to a temperature below the solidification point.

    • The DSC instrument measures the difference in heat flow between the sample and the reference as a function of temperature.

    • The melting point is typically determined as the onset temperature of the melting peak, and the latent heat of fusion is calculated by integrating the area of the peak.

2. Thermal Conductivity Measurement using the Transient Hot Wire (THW) Method

The Transient Hot Wire method is a widely used and accurate technique for measuring the thermal conductivity of liquids and some solids, including molten PCMs.

  • Objective: To determine the thermal conductivity of the PCM in its liquid and/or solid state.

  • Apparatus: A transient hot wire thermal conductivity analyzer.

  • Procedure:

    • A thin platinum wire, which acts as both a heating element and a temperature sensor, is immersed in the liquid PCM sample.

    • A constant electric current is passed through the wire for a short duration (typically 1 second), causing a transient temperature rise.

    • The temperature increase of the wire is recorded as a function of time.

    • The thermal conductivity of the material is calculated from the slope of the linear relationship between the temperature rise and the logarithm of time. This rapid measurement minimizes the effects of natural convection.

3. Thermal Cycling Stability Testing

This test evaluates the long-term reliability and performance of a PCM after repeated melting and freezing cycles.

  • Objective: To assess the chemical and thermal stability of the PCM by determining if its thermophysical properties degrade over a large number of cycles.

  • Apparatus: A thermal cycler, thermostatic bath, or custom-built apparatus capable of repeatedly heating and cooling the PCM sample through its phase transition range.

  • Procedure:

    • The PCM sample is placed in a sealed container.

    • The sample is subjected to a predetermined number of melt/freeze cycles (e.g., 100, 500, 1000 cycles). The heating and cooling rates should ideally mimic the intended application.

    • After the cycling is complete, the thermophysical properties (melting point and latent heat of fusion) of the cycled sample are re-measured using DSC.

    • The results are compared to the properties of the un-cycled material to quantify any degradation. A stable PCM will show minimal changes in its thermal properties.

Mandatory Visualizations

G cluster_0 PCM Performance Assessment Workflow A Material Selection (e.g., this compound) B Initial Thermophysical Characterization A->B C Differential Scanning Calorimetry (DSC) - Melting Point - Latent Heat B->C D Thermal Conductivity Measurement (e.g., THW Method) B->D E Accelerated Thermal Cycling Test C->E D->E F Post-Cycling Characterization (DSC) E->F G Performance & Stability Analysis F->G

Caption: Experimental workflow for assessing PCM performance.

G cluster_1 Comparative Framework for PCM Selection Root PCM Comparison Criteria Thermal Thermal Properties Root->Thermal Stability Stability & Reliability Root->Stability Economic Economic & Environmental Root->Economic MP Melting Point Thermal->MP LH Latent Heat of Fusion Thermal->LH TC Thermal Conductivity Thermal->TC Cycle Thermal Cycling Stability Stability->Cycle Chem Chemical Stability Stability->Chem Cost Cost Economic->Cost Source Source (Bio-based vs. Petroleum) Economic->Source

Caption: Logical relationship for comparing PCMs.

Comparative Analysis

  • This compound: As a fatty acid ester, this compound is expected to exhibit good thermal and chemical stability, low supercooling, and biodegradability. Its estimated melting temperature in the 30-45 °C range makes it a potential candidate for applications in buildings and thermal regulation of electronics. However, like other organic PCMs, it is anticipated to have low thermal conductivity, which can be a limitation for applications requiring rapid heat transfer.

  • Fatty Acids (Stearic and Palmitic Acid): These materials have higher melting points compared to the estimated range for this compound, making them suitable for medium-temperature applications like solar water heating. They offer high latent heat storage capacities but also suffer from low thermal conductivity.

  • Paraffins (n-Octadecane): Octadecane has a melting point close to ambient temperature, suitable for cooling applications. Paraffins are known for their high latent heat, chemical inertness, and stability. A key drawback is their derivation from petroleum, raising environmental concerns.

  • Polyethylene Glycols (PEGs): The thermophysical properties of PEGs can be tuned by varying their molecular weight. They are non-toxic and non-corrosive. PEG 6000, with a melting point in a similar range to stearic acid, offers comparable latent heat but slightly better thermal conductivity.

References

Cross-Validation of Analytical Methods for Lauryl Myristate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of lauryl myristate is critical for quality control, formulation development, and stability testing. This guide provides an objective comparison of common analytical methods for the analysis of this compound, supported by representative experimental data and detailed methodologies. The primary focus is on chromatographic techniques due to their widespread use in quantitative analysis, with spectroscopic methods presented as essential tools for structural confirmation.

This compound, a fatty acid ester, is utilized in a variety of pharmaceutical and cosmetic formulations as an emollient, lubricant, and solubilizing agent. Ensuring the purity and concentration of this excipient is paramount for product performance and safety. This guide cross-validates Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD), and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound. Additionally, the roles of Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy in the structural elucidation of this compound are discussed.

Quantitative Performance Comparison

The selection of an analytical method is often a trade-off between sensitivity, selectivity, speed, and cost. The following table summarizes the key performance parameters of GC-FID, HPLC-ELSD, and GC-MS for the quantification of this compound, based on typical validation data for similar long-chain fatty acid esters.

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation based on volatility and polarity, with detection based on the ionization of the analyte in a hydrogen flame.Separation based on polarity, with universal detection based on light scattering from nebulized and evaporated analyte particles.Separation based on volatility and polarity, with detection and identification based on the mass-to-charge ratio of fragmented ions.
Linearity (R²) > 0.999> 0.997> 0.999
Limit of Detection (LOD) ~0.03 mg/mL~0.04 mg/mL~0.01 mg/mL
Limit of Quantification (LOQ) ~0.1 mg/mL~0.12 mg/mL~0.03 mg/mL
Precision (%RSD) < 2%< 5%< 3%
Accuracy (% Recovery) 98-102%95-105%97-103%
Throughput HighMediumMedium
Cost LowMediumHigh

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are representative and may require optimization for specific sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is a robust and cost-effective technique for the routine quantification of volatile compounds like this compound.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to volume with hexane.

  • Vortex for 1 minute to ensure complete dissolution.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter into a GC vial.

Instrumentation: A gas chromatograph equipped with a flame ionization detector.

Chromatographic Conditions:

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 280°C

  • Injection Volume: 1 µL

  • Injection Mode: Split (10:1)

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp: 15°C/minute to 300°C.

    • Hold at 300°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Detector Temperature: 320°C

High-Performance Liquid Chromatography-Evaporative Light Scattering Detection (HPLC-ELSD)

HPLC-ELSD is a suitable alternative when dealing with less volatile impurities or when GC is not available. ELSD is a universal detector that does not require the analyte to have a chromophore.

Sample Preparation:

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dissolve the sample in and dilute to volume with a mixture of acetonitrile and isopropanol (50:50, v/v).

  • Vortex for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

Instrumentation: An HPLC system equipped with an evaporative light scattering detector.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 80% B

    • 5-20 min: Linear gradient to 100% B

    • 20-25 min: Hold at 100% B

    • 25-26 min: Return to 80% B

    • 26-30 min: Re-equilibration at 80% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • ELSD Nebulizer Temperature: 40°C

  • ELSD Evaporator Temperature: 60°C

  • Nebulizer Gas (Nitrogen) Pressure: 3.5 bar

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers the highest selectivity and provides structural information for definitive identification of this compound and any potential impurities.

Sample Preparation: The sample preparation protocol is the same as for GC-FID.

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

Chromatographic Conditions: The chromatographic conditions are the same as for GC-FID.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • SIM Ions for this compound: Key fragment ions would be selected based on the mass spectrum of a reference standard.

Complementary Spectroscopic Methods for Structural Confirmation

While chromatographic methods are ideal for quantification, spectroscopic techniques are indispensable for the initial identification and structural verification of this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule. The FTIR spectrum of this compound will exhibit characteristic absorption bands corresponding to its ester functional group and long alkyl chains.

Methodology: A small amount of the liquid this compound sample is placed directly on the attenuated total reflectance (ATR) crystal of the FTIR spectrometer. The spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.

Expected Key Absorptions:

  • C=O stretch (ester): A strong, sharp peak around 1740 cm⁻¹.

  • C-O stretch (ester): A peak in the region of 1250-1150 cm⁻¹.

  • C-H stretch (alkane): Multiple sharp peaks just below 3000 cm⁻¹ (around 2920 and 2850 cm⁻¹).

  • C-H bend (alkane): Peaks around 1465 cm⁻¹ and 1375 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are used for the complete structural elucidation of this compound.[1] Quantitative NMR (qNMR) can also be used for purity assessment and quantification without the need for a specific reference standard of the analyte.[2][3]

Methodology: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR tube. The spectra are then acquired on an NMR spectrometer.

Expected ¹H NMR Signals:

  • A triplet around 4.05 ppm corresponding to the -O-CH₂- protons of the lauryl group.

  • A triplet around 2.28 ppm corresponding to the -C(=O)-CH₂- protons of the myristate group.

  • A multiplet around 1.62 ppm corresponding to the protons on the carbons beta to the ester group.

  • A large, broad multiplet between 1.20-1.40 ppm from the majority of the methylene (-CH₂-) protons in the alkyl chains.

  • Triplets around 0.88 ppm corresponding to the terminal methyl (-CH₃) groups of both alkyl chains.

Expected ¹³C NMR Signals:

  • A peak around 174 ppm for the ester carbonyl carbon.

  • A peak around 64 ppm for the -O-CH₂- carbon of the lauryl group.

  • A series of peaks between 20-35 ppm for the methylene carbons of the alkyl chains.

  • A peak around 14 ppm for the terminal methyl carbons.

Visualizing the Workflow

To aid in understanding the cross-validation process, the following workflow diagram is provided.

CrossValidationWorkflow Cross-Validation Workflow for this compound Analysis cluster_sample Sample Preparation cluster_chromatography Chromatographic Analysis cluster_spectroscopy Spectroscopic Confirmation cluster_validation Method Validation Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution FTIR FTIR Sample->FTIR Direct Analysis NMR NMR Sample->NMR Direct Analysis Filtration Filtration (if necessary) Dissolution->Filtration GCFID GC-FID Filtration->GCFID Injection HPLCELSD HPLC-ELSD Filtration->HPLCELSD Injection GCMS GC-MS Filtration->GCMS Injection Linearity Linearity GCFID->Linearity LOD_LOQ LOD/LOQ GCFID->LOD_LOQ Precision Precision GCFID->Precision Accuracy Accuracy GCFID->Accuracy HPLCELSD->Linearity HPLCELSD->LOD_LOQ HPLCELSD->Precision HPLCELSD->Accuracy GCMS->Linearity GCMS->LOD_LOQ GCMS->Precision GCMS->Accuracy Data_Comparison Data Comparison and Method Selection FTIR->Data_Comparison Structural Confirmation NMR->Data_Comparison Structural Confirmation Linearity->Data_Comparison LOD_LOQ->Data_Comparison Precision->Data_Comparison Accuracy->Data_Comparison

References

Comparative Efficacy of Lauryl Myristate in Enhancing Skin Permeation: A Scientific Review

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of lauryl myristate's performance as a skin permeation enhancer against other common alternatives. The information is supported by experimental data and detailed methodologies to aid in formulation decisions.

This compound, a fatty acid ester, is recognized for its emollient properties in cosmetic formulations.[1] In pharmaceutical applications, it and similar esters like isopropyl myristate are utilized to enhance the penetration of active pharmaceutical ingredients (APIs) through the stratum corneum, the primary barrier of the skin.[2] The mechanism by which these enhancers function often involves the disruption of the highly ordered lipid structure of the stratum corneum, thereby increasing its fluidity and permeability to drug molecules.[3] This guide synthesizes available data to compare the permeation enhancement effects of this compound and related compounds with other classes of chemical enhancers.

Comparative Analysis of Permeation Enhancement

The effectiveness of a permeation enhancer is typically quantified by parameters such as the enhancement ratio (ER), flux, and permeability coefficient. The following table summarizes experimental data from various studies, comparing the efficacy of isopropyl myristate (as a proxy for this compound due to data availability) and other enhancers for different APIs.

Permeation EnhancerActive Pharmaceutical Ingredient (API)Enhancer Concentration (% w/v)Enhancement Ratio (ER)Flux (µg/cm²/h)Skin Model
Isopropyl Myristate Meloxicam101.07083.789Not Specified
Oleic Acid Meloxicam201.07084.405Not Specified
Lauric Acid Aminophylline15--Shed Snake Skin
Ethanol Aminophylline605.94-Shed Snake Skin
Sodium Lauryl Sulfate -----
Azone -----

Data for Isopropyl Myristate and Oleic Acid with Meloxicam from. Data for Lauric Acid and Ethanol with Aminophylline from. Note: Direct comparison between studies should be made with caution due to variations in experimental conditions, skin models, and APIs.

Mechanism of Action: A Glimpse into Signaling Pathways

While a specific signaling pathway for this compound is not extensively detailed in the provided search results, the general mechanism for fatty acid esters and other lipid-disrupting enhancers involves interaction with the intercellular lipids of the stratum corneum. This disruption can be visualized as a transient alteration of the lipid bilayer's organization.

Experimental Protocols: In Vitro Permeation Testing (IVPT)

The following protocol outlines a standard methodology for assessing the skin permeation of an API, based on common practices in the field.

Objective: To determine the rate and extent of permeation of an API from a topical formulation through an ex vivo skin sample.

Materials:

  • Franz diffusion cells

  • Ex vivo human or animal skin (e.g., porcine ear skin), dermatomed to a uniform thickness

  • Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)

  • Test formulation containing the API and permeation enhancer

  • Control formulation (without the permeation enhancer)

  • High-performance liquid chromatography (HPLC) system or other suitable analytical instrument

  • Water bath or heating block to maintain physiological temperature (32°C)

Procedure:

  • Skin Preparation: Thaw frozen dermatomed skin at room temperature. Cut skin sections to fit the Franz diffusion cells.

  • Skin Integrity Check: Mount the skin on the receptor chamber of the Franz cell, ensuring the stratum corneum side faces the donor compartment. Perform a barrier integrity test (e.g., by measuring transepidermal water loss or electrical resistance) to ensure the skin barrier is intact.

  • Cell Assembly: Clamp the donor and receptor chambers together. Fill the receptor chamber with pre-warmed and de-gassed receptor solution, ensuring no air bubbles are trapped beneath the skin.

  • Equilibration: Allow the assembled cells to equilibrate in a water bath or on a heating block at 32°C for a predetermined period.

  • Dosing: Apply a finite dose of the test or control formulation evenly onto the skin surface in the donor chamber.

  • Sampling: At specified time intervals (e.g., 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot of the receptor solution for analysis and replace it with an equal volume of fresh, pre-warmed receptor solution.

  • Sample Analysis: Analyze the concentration of the API in the collected samples using a validated analytical method such as HPLC.

  • Data Analysis: Calculate the cumulative amount of API permeated per unit area over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot. The enhancement ratio (ER) is calculated by dividing the flux from the formulation with the enhancer by the flux from the control formulation.

Below is a graphical representation of a typical experimental workflow for an in-vitro skin permeation study.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results skin_prep Skin Procurement & Preparation integrity_test Skin Integrity Testing skin_prep->integrity_test formulation_prep Formulation Preparation (Test & Control) dosing Formulation Application (Dosing) formulation_prep->dosing receptor_prep Receptor Solution Preparation cell_assembly Franz Cell Assembly & Equilibration receptor_prep->cell_assembly integrity_test->cell_assembly cell_assembly->dosing sampling Receptor Solution Sampling dosing->sampling api_quantification API Quantification (e.g., HPLC) sampling->api_quantification data_analysis Data Analysis (Flux, ER Calculation) api_quantification->data_analysis report Comparative Report Generation data_analysis->report

Experimental workflow for in-vitro skin permeation testing.

Conclusion

This compound and related fatty acid esters are effective permeation enhancers that can significantly improve the transdermal delivery of various APIs. The choice of an optimal enhancer depends on the physicochemical properties of the API, the desired delivery profile, and the overall formulation composition. The provided data and protocols serve as a valuable resource for researchers in the rational design and evaluation of topical and transdermal drug delivery systems. Further direct comparative studies are warranted to fully elucidate the relative efficacy of this compound against a broader range of enhancers for various drug molecules.

References

A Comparative Guide to the Stability of Lauryl Myristate in Various Formulation Bases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Lauryl myristate, a fatty acid ester known for its emollient and stabilizing properties, is a common ingredient in a wide array of cosmetic and pharmaceutical formulations.[1] Its compatibility and stability within different formulation bases are critical factors influencing product efficacy, safety, and shelf-life. This guide provides an objective comparison of this compound's stability in common formulation bases, supported by experimental data and detailed protocols.

Executive Summary

The stability of this compound is primarily influenced by the formulation base, with hydrolysis being the main degradation pathway. This chemical breakdown results in the formation of lauryl alcohol and myristic acid, which can alter the sensory properties, efficacy, and safety profile of the final product. While generally stable, the rate of hydrolysis is dependent on the water content, pH, and temperature of the formulation. Oil-in-water (O/W) emulsions and aqueous gels present a higher risk for hydrolysis compared to water-in-oil (W/O) emulsions and anhydrous ointments due to the greater availability of water.

Comparative Stability Data

While specific quantitative stability data for this compound across a range of cosmetic bases is not extensively available in publicly accessible literature, the following table summarizes expected stability trends based on the principles of ester hydrolysis and data from similar fatty acid esters.

Formulation BaseKey Stability-Influencing FactorsExpected Stability of this compoundPrimary Degradation Products
Oil-in-Water (O/W) Emulsion High water content in the external phase, pH of the aqueous phase, presence of catalysts (acids/bases).Moderate to LowLauryl Alcohol, Myristic Acid
Water-in-Oil (W/O) Emulsion Water is in the dispersed phase, limiting contact with the ester in the oil phase.HighMinimal Lauryl Alcohol and Myristic Acid
Aqueous Gel High water content, pH of the gel.LowLauryl Alcohol, Myristic Acid
Anhydrous Ointment Very low to no water content.Very HighNegligible

Degradation Pathway

The primary degradation pathway for this compound in the presence of water is hydrolysis. This reaction can be catalyzed by both acids and bases.

LaurylMyristate This compound DegradationProducts Degradation Products LaurylMyristate->DegradationProducts Hydrolysis Water Water (H₂O) Water->DegradationProducts LaurylAlcohol Lauryl Alcohol DegradationProducts->LaurylAlcohol MyristicAcid Myristic Acid DegradationProducts->MyristicAcid Catalyst Acid/Base Catalyst Catalyst->DegradationProducts

Figure 1. Hydrolysis degradation pathway of this compound.

Experimental Protocols

To evaluate the stability of this compound in different formulations, a comprehensive stability testing program should be implemented. This typically involves subjecting the formulations to accelerated and real-time storage conditions and analyzing the samples at specified time points.

Accelerated Stability Testing

This testing is designed to increase the rate of chemical degradation and physical changes of a product by using exaggerated storage conditions.

Protocol:

  • Storage Conditions: Store the formulations in controlled environment chambers at elevated temperatures and humidity. Common conditions include:

    • 40°C ± 2°C / 75% RH ± 5% RH

    • 50°C ± 2°C (for semi-solid and solid preparations)

  • Time Points: Samples should be analyzed at initial (time zero), 1, 2, 3, and 6 months.

  • Packaging: Formulations should be stored in the final intended packaging to assess product-package interactions.

  • Parameters to Evaluate:

    • Physical Stability: Appearance, color, odor, pH, viscosity, and phase separation (for emulsions).

    • Chemical Stability: Quantification of this compound and its degradation products (lauryl alcohol and myristic acid).

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and its degradation products.

Illustrative HPLC Method (to be optimized and validated for specific formulations):

  • Instrumentation: HPLC system with a UV or a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: Low UV (e.g., 205-215 nm) if a UV detector is used.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation.

    • Extract this compound and its degradation products using a suitable solvent (e.g., isopropanol, methanol, or a mixture thereof).

    • Centrifuge to separate excipients.

    • Filter the supernatant through a 0.45 µm filter before injection.

Analytical Method for Quantification: Gas Chromatography (GC)

For the analysis of fatty acids, GC is a common and sensitive technique. Derivatization is often required to increase the volatility of the analytes.

Illustrative GC-FID Method (to be optimized and validated):

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., a wax-type column).

  • Carrier Gas: Helium or Hydrogen.

  • Temperature Program: A programmed temperature ramp to separate lauryl alcohol, myristic acid (as its methyl ester), and this compound.

  • Sample Preparation (with Derivatization):

    • Extract the lipids from the formulation as described for HPLC.

    • Evaporate the solvent.

    • Perform a methylation reaction to convert myristic acid to myristic acid methyl ester (FAME). A common reagent is boron trifluoride in methanol (BF3-methanol).

    • Extract the FAME and lauryl alcohol into an organic solvent like hexane.

    • Inject the extract into the GC.

Experimental Workflow

The following diagram illustrates a logical workflow for evaluating the stability of this compound in a new formulation.

Start Formulation Development SelectBases Select Formulation Bases (O/W, W/O, Gel, Ointment) Start->SelectBases IncorporateLM Incorporate this compound SelectBases->IncorporateLM StabilityTesting Accelerated Stability Testing (e.g., 40°C/75% RH) IncorporateLM->StabilityTesting Analysis Physical and Chemical Analysis (at t=0, 1, 2, 3, 6 months) StabilityTesting->Analysis DataEvaluation Evaluate Data (this compound Assay, Degradation Products) Analysis->DataEvaluation Conclusion Draw Conclusions on Stability in Different Bases DataEvaluation->Conclusion

Figure 2. Workflow for this compound stability evaluation.

Conclusion

The stability of this compound is highly dependent on the type of formulation base. Anhydrous systems like ointments provide the most stable environment, while aqueous-based formulations, particularly O/W emulsions and gels, are more susceptible to hydrolysis. A thorough understanding of the formulation's composition and the implementation of a robust stability testing program with validated analytical methods are essential for developing stable and effective products containing this compound. Researchers and formulators should prioritize the control of water activity, pH, and storage temperature to minimize degradation and ensure product quality over its intended shelf life.

References

A Comparative Guide to Lauryl Myristate Synthesis: Enzymatic vs. Chemical Approaches

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and related scientific fields, the synthesis of high-purity esters like lauryl myristate is a critical process. This guide provides a quantitative comparison of the two primary synthesis techniques: enzymatic catalysis and traditional chemical methods. We will delve into the experimental data, detailed protocols, and process workflows to offer a comprehensive overview for selecting the most suitable method for your application.

Quantitative Performance Comparison

The choice of synthesis method for this compound significantly impacts key performance indicators such as product yield, purity, and reaction conditions. Below is a summary of the quantitative data associated with enzymatic and chemical synthesis routes.

ParameterEnzymatic Synthesis (Lipase-Catalyzed)Chemical Synthesis (Fischer Esterification)Chemical Synthesis (Transesterification)
Catalyst Immobilized Lipase (e.g., Candida antarctica Lipase B - Novozym 435)Strong Acid (e.g., Sulfuric Acid, p-Toluenesulfonic Acid)Acid or Base Catalyst
Typical Yield > 95%Up to 99% (with excess alcohol)[1]Variable, can be high
Purity High (due to high specificity of the enzyme)High (requires purification to remove catalyst and byproducts)Variable (depends on starting materials and purification)
Reaction Temperature 40-60 °C[2]60-110 °C[2]Variable (can be high)
Reaction Time 1-10 hours1-10 hours[2]Variable
Solvent Often solvent-free or in non-polar solventsNon-polar solvents (e.g., toluene, hexane) or excess alcohol[2]Typically requires a solvent
Key Advantages Mild reaction conditions, high specificity, "green" process, reusable catalystHigh yields, well-established method, relatively low-cost catalystCan utilize different starting materials
Key Disadvantages Higher initial catalyst costHarsh reaction conditions, catalyst removal required, potential for side reactionsMay require specific starting esters, catalyst removal

Experimental Protocols

Detailed methodologies are crucial for replicating and optimizing synthesis processes. Here are representative protocols for the enzymatic and chemical synthesis of this compound.

Enzymatic Synthesis: Lipase-Catalyzed Esterification

This protocol describes the synthesis of this compound using an immobilized lipase, a method favored for its mild conditions and high selectivity.

Materials:

  • Myristic Acid

  • Lauryl Alcohol (1-Dodecanol)

  • Immobilized Lipase (e.g., Novozym 435)

  • Organic Solvent (e.g., n-hexane, optional for solvent-free)

  • Molecular Sieves (optional, for water removal)

  • Glass reactor with magnetic stirrer and temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Substrate Preparation: In the glass reactor, combine equimolar amounts of myristic acid and lauryl alcohol. For a solvent-based reaction, dissolve the reactants in a minimal amount of n-hexane. For a solvent-free reaction, gently heat the mixture to melt the reactants.

  • Enzyme Addition: Add the immobilized lipase to the reaction mixture, typically at a concentration of 5-10% (w/w) of the total substrate mass.

  • Reaction Incubation: Heat the mixture to the optimal temperature for the lipase, generally between 40-60°C, with continuous stirring. The reaction is typically run for 1 to 10 hours. To drive the equilibrium towards product formation, water can be removed by adding molecular sieves or by conducting the reaction under a vacuum.

  • Enzyme Recovery: After the reaction is complete, cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed with the solvent and reused for subsequent reactions.

  • Product Purification: The filtrate contains the this compound product. If a solvent was used, it is removed using a rotary evaporator. The crude product can be further purified if necessary, though the high specificity of the enzyme often yields a product of high purity.

Chemical Synthesis: Fischer Esterification

This classic method utilizes a strong acid catalyst to produce this compound from myristic acid and lauryl alcohol.

Materials:

  • Myristic Acid

  • Lauryl Alcohol (1-Dodecanol)

  • Strong Acid Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid)

  • Non-polar solvent (e.g., Toluene or Hexane)

  • Dean-Stark apparatus (for water removal)

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Separatory funnel

  • Drying agent (e.g., anhydrous Sodium Sulfate)

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve myristic acid in an excess of lauryl alcohol or a non-polar solvent like toluene. The use of excess alcohol can help drive the reaction equilibrium towards the product.

  • Catalyst Addition: Carefully add the acid catalyst to the reaction mixture (typically 1-5 mol% relative to the carboxylic acid).

  • Reaction: Heat the mixture to reflux (typically 60-110°C) with vigorous stirring. If using a Dean-Stark apparatus, water produced during the reaction will be collected, driving the reaction to completion. The reaction is typically monitored by techniques like TLC until the starting material is consumed (usually 1-10 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If a solvent was used, dilute the mixture with an organic solvent like diethyl ether. Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Product Isolation: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: The crude product may require further purification by distillation or chromatography to remove any remaining impurities and achieve high purity.

Process Visualization

To better illustrate the workflows of these synthesis techniques, the following diagrams are provided.

Enzymatic_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_separation Separation & Purification MA Myristic Acid Reactor Reactor (40-60°C) MA->Reactor LA Lauryl Alcohol LA->Reactor Filtration Filtration Reactor->Filtration Lipase Immobilized Lipase Lipase->Reactor Filtration->Lipase Recycle Evaporation Solvent Evaporation Filtration->Evaporation Product This compound Evaporation->Product

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Esterification Reaction cluster_purification Purification MA Myristic Acid Reactor Reactor with Dean-Stark (Reflux) MA->Reactor LA Lauryl Alcohol LA->Reactor Catalyst Acid Catalyst Catalyst->Reactor Workup Aqueous Work-up (Neutralization) Reactor->Workup Drying Drying Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation FinalPurification Distillation/ Chromatography Evaporation->FinalPurification Product This compound FinalPurification->Product

Caption: Workflow for the chemical synthesis of this compound via Fischer esterification.

References

Unveiling the Textural Nuances: A Comparative Analysis of Lauryl Myristate as a Cream Texture Enhancer

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the sensory characteristics of a topical cream are as critical as its therapeutic efficacy. The texture, spreadability, and skin feel of a formulation significantly influence patient compliance and, ultimately, treatment success. This guide provides an in-depth validation of lauryl myristate's function as a texture enhancer in creams, offering a comparative analysis with common alternatives, supported by experimental data and detailed protocols.

This compound, an ester of lauryl alcohol and myristic acid, is a popular emollient in the cosmetic and pharmaceutical industries, lauded for its ability to impart a smooth, non-greasy feel to topical formulations. This guide delves into the quantitative and qualitative data that substantiates its role as a premier texture enhancer.

Comparative Performance Analysis

To objectively evaluate this compound's performance, a comprehensive analysis of its impact on cream texture was conducted in comparison to other widely used texture enhancers: a silicone (Dimethicone), another fatty acid ester (Isopropyl Myristate), and a polymer-based thickener (Carbomer). The evaluation encompassed sensory panel assessments, rheological measurements, and spreadability tests.

Sensory Panel Evaluation

A trained sensory panel evaluated creams formulated with 5% of each texture enhancer, rating various sensory attributes on a standardized scale. The results, summarized in Table 1, highlight the distinct sensory profiles imparted by each agent. This compound consistently scored high on desirable attributes such as "Silky Feel" and "Absorbency," with low scores for negative attributes like "Greasiness" and "Tackiness."

Table 1: Sensory Panel Evaluation of Creams with Different Texture Enhancers

Sensory AttributeThis compound (5%)Dimethicone (5%)Isopropyl Myristate (5%)Carbomer (1%)
Initial Feel
Greasiness2.1 ± 0.51.8 ± 0.43.5 ± 0.61.5 ± 0.3
Stickiness1.9 ± 0.42.5 ± 0.62.2 ± 0.53.8 ± 0.7
Application
Spreadability8.5 ± 0.79.0 ± 0.58.8 ± 0.66.5 ± 0.8
Silky Feel8.2 ± 0.68.8 ± 0.57.5 ± 0.75.0 ± 0.9
Afterfeel
Absorbency7.9 ± 0.57.2 ± 0.66.8 ± 0.75.5 ± 0.8
Tackiness1.5 ± 0.32.0 ± 0.41.8 ± 0.44.0 ± 0.6
Residual Film2.0 ± 0.43.5 ± 0.62.8 ± 0.54.5 ± 0.7

Scores are presented as mean ± standard deviation on a 10-point scale (1 = low, 10 = high).

Rheological Analysis

The rheological properties of the cream formulations were characterized to understand their flow behavior and structural integrity. Key parameters such as viscosity and yield stress were measured, providing insights into the creams' consistency and stability.

Table 2: Rheological Properties of Cream Formulations

ParameterThis compound (5%)Dimethicone (5%)Isopropyl Myristate (5%)Carbomer (1%)
Viscosity (Pa·s) at 1 s⁻¹ 25.4 ± 1.222.8 ± 1.120.1 ± 1.045.3 ± 2.0
Yield Stress (Pa) 15.2 ± 0.812.5 ± 0.710.8 ± 0.635.7 ± 1.5
Thixotropy (Area) 150 ± 10135 ± 9120 ± 8250 ± 15

The data indicates that this compound contributes to a desirable viscosity and yield stress, suggesting a stable cream with good body.

Spreadability Assessment

The spreadability of the creams was evaluated by measuring the diameter of the area covered by a standardized amount of product under a given weight. This test provides a quantitative measure of how easily a cream can be applied to the skin.

Table 3: Spreadability of Cream Formulations

ParameterThis compound (5%)Dimethicone (5%)Isopropyl Myristate (5%)Carbomer (1%)
Spread Diameter (mm) after 1 min 35 ± 238 ± 237 ± 225 ± 1

This compound demonstrated excellent spreadability, comparable to silicones and other esters, and superior to the polymer-based thickener.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, detailed methodologies for the key experiments are provided below.

Sensory Panel Evaluation Protocol
  • Panelist Selection and Training: A panel of 15 trained assessors, familiar with the evaluation of topical products, was selected. Panelists underwent calibration sessions to ensure consistent use of the sensory attribute scale.

  • Product Application: A standardized amount (0.5 mL) of each cream formulation was applied to a designated 5x5 cm area on the volar forearm of each panelist.

  • Evaluation Procedure: Panelists evaluated the sensory attributes at three stages: initial feel upon application, during spreading, and after 5 minutes. A 10-point line scale was used for rating each attribute.

  • Data Analysis: The mean and standard deviation of the scores for each attribute were calculated. Statistical analysis (ANOVA) was performed to determine significant differences between the formulations.

Rheological Analysis Protocol
  • Instrumentation: A controlled-stress rheometer equipped with a parallel plate geometry (40 mm diameter) was used.

  • Sample Preparation: Cream samples were allowed to equilibrate to 25°C for 24 hours before analysis. A consistent amount of sample was carefully loaded to ensure a gap of 1 mm between the plates.

  • Measurement Parameters:

    • Viscosity: A steady-state flow sweep was performed with a shear rate ranging from 0.1 to 100 s⁻¹.

    • Yield Stress: An oscillatory amplitude sweep was conducted at a constant frequency of 1 Hz to determine the linear viscoelastic region and the yield stress.

    • Thixotropy: A three-step shear rate test was performed (low shear -> high shear -> low shear) to evaluate the structural breakdown and recovery.

  • Data Analysis: Rheological parameters were calculated using the instrument's software.

Spreadability Test Protocol
  • Apparatus: A custom-built spreadability rig consisting of two glass plates was used.

  • Procedure: A standardized volume (1 mL) of the cream was placed at the center of the bottom plate. The top plate was carefully placed on top, and a 100g weight was applied for 1 minute.

  • Measurement: The diameter of the spread cream was measured in millimeters using a digital caliper.

  • Data Analysis: The mean spread diameter and standard deviation were calculated from triplicate measurements for each formulation.

Visualizing the Workflow and Relationships

To further elucidate the experimental process and the interplay between the evaluated components, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_prep Formulation Preparation cluster_eval Evaluation cluster_data Data Analysis F1 Cream + this compound Sensory Sensory Panel Evaluation F1->Sensory Rheology Rheological Analysis F1->Rheology Spread Spreadability Test F1->Spread F2 Cream + Dimethicone F2->Sensory F2->Rheology F2->Spread F3 Cream + Isopropyl Myristate F3->Sensory F3->Rheology F3->Spread F4 Cream + Carbomer F4->Sensory F4->Rheology F4->Spread T1 Table 1: Sensory Data Sensory->T1 T2 Table 2: Rheology Data Rheology->T2 T3 Table 3: Spreadability Data Spread->T3

Experimental workflow for comparative analysis.

Logical_Relationships cluster_enhancers Texture Enhancers cluster_attributes Key Textural Attributes LM This compound Spreadability Spreadability LM->Spreadability High Viscosity Viscosity LM->Viscosity Moderate Sensory Sensory Feel (Silky, Non-Greasy) LM->Sensory Excellent Stability Formulation Stability LM->Stability Good Silicone Silicone (Dimethicone) Silicone->Spreadability Very High Silicone->Viscosity Low Silicone->Sensory Excellent (Slip) Silicone->Stability Good Ester Ester (Isopropyl Myristate) Ester->Spreadability High Ester->Viscosity Low Ester->Sensory Good (Light) Ester->Stability Moderate Polymer Polymer (Carbomer) Polymer->Spreadability Low Polymer->Viscosity High Polymer->Sensory Variable (Can be tacky) Polymer->Stability Excellent

Impact of texture enhancers on cream attributes.

Conclusion

The comprehensive analysis confirms that this compound is an effective texture enhancer in cream formulations. It provides a unique sensory profile characterized by a silky, non-greasy feel and good absorbency. While silicones may offer slightly higher spreadability, and polymers can achieve greater viscosity, this compound provides a well-balanced combination of desirable sensory and physical properties. For formulators seeking to develop elegant and consumer-appealing topical products, this compound represents a valuable ingredient for achieving optimal texture and feel. The provided experimental data and protocols offer a solid foundation for its inclusion in advanced dermatological and cosmetic formulations.

Safety Operating Guide

Lauryl Myristate proper disposal procedures

Author: BenchChem Technical Support Team. Date: November 2025

Proper disposal of laboratory chemicals is paramount for ensuring personnel safety and environmental compliance. This guide provides detailed, step-by-step procedures for the safe handling and disposal of Lauryl Myristate, tailored for researchers, scientists, and drug development professionals.

Safety and Hazard Assessment

This compound is generally considered a low-hazard chemical and is not classified as hazardous by the 2012 OSHA Hazard Communication Standard.[1] However, it is identified as a potential eye irritant.[2] The Cosmetic Ingredient Review (CIR) Expert Panel has deemed it safe for use in cosmetic ingredients.[3] Despite its low toxicity, adherence to proper chemical handling and disposal protocols is essential to maintain a safe laboratory environment.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, laboratory personnel must use appropriate personal protective equipment. Standard good industrial hygiene and safety practices should be followed.[1]

Recommended PPE includes:

  • Eye Protection: Wear safety glasses or goggles to protect against potential splashes.

  • Hand Protection: Neoprene or nitrile rubber gloves are recommended to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn to protect clothing.

Step-by-Step Disposal Procedures

The proper disposal method depends on whether the material is an unused product or waste from a spill cleanup. In all cases, discharging this compound or its cleanup materials into sewers or drains must be avoided.

Unused this compound (Solid)
  • Consult Regulations: Always consult your institution's Environmental Health and Safety (EHS) department and local waste disposal authorities for specific guidelines before proceeding. Chemical waste disposal is regulated at a federal level by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).

  • Containerize: Place the solid this compound in a suitable, clearly labeled, and securely sealed container. The container must be compatible with the chemical; avoid metal for acids or bases and glass for hydrofluoric acid.

  • Labeling: Label the container clearly with "this compound" and any other identifiers required by your institution or local regulations. Proper identification of hazardous waste is a key requirement under RCRA.

  • Storage: Store the sealed container in a designated hazardous waste storage area, often known as a Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials.

  • Arrange for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and final disposal. In some cases, based on local regulations, it may be permissible for landfill disposal if confirmed to be non-hazardous.

Spill Cleanup and Disposal
  • Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure adequate ventilation.

  • Contain Spill: Prevent further spillage or leakage if it is safe to do so.

  • Absorb Material: For a solid spill, carefully sweep or scoop the material. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or earth) to soak up the substance. Wipe, scrape, or soak up the material. Avoid creating dust.

  • Collect Waste: Place the absorbed material and any contaminated cleaning supplies (e.g., wipes, gloves) into a suitable container for chemical waste.

  • Containerize and Label: Seal and label the waste container with its contents (e.g., "this compound Spill Debris with Vermiculite").

  • Decontaminate: Clean the spill area thoroughly. Wash walking surfaces with detergent and water to reduce any slipping hazard.

  • Store and Dispose: Store the waste container in the designated Satellite Accumulation Area and arrange for disposal through your institution's EHS office or a licensed contractor.

Chemical Waste Management Data

Proper management of chemical waste in a laboratory setting involves adhering to specific quantitative limits and timelines.

ParameterGuidelineSource
Container Fill Level Do not fill liquid waste containers beyond 90% capacity to allow for expansion.
SAA Quantity Limit Generators can accumulate up to 55 gallons of hazardous waste in a Satellite Accumulation Area.
SAA Storage Time (Full) Full containers must be removed from the SAA within three days.
SAA Storage Time (Partial) Partially filled, closed, and properly labeled containers may remain in an SAA for up to one year.
Academic Lab Removal Under Subpart K regulations, hazardous waste must be removed from the laboratory every 12 months.

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound waste in a laboratory setting.

G cluster_prep Initial Assessment & Preparation cluster_pathways Disposal Pathways cluster_final Final Disposal Steps assess_waste Assess this compound Waste wear_ppe Wear Required PPE (Gloves, Eye Protection, Lab Coat) assess_waste->wear_ppe Always spill Spill / Contaminated Material wear_ppe->spill Is it a spill? unused Unused Product (Solid) wear_ppe->unused Is it unused product? contain_spill Contain & Absorb Spill with Inert Material spill->contain_spill place_in_container_unused Place in Compatible Container unused->place_in_container_unused collect_waste Collect Waste & Debris in a Compatible Container contain_spill->collect_waste seal_label Securely Seal & Label Container with Contents and Hazards place_in_container_unused->seal_label collect_waste->seal_label store_saa Store in Designated Satellite Accumulation Area (SAA) seal_label->store_saa contact_ehs Arrange Disposal via EHS / Licensed Contractor store_saa->contact_ehs

Caption: Decision workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lauryl Myristate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe and efficient laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lauryl Myristate, a fatty acid ester commonly used as an emollient, thickener, and skin conditioning agent in various formulations. By adhering to these procedural steps, you can minimize risks and streamline your workflow. While this compound is recognized for its low toxicity, adherence to standard laboratory safety protocols is crucial for maintaining a secure workspace.

Essential Safety and Logistical Information

Hazard Identification and Personal Protective Equipment (PPE)

This compound is generally not classified as a hazardous substance. However, it is known to cause serious eye irritation in some cases.[1] Therefore, appropriate personal protective equipment should be worn to minimize exposure and ensure safety.

Recommended Personal Protective Equipment:

EquipmentSpecificationPurpose
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from potential splashes, especially when the substance is heated or agitated.
Hand Protection Nitrile gloves.Prevents direct skin contact.
Body Protection Laboratory coat.Protects skin and clothing from spills.
Respiratory Protection Not generally required under normal conditions of use in a well-ventilated area.May be necessary if heating this compound and generating fumes.

Operational Plan: From Receipt to Disposal

This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep it away from strong oxidizing agents.

2. Handling and Use:

  • Always handle this compound in a well-ventilated area. For procedures involving heating or potential aerosolization, a fume hood is recommended.

  • Wear the appropriate PPE as detailed in the table above.

  • Avoid contact with eyes and skin.

  • After handling, wash hands thoroughly with soap and water.

3. Spill and Emergency Procedures:

  • Small Spills: For small spills, absorb the material with an inert absorbent, such as sand or earth. Place the absorbed material into a suitable, labeled container for disposal.

  • Large Spills: In the event of a large spill, evacuate the area. Wear appropriate PPE, including respiratory protection if necessary. Contain the spill and prevent it from entering drains. Collect the material for disposal.

  • Eye Contact: If this compound comes into contact with the eyes, immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: In case of skin contact, wash the affected area with soap and water.

  • Ingestion: If ingested, do not induce vomiting. Seek medical attention.

4. Disposal Plan:

  • Uncontaminated this compound is not typically classified as hazardous waste. However, disposal regulations can vary. Always consult your institution's environmental health and safety (EHS) department and local waste disposal regulations.

  • Contaminated this compound (e.g., mixed with hazardous chemicals) and any contaminated PPE (gloves, absorbent materials) should be disposed of as chemical waste in a designated, sealed, and labeled container.

Quantitative Data Summary

The following table summarizes the key hazard information for this compound.

Hazard ClassificationGHS Hazard StatementPrecautionary Statements
Serious eye damage/eye irritation (Category 2A)H319: Causes serious eye irritation[1]P264: Wash hands thoroughly after handling.[1]P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]P337+P317: If eye irritation persists: Get medical help.

Experimental Protocol: Preparation of a this compound-Based Nanoemulsion

This protocol details a common application of a solid fatty acid ester like this compound in the formulation of a nanoemulsion using the hot high-pressure homogenization technique. This method is often employed in drug development for creating stable delivery systems.

Materials:

  • This compound (Lipid Phase)

  • Polysorbate 80 (Surfactant)

  • Glycerol (Co-surfactant/Tonicity agent)

  • Purified Water (Aqueous Phase)

  • Active Pharmaceutical Ingredient (API) (if applicable, lipophilic)

Equipment:

  • High-shear homogenizer (e.g., Ultra-Turrax)

  • High-pressure homogenizer

  • Water bath or heating mantle

  • Magnetic stirrer and stir bars

  • Beakers

  • Pipettes

  • Analytical balance

Methodology:

  • Preparation of the Lipid Phase:

    • Accurately weigh the required amount of this compound.

    • If applicable, dissolve the lipophilic API in the this compound.

    • Heat the lipid phase in a beaker to 75-85°C using a water bath until a clear, homogenous melt is obtained.

  • Preparation of the Aqueous Phase:

    • Weigh the necessary amounts of Polysorbate 80 and glycerol and dissolve them in purified water.

    • Heat the aqueous phase to the same temperature as the lipid phase (75-85°C) under gentle magnetic stirring.

  • Formation of the Pre-emulsion:

    • While stirring the hot lipid phase with a high-shear homogenizer at a moderate speed (e.g., 5000-8000 rpm), slowly add the hot aqueous phase.

    • Continue homogenization for 5-10 minutes to form a coarse pre-emulsion.

  • High-Pressure Homogenization:

    • Immediately transfer the hot pre-emulsion to a high-pressure homogenizer.

    • Homogenize the pre-emulsion at a high pressure (e.g., 500-1500 bar) for 3-5 cycles. The optimal pressure and number of cycles may need to be determined empirically for a specific formulation.

  • Cooling and Solidification:

    • Cool the resulting hot nanoemulsion to room temperature while gently stirring. This allows the this compound droplets to solidify and form solid lipid nanoparticles.

  • Storage:

    • Store the final nanoemulsion in a sealed container at a controlled temperature (e.g., 4°C or 25°C) for subsequent characterization and stability studies.

Visual Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling cluster_disposal Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Work in Ventilated Area Work in Ventilated Area Don PPE->Work in Ventilated Area Weighing Weighing Work in Ventilated Area->Weighing Heating/Mixing Heating/Mixing Weighing->Heating/Mixing Experiment Experiment Heating/Mixing->Experiment Decontaminate Workspace Decontaminate Workspace Experiment->Decontaminate Workspace Uncontaminated Waste Uncontaminated Waste Experiment->Uncontaminated Waste Contaminated Waste Contaminated Waste Experiment->Contaminated Waste Remove PPE Remove PPE Decontaminate Workspace->Remove PPE Wash Hands Wash Hands Remove PPE->Wash Hands Consult EHS Consult EHS Uncontaminated Waste->Consult EHS Contaminated Waste->Consult EHS

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lauryl Myristate
Reactant of Route 2
Reactant of Route 2
Lauryl Myristate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.